S26948
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMJEHGOMXSLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433312 | |
| Record name | S26948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353280-43-0 | |
| Record name | S26948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
S26948: A Technical Guide to its Mechanism of Action as a Selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
S26948 is a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) modulator with a distinct mechanism of action compared to full agonists like rosiglitazone (B1679542). As a full PPARγ-specific agonist, this compound exhibits high binding affinity, comparable to that of rosiglitazone. However, it demonstrates a unique profile characterized by potent anti-diabetic and anti-atherogenic effects without promoting adipogenesis or causing weight gain. This differential activity is attributed to its selective coactivator recruitment, most notably its inability to recruit DRIP205 and PPARγ coactivator-1α (PGC-1α). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling effects, and its impact on gene expression and physiological outcomes. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action: Selective PPARγ Modulation
This compound functions as a high-affinity, full agonist for PPARγ.[1] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the modulation of target gene transcription. Unlike classic thiazolidinediones (TZDs) such as rosiglitazone, this compound is classified as a selective PPARγ modulator (SPPARM) due to its unique pattern of coactivator recruitment.[1] This selectivity is the primary determinant of its distinct biological profile.
Binding Affinity and Potency
This compound binds to the ligand-binding domain of PPARγ with an affinity comparable to that of rosiglitazone. Similarly, its potency as a full agonist in activating PPARγ-mediated gene transcription is on a similar nanomolar order as rosiglitazone.[1]
Table 1: In Vitro Binding Affinity and Potency of this compound and Rosiglitazone for PPARγ
| Compound | Binding Affinity (Ki) | Potency (EC50) |
| This compound | Not significantly different from rosiglitazone | Not significantly different from rosiglitazone |
| Rosiglitazone | Not significantly different from this compound | Not significantly different from this compound |
Note: Specific numerical values with standard deviations are not explicitly stated in the primary literature but are described as not significantly different and in the nanomolar range.
Differential Coactivator Recruitment
The defining characteristic of this compound's mechanism of action is its differential recruitment of coactivators to the PPARγ complex. While it effectively recruits several coactivators, it notably fails to recruit DRIP205 (also known as TRAP220) and PGC-1α.[1] This is in stark contrast to rosiglitazone, which recruits both of these coactivators.[1] The inability to recruit DRIP205 is believed to be a key factor in the lack of adipogenic effects observed with this compound.
Caption: Differential coactivator recruitment by this compound and Rosiglitazone.
In Vitro Effects
Adipogenesis
In stark contrast to rosiglitazone, this compound does not promote adipocyte differentiation in vitro.[1] In 3T3-F442A preadipocyte cell lines, treatment with this compound does not lead to an increase in triglyceride accumulation or the expression of adipogenic marker genes such as lipoprotein lipase (B570770) (LPL) and aP2.[1]
Table 2: Effect of this compound and Rosiglitazone on Adipogenesis in 3T3-F442A Cells
| Treatment | Triglyceride Content |
| Vehicle (Control) | Baseline |
| This compound | No significant increase |
| Rosiglitazone | Significant dose-dependent increase |
In Vivo Effects
Glucose and Lipid Homeostasis
In animal models of obesity and type 2 diabetes (e.g., ob/ob mice), this compound demonstrates potent anti-diabetic effects comparable to rosiglitazone.[1] It significantly lowers blood glucose, plasma insulin (B600854), triglycerides, and non-esterified fatty acids (NEFA).[1]
Table 3: In Vivo Effects of this compound and Rosiglitazone in ob/ob Mice
| Parameter | Vehicle (Control) | This compound | Rosiglitazone |
| Blood Glucose | Baseline | ↓ (52% reduction) | ↓ (Comparable to this compound) |
| Plasma Insulin | Baseline | ↓ (95% reduction) | ↓ (Comparable to this compound) |
| Serum Triglycerides | Baseline | ↓ (46% reduction) | ↓ (Comparable to this compound) |
| Serum NEFA | Baseline | ↓ (55% reduction) | ↓ (Comparable to this compound) |
| Body Weight Gain | Baseline | ↓ (Opposite effect to Rosiglitazone) | ↑ |
| White Adipose Tissue Weight | Baseline | No significant increase | ↑ |
Body Weight and Adiposity
A key differentiating feature of this compound in vivo is its lack of effect on body weight gain.[1] While rosiglitazone treatment is associated with a significant increase in body weight and white adipose tissue mass, this compound does not induce these effects.[1]
Atherosclerosis
In mouse models of atherosclerosis (e.g., E2-KI mice), this compound has been shown to reduce the development of atherosclerotic lesions, an effect not consistently observed with other PPARγ agonists like rosiglitazone in the same model.[1]
Experimental Protocols
Transient Transfection Reporter Assay
-
Objective: To assess the activation of PPARγ by this compound.
-
Cell Line: COS-7 cells.
-
Plasmids:
-
Expression vector for the ligand-binding domain of human PPARγ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
A pCMV-β-galactosidase expression plasmid as a control for transfection efficiency.
-
-
Method:
-
Seed COS-7 cells in 96-well plates.
-
Transfect cells with the plasmids using a suitable transfection reagent.
-
After 16 hours, replace the medium with a serum-free medium containing varying concentrations of this compound, rosiglitazone, or vehicle (DMSO).
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase and β-galactosidase activities.
-
Normalize luciferase activity to β-galactosidase activity to determine the fold activation of PPARγ.
-
GST Pull-Down Assay for Coactivator Recruitment
-
Objective: To determine the interaction between PPARγ and various coactivators in the presence of this compound or rosiglitazone.
-
Reagents:
-
In vitro-transcribed and -translated 35S-labeled PPARγ.
-
GST-fusion proteins of coactivator fragments (e.g., DRIP205, PGC-1α).
-
Glutathione-Sepharose beads.
-
This compound, rosiglitazone, or vehicle (DMSO).
-
-
Method:
-
Incubate the GST-coactivator fusion proteins with glutathione-Sepharose beads.
-
Add the 35S-labeled PPARγ and the test compound (this compound, rosiglitazone, or vehicle).
-
Incubate to allow for protein-protein interactions.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and autoradiography.
-
Quantify the amount of bound PPARγ to assess coactivator recruitment.
-
Caption: Workflow for the GST pull-down assay.
Adipocyte Differentiation Assay
-
Objective: To assess the effect of this compound on adipogenesis.
-
Cell Line: 3T3-F442A preadipocytes.
-
Method:
-
Culture 3T3-F442A cells to confluence.
-
Induce differentiation by treating the cells with a differentiation medium containing insulin and varying concentrations of this compound, rosiglitazone, or vehicle.
-
Culture for 8-10 days, replacing the medium every 2 days.
-
Assess adipogenesis by:
-
Oil Red O Staining: To visualize lipid droplets.
-
Triglyceride Quantification: To measure the total lipid content.
-
Gene Expression Analysis (qPCR): To measure the mRNA levels of adipogenic markers (e.g., LPL, aP2).
-
-
Conclusion
This compound represents a significant advancement in the development of PPARγ modulators. Its unique mechanism of action, characterized by selective coactivator recruitment, allows for the separation of the desirable anti-diabetic and anti-atherogenic effects of PPARγ activation from the undesirable side effects of adipogenesis and weight gain. This profile makes this compound a promising therapeutic candidate for the treatment of type 2 diabetes and related metabolic disorders. Further research into the precise structural basis for its differential coactivator recruitment could pave the way for the design of even more refined SPPARMs with improved therapeutic indices.
References
S26948: A Technical Whitepaper on a Selective PPARγ Modulator with a Unique Anti-Adipogenic Profile
Audience: Researchers, scientists, and drug development professionals.
Abstract
Peroxisome proliferator-activated receptor gamma (PPARγ) is a well-established therapeutic target for type 2 diabetes. However, full agonists of PPARγ, such as thiazolidinediones (TZDs), are associated with undesirable side effects including weight gain and fluid retention. This has driven the search for Selective PPARγ Modulators (SPPARMs) that can dissociate the beneficial insulin-sensitizing effects from the adverse pro-adipogenic effects. S26948 is a novel, non-TZD SPPARM that acts as a high-affinity full agonist but exhibits a unique pharmacological profile. It delivers potent anti-diabetic and anti-atherogenic effects comparable to the TZD rosiglitazone (B1679542) but critically, does not promote adipogenesis or body weight gain in preclinical models.[1][2] This document provides a detailed technical overview of the function, mechanism, and experimental validation of this compound.
Introduction to PPARγ and Selective Modulation
PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It forms a heterodimer with the Retinoid X Receptor (RXR) and, upon activation by a ligand, binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This process regulates the expression of numerous genes involved in glucose and lipid metabolism, adipogenesis, and inflammation.[3][4]
While synthetic full agonists like TZDs are effective insulin (B600854) sensitizers, their broad activation of PPARγ leads to increased differentiation of preadipocytes into mature adipocytes, contributing to weight gain.[1][4] The concept of a SPPARM is based on the principle that ligand binding can induce distinct receptor conformations, leading to the differential recruitment of transcriptional co-activators and co-repressors.[5] This selective recruitment can, in turn, modulate specific subsets of target genes, thereby separating the therapeutic metabolic benefits from the adverse effects.[1][5] this compound was developed as such a molecule, aiming to retain anti-diabetic efficacy without the adipogenic liability.[1]
This compound: Mechanism of Action
This compound is a potent and highly selective full agonist for PPARγ.[1][6] Its unique properties stem not from partial agonism, but from its distinct pattern of co-activator recruitment upon binding to the receptor.[1][2]
Compared to rosiglitazone, this compound induces a different conformational change in the PPARγ receptor. This specific conformation fails to recruit certain key co-activators that are strongly associated with adipogenesis, most notably DRIP205 (also known as TRAP220) and PPARγ co-activator-1α (PGC-1α).[1][2] This differential co-activator profile is the molecular basis for its classification as a SPPARM.
Signaling Pathway Diagram
Caption: this compound's mechanism involves selective co-activator recruitment by PPARγ.
Quantitative Data Summary
The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. The data consistently demonstrates its potency and unique profile compared to the full agonist rosiglitazone.
Table 1: In Vitro Activity Profile
| Parameter | This compound | Rosiglitazone | Assay Type |
| PPARγ EC₅₀ | 8.83 nM | - | Transactivation Assay |
| PPARγ Selectivity | High | High | Binding/Transfection Assays |
| Adipogenesis | Low Potency | High Potency | 3T3-F442A Cell Differentiation |
| Co-activator Recruitment | GST Pull-Down | ||
| DRIP205 | No Recruitment | Recruited | |
| PGC-1α | No Recruitment | Recruited |
Data sourced from MedChemExpress and Carmona et al. (2007).[1][6]
Table 2: In Vivo Efficacy in ob/ob Mice (13-Day Treatment)
| Parameter | Vehicle (Control) | This compound (30 mg/kg) | Rosiglitazone (10 mg/kg) |
| Blood Glucose | 370 ± 29 mg/dL | 179 ± 18 mg/dL (-52%) | 185 ± 25 mg/dL (-50%) |
| Plasma Insulin | 37.8 ± 4.5 ng/mL | 1.8 ± 0.9 ng/mL (-95%) | 2.5 ± 0.7 ng/mL (-93%) |
| Serum Triglycerides | 201 ± 13 mg/dL | 108 ± 10 mg/dL (-46%) | 115 ± 12 mg/dL (-43%) |
| Serum NEFA | 2.0 ± 0.2 mEq/L | 0.9 ± 0.1 mEq/L (-55%) | 1.0 ± 0.1 mEq/L (-50%) |
| Body Weight Change | +1.8 ± 0.3 g | -0.2 ± 0.4 g | +3.1 ± 0.5 g |
| White Adipose Tissue | 4.8 ± 0.2 g | 4.7 ± 0.2 g | 6.2 ± 0.3 g |
Data represents mean ± SEM. NEFA: Non-Esterified Fatty Acids. Data sourced from Carmona et al. (2007).[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key findings. The following protocols are based on the studies characterizing this compound.
Co-activator Recruitment Assay (GST Pull-Down)
This assay investigates the interaction between the ligand-bound PPARγ and specific 35S-labeled co-activator proteins.
Caption: Workflow for the GST pull-down co-activator recruitment assay.
Methodology:
-
Protein Expression: A fusion protein of Glutathione S-transferase (GST) and the ligand-binding domain (LBD) of PPARγ is expressed in E. coli and purified.
-
Immobilization: The purified GST-PPARγ-LBD is immobilized on glutathione-sepharose beads.
-
Ligand Incubation: The beads are incubated with a saturating concentration of the test compound (this compound or rosiglitazone) or vehicle control.
-
Co-activator Interaction: An in vitro-translated, 35S-methionine-labeled co-activator protein is added to the mixture and incubated to allow for interaction.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution & Analysis: The bound protein complexes are eluted, separated by SDS-PAGE, and the gel is dried and exposed to film (autoradiography). The presence of a band corresponding to the labeled co-activator indicates recruitment.
In Vitro Adipocyte Differentiation Assay
This assay assesses the adipogenic potential of a compound using the 3T3-F442A preadipocyte cell line.[1]
Methodology:
-
Cell Culture: 3T3-F442A cells are cultured to confluence in a standard growth medium (e.g., DMEM with 10% bovine calf serum).
-
Differentiation Induction: Two days post-confluence, the medium is switched to a differentiation medium containing insulin. Test compounds (this compound, rosiglitazone) or vehicle are added at various concentrations.
-
Maturation: The cells are maintained in the differentiation medium for approximately 8-10 days, with media changes every 2 days.
-
Assessment of Differentiation: Adipogenesis is quantified by:
-
Oil Red O Staining: Cells are fixed and stained with Oil Red O, which specifically stains the neutral lipid droplets within mature adipocytes. The stain is then eluted and quantified spectrophotometrically.
-
Gene Expression Analysis: RNA is extracted from the cells, and the expression of key adipogenic marker genes, such as fatty acid-binding protein 4 (aP2/FABP4) and lipoprotein lipase (B570770) (LPL), is measured using quantitative real-time PCR (qRT-PCR).
-
In Vivo Antidiabetic Efficacy Study in ob/ob Mice
This protocol evaluates the effect of this compound on metabolic parameters in a genetic model of obesity and type 2 diabetes.[1]
Methodology:
-
Animal Model: Male ob/ob mice (8-12 weeks old) are used. These mice have a leptin deficiency, leading to hyperphagia, obesity, and insulin resistance.
-
Acclimatization & Grouping: Animals are acclimatized and randomly assigned to treatment groups (e.g., Vehicle, this compound 30 mg/kg, Rosiglitazone 10 mg/kg).
-
Dosing: Compounds are administered daily for a set period (e.g., 13 days) via a consistent route, such as intraperitoneal injection or oral gavage.[1] Body weight is monitored throughout the study.
-
Sample Collection: At the end of the treatment period, animals are fasted, and blood samples are collected for analysis of glucose, insulin, triglycerides, and non-esterified fatty acids (NEFA).
-
Tissue Analysis: Key metabolic tissues, such as the liver and white adipose tissue depots (e.g., epididymal fat), are excised, weighed, and may be processed for histological analysis (e.g., H&E staining for lipid droplets) or gene expression studies.
Conclusion and Future Directions
This compound exemplifies the successful application of the SPPARM concept. Its ability to function as a full PPARγ agonist while avoiding the recruitment of key adipogenic co-activators translates to a powerful anti-diabetic and anti-atherogenic profile in vivo, without the detrimental side effect of weight gain.[1][2] The distinct pharmacological actions—improving hepatic insulin sensitivity and lipid oxidation while not promoting adipogenesis—highlight its potential as a safer alternative to traditional TZDs.[1][7] The data strongly supports this compound and related compounds as a promising new class of therapeutic agents for the management of type 2 diabetes, dyslipidemia, and atherosclerosis.[1][5] Further research would be required to translate these compelling preclinical findings into a clinical setting.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Peroxisome Proliferator-Activated Receptor Gamma and Atherosclerosis: Post-translational Modification and Selective Modulators [frontiersin.org]
- 5. The Role of Peroxisome Proliferator-Activated Receptor Gamma and Atherosclerosis: Post-translational Modification and Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of S26948: A Selective PPARγ Modulator with a Unique Therapeutic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
S26948 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator that has demonstrated potent anti-diabetic and anti-atherogenic properties. Unlike full PPARγ agonists such as rosiglitazone, this compound exhibits a distinct pharmacological profile, offering equivalent therapeutic efficacy in improving glucose and lipid homeostasis without the associated side effects of weight gain and adipogenesis. This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its binding affinity, functional activity, detailed experimental methodologies, and its unique mechanism of action.
Core Pharmacological Data
The following tables summarize the key quantitative data for this compound in comparison to the full PPARγ agonist, rosiglitazone.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Human PPARγ | Functional Assay | EC50 | 8.83 nM | [1] |
| Human PPARγ | Binding Assay | Ki | Not significantly different from rosiglitazone | [2] | |
| Rosiglitazone | Human PPARγ | Functional Assay | EC50 | ~60 nM | [3] |
| Human PPARγ | Binding Assay | Kd | ~40 nM |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Dose | Duration | Key Findings | Reference |
| ob/ob Mice (Model of Type 2 Diabetes) | This compound | 30 mg/kg/day (i.p.) | 13 days | - Decreased blood glucose and plasma insulin (B600854) levels comparable to rosiglitazone- Did not increase body weight or white adipose tissue weight | [2] |
| Rosiglitazone | 10 mg/kg/day (i.p.) | 13 days | - Decreased blood glucose and plasma insulin levels- Significantly increased body weight and white adipose tissue weight | [2] | |
| Human ApoE2 Knock-in (E2-KI) Mice (Model of Atherosclerosis) | This compound | Not specified | 9 weeks | - Significantly reduced atherosclerotic lesion surface area- Reduced plasma total cholesterol and triglycerides | [2] |
| Rosiglitazone | Not specified | 9 weeks | - No significant effect on atherosclerotic lesion size | [2] |
Mechanism of Action: Differential Coactivator Recruitment
This compound acts as a selective PPARγ modulator. While it binds to PPARγ with high affinity, comparable to full agonists like rosiglitazone, it induces a distinct conformational change in the receptor. This results in a differential recruitment of coactivator proteins. Specifically, this compound fails to recruit the coactivators DRIP205 (Vitamin D receptor-interacting protein 205) and PGC-1α (PPARγ coactivator-1α).[4][5] This altered coactivator profile is believed to be the molecular basis for its unique pharmacological effects, separating the anti-diabetic benefits from the pro-adipogenic effects.
Caption: Differential PPARγ signaling by this compound and Rosiglitazone.
Experimental Protocols
PPARγ Competitive Binding Assay (Generalized Protocol)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the PPARγ ligand-binding domain (LBD).
References
- 1. Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
S26948: A Selective PPARγ Modulator - A Technical Overview of its Cellular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
S26948 is a novel, non-thiazolidinedione (TZD) compound that has been identified as a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARM).[1][2] Extensive preclinical studies have demonstrated its efficacy as an anti-diabetic and anti-atherogenic agent.[1][2] Notably, this compound exhibits a distinct pharmacological profile compared to full PPARγ agonists like rosiglitazone (B1679542), characterized by a potent glucose-lowering effect without the associated increase in body weight and adipogenesis.[1][2][3] This document provides an in-depth technical guide on the cellular targets, mechanism of action, and key experimental findings related to this compound.
Primary Cellular Target: Peroxisome Proliferator-Activated Receptor γ (PPARγ)
The principal cellular target of this compound is the nuclear receptor PPARγ, a ligand-activated transcription factor that plays a pivotal role in the regulation of glucose and lipid metabolism, adipocyte differentiation, and inflammation.[1][4][5] this compound is a high-affinity ligand for PPARγ, acting as a full agonist with a potency at least comparable to that of rosiglitazone, exhibiting an EC50 in the nanomolar range.[1] Reporter gene assays have confirmed that this compound is a full and specific agonist for PPARγ, showing no activation of human RXRα, human PPARα, or human PPARβ/δ.[1]
Mechanism of Action: Selective PPARγ Modulation
This compound is classified as a Selective PPARγ Modulator (SPPARM) due to its unique mechanism of action that differentiates it from traditional TZD-class full agonists.[1][2] While it binds to and fully activates PPARγ, its downstream effects are modulated by a distinct pattern of co-factor recruitment.
The binding of an agonist to PPARγ typically induces a conformational change that leads to the dissociation of corepressors (e.g., NCoR, SMRT) and the recruitment of transcriptional coactivators. This coactivator complex is crucial for the regulation of target gene expression. In the case of this compound, it induces a different coactivator recruitment profile compared to rosiglitazone. Specifically, this compound is unable to recruit the coactivators DRIP205 (Vitamin D receptor-interacting protein 205) and PGC-1α (PPARγ coactivator-1α).[1][2][6] This differential recruitment is believed to be the molecular basis for its reduced adipogenic potential while retaining its potent insulin-sensitizing and anti-hyperglycemic effects.
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in ob/ob Mice
Treatment duration: 13 days, daily intraperitoneal administration.
| Parameter | Vehicle (Control) | This compound (30 mg/kg) | % Change vs. Control | Rosiglitazone (10 mg/kg) |
| Blood Glucose | Baseline | Decreased | ↓ 52% [1] | Similar to this compound |
| Plasma Insulin (B600854) | Baseline | Strongly Reduced | ↓ 95% [1] | Similar to this compound |
| Serum Triglycerides | Baseline | Normalized | ↓ 46% [1] | Similar to this compound |
| Serum NEFA | Baseline | Lowered | ↓ 55% [1] | Similar to this compound |
| Body Weight | Gain | No significant gain | - | Increased |
| White Adipose Tissue Weight | Gain | No significant gain | - | Increased |
Table 2: In Vitro Activity of this compound
| Assay | This compound | Rosiglitazone |
| PPARγ Binding Affinity | High, similar to Rosiglitazone[1] | High |
| PPARγ Agonist Activity (Reporter Assay) | Full agonist, EC50 in nM range[1] | Full agonist, similar EC50 |
| Adipocyte Differentiation (3T3-F442A cells) | Low potency, no increase in triglyceride content[1][3] | High potency, significant increase in triglyceride content |
| Coactivator Recruitment | No recruitment of DRIP205 or PGC-1α [1][2][6] | Recruits DRIP205 and PGC-1α |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
In Vitro Assays
-
Binding and Transfection Assays:
-
Objective: To determine the binding affinity and specificity of this compound for PPAR isoforms.
-
Methodology: Transient transfection assays were performed using cell lines expressing human PPARγ, PPARα, and PPARβ/δ. Reporter gene constructs containing PPAR response elements (PPREs) linked to a luciferase reporter gene were co-transfected. Cells were then treated with varying concentrations of this compound or reference compounds. Luciferase activity was measured to quantify receptor activation.[2][6]
-
-
GST Pull-Down Assays:
-
Objective: To investigate the recruitment of coactivators to PPARγ in the presence of this compound.
-
Methodology: Glutathione S-transferase (GST)-fused PPARγ ligand-binding domain was incubated with radiolabeled in vitro-translated coactivators (e.g., DRIP205, PGC-1α) in the presence of this compound or rosiglitazone. Glutathione-sepharose beads were used to pull down the GST-PPARγ complex. The amount of co-precipitated coactivator was quantified by SDS-PAGE and autoradiography.[2][6]
-
-
Adipocyte Differentiation Assay:
-
Objective: To assess the adipogenic potential of this compound.
-
Methodology: 3T3-F442A preadipocyte cells were cultured in differentiation medium containing insulin, dexamethasone, and IBMX, along with this compound or rosiglitazone. After several days, the extent of differentiation was assessed by Oil Red O staining to visualize lipid droplet accumulation and by measuring the triglyceride content of the cells. Gene expression analysis of adipogenic markers (e.g., aP2, LPL) was also performed.[1][3]
-
In Vivo Animal Studies
-
Antidiabetic and Antiobesity Model (ob/ob mice):
-
Objective: To evaluate the effects of this compound on glucose homeostasis, lipid profile, and body weight in a model of obesity and type 2 diabetes.
-
Methodology: Male ob/ob mice (8-12 weeks old) were treated with this compound (30 mg/kg), rosiglitazone (10 mg/kg), or vehicle via daily intraperitoneal administration for 13 days. Blood samples were collected to measure glucose, insulin, triglycerides, and non-esterified fatty acids (NEFA). Body weight and white adipose tissue weight were recorded.[1][2][6]
-
-
Insulin Resistance Model (Lipid-Infused Rats):
-
Objective: To determine the effect of this compound on insulin sensitivity in a model of acute, lipid-induced insulin resistance.
-
Methodology: Normal rats were subjected to a 48-hour intralipid (B608591) infusion to induce insulin resistance. During this period, animals received daily intraperitoneal injections of this compound (30 mg/kg), rosiglitazone (10 mg/kg), or vehicle. Insulin sensitivity was assessed using a euglycemic-hyperinsulinemic clamp. Glucose-induced insulin secretion was evaluated through a glucose tolerance test.[7]
-
General Experimental Workflow
Conclusion
This compound is a selective PPARγ modulator with a distinct molecular and pharmacological profile. Its primary cellular target is PPARγ, which it activates with high potency. The mechanism of action involves a differential recruitment of coactivator proteins, notably avoiding the recruitment of DRIP205 and PGC-1α, which distinguishes it from full agonists like rosiglitazone. This selective modulation results in a potent improvement of glucose and lipid homeostasis, comparable to that of rosiglitazone, but with a significantly reduced adipogenic effect and no associated weight gain in preclinical models.[1][2] These findings establish this compound as a promising therapeutic candidate for the treatment of type 2 diabetes and atherosclerosis, potentially offering a better safety profile than existing TZD-based therapies.[1][2][7]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. A new selective peroxisome proliferator-activated receptor gamma antagonist with antiobesity and antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
S26948: A Selective PPARγ Modulator with High Binding Affinity
An In-Depth Technical Guide on the Binding Affinity and Mechanism of Action of S26948 with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
For researchers and professionals in drug development, understanding the specific interactions between a compound and its target is paramount. This compound has emerged as a significant peroxisome proliferator-activated receptor gamma (PPARγ) modulator, demonstrating high-affinity binding and a unique pharmacological profile. This document provides a comprehensive overview of the binding affinity of this compound to PPARγ, the experimental protocols used for its characterization, and the associated signaling pathways.
Quantitative Binding Affinity Data
This compound is a potent and selective agonist for PPARγ, exhibiting a binding affinity comparable to that of the well-known thiazolidinedione (TZD) drug, rosiglitazone (B1679542).[1] The compound shows strong, dose-dependent activation of human PPARγ.[1] In competitive binding assays, this compound effectively displaces radiolabeled rosiglitazone from the PPARγ ligand-binding domain (LBD), indicating that it interacts with the same binding site.[1]
| Compound | Parameter | Value | Receptor | Assay Type |
| This compound | Ki | Not significantly different from rosiglitazone | Human PPARγ-LBD | Competition Binding Assay ([3H]rosiglitazone) |
| This compound | EC50 | 8.83 nM | Human PPARγ | Transient Transfection Reporter Assay |
| Rosiglitazone | Ki | Not significantly different from this compound | Human PPARγ-LBD | Competition Binding Assay ([3H]rosiglitazone) |
| Rosiglitazone | EC50 | Not significantly different from this compound | Human PPARγ | Transient Transfection Reporter Assay |
Mechanism of Action and Signaling Pathway
PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.[2][3] Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[2] This activated heterodimer, formed with the retinoid X receptor (RXR), then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound functions as a selective PPARγ modulator (SPPARM). While it is a full agonist in terms of its binding affinity, its interaction with the receptor leads to a distinct pattern of coactivator recruitment compared to traditional TZDs like rosiglitazone.[1][4] Notably, this compound is unable to recruit certain coactivators such as DRIP205 or PPARγ coactivator-1α (PGC-1α).[1][4] This differential coactivator recruitment is believed to be the basis for its unique pharmacological profile, which includes potent antidiabetic effects without the adipogenic side effects commonly associated with full PPARγ agonists.[1][4]
Experimental Protocols
The binding affinity and functional activity of this compound on PPARγ have been determined using a combination of in vitro assays.
Competition Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) for a receptor (PPARγ) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]rosiglitazone) for binding to the receptor's ligand-binding domain (LBD).
Methodology:
-
Receptor Preparation: The human PPARγ ligand-binding domain (hPPARγ-LBD) is expressed, often as a fusion protein (e.g., with Glutathione S-transferase, GST), in a bacterial expression system like E. coli. The protein is then purified.
-
Assay Setup: A constant concentration of the purified GST-hPPARγ-LBD and a radiolabeled ligand ([3H]rosiglitazone) at a concentration close to its Kd are incubated in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) or a reference compound (unlabeled rosiglitazone) are added to the mixture.
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The protein-bound radioligand is separated from the unbound radioligand. This can be achieved using methods like gel filtration or scintillation proximity assay (SPA).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Transient Transfection Reporter Assay
This cell-based functional assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Methodology:
-
Cell Culture: A suitable cell line that does not endogenously express high levels of PPARγ, such as COS-7 cells, is used.
-
Transfection: The cells are transiently transfected with several plasmids:
-
An expression vector containing the full-length human PPARγ cDNA.
-
An expression vector for RXRα, the heterodimerization partner of PPARγ.
-
A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase).
-
A control plasmid expressing a different reporter (e.g., β-galactosidase) to normalize for transfection efficiency.
-
-
Compound Treatment: After transfection, the cells are incubated with varying concentrations of the test compound (this compound) or a reference agonist (rosiglitazone).
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzymes (luciferase and β-galactosidase) is measured using specific substrates and a luminometer or spectrophotometer.
-
Data Analysis: The luciferase activity is normalized to the β-galactosidase activity to correct for variations in transfection efficiency. The normalized data are then plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) is calculated.[1]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR- γ agonist in treatment of diabetes: cardiovascular safety considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
S26948: A Technical Guide to its Downstream Signaling Pathways and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
S26948 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that has demonstrated potent antidiabetic and antiatherogenic properties in preclinical models. Unlike full PPARγ agonists such as rosiglitazone (B1679542), this compound exhibits a unique pharmacological profile characterized by a dissociated recruitment of transcriptional coactivators. This selective modulation of PPARγ activity results in robust insulin-sensitizing effects and improvement in lipid homeostasis without the common adverse effects of weight gain and adipogenesis associated with traditional TZDs. This technical guide provides an in-depth analysis of the downstream signaling pathways of this compound, summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the molecular and physiological mechanisms of action.
Introduction: The Emergence of Selective PPARγ Modulators
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a master regulator of adipogenesis, glucose and lipid metabolism.[1][2][3][4][5] Thiazolidinediones (TZDs), a class of full PPARγ agonists, have been effective in treating type 2 diabetes by improving insulin (B600854) sensitivity.[3][5] However, their clinical use has been limited by side effects such as weight gain, fluid retention, and an increased risk of congestive heart failure.[5][6] This has spurred the development of selective PPARγ modulators (SPPARMs) that aim to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects.[5] this compound has emerged as a promising SPPARM with a distinct mechanism of action.[1][2]
Molecular Mechanism of Action: The this compound-PPARγ Signaling Pathway
This compound is a high-affinity ligand and a full agonist for PPARγ.[1] Its primary mechanism of action involves binding to PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR).[5][7] This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
The selectivity of this compound arises from its differential recruitment of coactivators compared to full agonists like rosiglitazone. Specifically, this compound fails to recruit the coactivators DRIP205 (Vitamin D receptor-interacting protein 205) and PGC-1α (PPARγ coactivator-1α).[1][2] This altered coactivator profile is believed to be responsible for its reduced adipogenic potential.
Quantitative Data from Preclinical Studies
In vivo studies in animal models of type 2 diabetes and atherosclerosis have demonstrated the potent therapeutic effects of this compound. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Metabolic Parameters in ob/ob Mice[1]
| Parameter | Control (Vehicle) | Rosiglitazone (10 mg/kg) | This compound (30 mg/kg) |
| Blood Glucose | 100% | 48% | 48% |
| Plasma Insulin | 100% | 5% | 5% |
| Serum Triglycerides | 100% | 54% | 54% |
| Serum NEFA | 100% | 45% | 45% |
| Body Weight Gain | 100% | 120% | 95% |
| White Adipose Tissue Weight | 100% | 115% | 90% |
Data are presented as a percentage of the control group after 13 days of treatment.
Table 2: Effects of this compound on Hepatic Insulin Sensitivity in Lipid-Infused Rats[8]
| Parameter | Control (Saline) | Intralipid (B608591) (IL) + Vehicle | IL + Rosiglitazone (10 mg/kg) | IL + this compound (30 mg/kg) |
| Plasma Free Fatty Acids | 1x | 4x | Decreased vs IL | Decreased vs IL |
| Glucose-Induced Insulin Secretion | Normal | Significantly Increased | Normalized | Normalized |
| Hepatic Insulin Sensitivity | Normal | Impaired | Improved | Specifically Improved |
| Insulin-Stimulated Glucose Utilization | Normal | Impaired | Improved | No significant improvement |
Downstream Physiological Effects
The unique molecular signaling of this compound translates into a distinct profile of downstream physiological effects that differentiate it from traditional TZDs.
-
Improved Glucose Homeostasis: this compound is as effective as rosiglitazone in lowering blood glucose and plasma insulin levels, indicating a significant improvement in insulin sensitivity.[1]
-
Enhanced Lipid Metabolism: The compound effectively reduces serum triglycerides and non-esterified fatty acids (NEFA).[1] Furthermore, this compound has been shown to increase hepatic lipid oxidation and reduce lipid droplets in hepatocytes.[1][2]
-
Anti-Atherogenic Properties: In homozygous human apolipoprotein E2 knock-in (E2-KI) mice, a model for atherosclerosis, this compound demonstrated the ability to decrease atherosclerotic lesions.[1][2]
-
Reduced Adipogenesis and Weight Gain: A key advantage of this compound is its low potency in promoting adipocyte differentiation.[1][2] This translates to a lack of body weight gain, and in some cases, a slight decrease, in treated animals compared to the weight gain observed with rosiglitazone.[1][2]
-
Tissue-Specific Insulin Sensitization: this compound appears to specifically improve hepatic insulin sensitivity, whereas rosiglitazone improves both hepatic and peripheral (e.g., muscle) insulin-stimulated glucose utilization.[8] This is supported by differential effects on the gene expression of key enzymes involved in glucose metabolism in isolated hepatocytes.[8]
Key Experimental Protocols
The characterization of this compound involved a series of in vitro and in vivo experiments. Below are the methodologies for the key assays cited.
In Vitro Assays
-
Transient Transfection and Reporter Gene Assays: To assess the activation of PPAR isoforms, HEK293 cells were transiently transfected with expression vectors for human PPARγ, PPARα, or PPARβ/δ, along with a reporter plasmid containing a PPRE linked to a luciferase gene. Cells were then treated with this compound or a reference compound, and luciferase activity was measured to determine receptor activation.[1]
-
Binding Assays: The affinity of this compound for PPARγ was determined using a competitive radioligand binding assay. This involved incubating a constant amount of radiolabeled ligand with a source of PPARγ protein in the presence of increasing concentrations of unlabeled this compound.[1][2]
-
GST Pull-Down Assays: To investigate the recruitment of coactivators, glutathione (B108866) S-transferase (GST)-fused PPARγ ligand-binding domain was incubated with this compound or rosiglitazone. The complex was then incubated with in vitro-translated, radiolabeled coactivators (e.g., DRIP205, PGC-1α). The amount of coactivator pulled down with the GST-PPARγ complex was quantified by SDS-PAGE and autoradiography.[1][2][9]
-
Adipocyte Differentiation Assay: The adipogenic potential of this compound was evaluated using 3T3-F442A preadipocytes. Cells were induced to differentiate in the presence of this compound or rosiglitazone. Adipogenesis was quantified by Oil Red O staining of intracellular lipid droplets.[1][2][9]
In Vivo Studies
-
Antidiabetic Effects in ob/ob Mice: Male ob/ob mice, a genetic model of obesity and type 2 diabetes, were treated daily with this compound, rosiglitazone, or vehicle via intraperitoneal administration for 13 days. Blood glucose, plasma insulin, serum triglycerides, and NEFA levels were measured at the end of the treatment period. Body weight and food intake were monitored daily.[1]
-
Antiatherogenic Effects in E2-KI Mice: Homozygous human apolipoprotein E2 knock-in (E2-KI) mice, a model for atherosclerosis, were fed a high-fat diet and treated with this compound or vehicle. The extent of atherosclerotic lesions in the aorta was quantified after the treatment period.[1][2][9]
-
Hepatic Insulin Sensitivity in Lipid-Infused Rats: To induce insulin resistance, normal rats were subjected to a 48-hour intralipid infusion. During this period, rats were treated with this compound, rosiglitazone, or vehicle. Hepatic and peripheral insulin sensitivity were assessed using a euglycemic-hyperinsulinemic clamp technique. Gene expression in isolated hepatocytes was also analyzed.[8]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new selective peroxisome proliferator-activated receptor gamma antagonist with antiobesity and antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective peroxisome proliferator-activated receptor gamma (PPARgamma) modulation as a strategy for safer therapeutic PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic potential of inhibiting PPARγ phosphorylation to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
The Selective PPARγ Modulator S26948: A Technical Overview of its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
S26948 is a novel, non-thiazolidinedione selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that has demonstrated potent anti-diabetic and anti-atherogenic properties. Unlike full PPARγ agonists such as rosiglitazone (B1679542), this compound exhibits a unique pharmacological profile characterized by a distinct pattern of coactivator recruitment, leading to a differential regulation of target gene expression. This selective modulation results in beneficial metabolic effects, including improved glucose and lipid homeostasis, without the adverse effects commonly associated with full PPARγ activation, such as weight gain and adipogenesis. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, detailing the underlying molecular mechanisms, experimental methodologies, and downstream signaling pathways.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] Full agonists of PPARγ, like the thiazolidinedione (TZD) class of drugs, have been effective in treating type 2 diabetes but are associated with undesirable side effects.[2] The concept of selective PPARγ modulation aims to dissociate the therapeutic benefits from the adverse effects by inducing a specific conformational change in the PPARγ receptor, leading to the recruitment of a unique set of coactivators and, consequently, a distinct gene expression profile.[2] this compound has emerged as a promising SPPARM that exemplifies this therapeutic strategy.[3][4]
Molecular Mechanism of Action
This compound is a high-affinity ligand for PPARγ, acting as a full agonist in terms of receptor binding.[2] However, its distinct chemical structure induces a unique conformation in the PPARγ ligand-binding domain. This altered conformation results in a differential recruitment of transcriptional coactivators.[3][4] Notably, this compound is unable to recruit the coactivators DRIP205 and PPARγ coactivator-1α (PGC-1α), which are recruited by rosiglitazone.[3][4] This selective coactivator interaction is central to the differential effects of this compound on gene expression.
Signaling Pathway
The binding of this compound to the PPARγ-RXR heterodimer leads to a conformational change that promotes the dissociation of corepressors and the recruitment of a specific subset of coactivators. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. The inability to recruit DRIP205 and PGC-1α is a key determinant of the unique downstream signaling and gene regulation profile of this compound.
Effect on Gene Expression
This compound induces a distinct gene expression profile compared to full PPARγ agonists, particularly in adipose tissue and liver. This differential regulation is the basis for its favorable metabolic effects without promoting adipogenesis.
Adipose Tissue
In contrast to rosiglitazone, which strongly promotes the expression of genes involved in adipocyte differentiation and lipid storage, this compound has a much weaker effect on these pathways.
| Gene | Effect of this compound | Effect of Rosiglitazone | Biological Function |
| PPARγ | Decreased expression | Increased expression | Master regulator of adipogenesis |
| C/EBPα | Decreased expression | Increased expression | Adipogenic transcription factor |
| LPL | No significant change | Increased expression | Lipoprotein Lipase, lipid uptake |
| aP2 (FABP4) | No significant change | Increased expression | Fatty acid binding protein, lipid storage |
| Adiponectin | Increased expression | Increased expression | Insulin-sensitizing adipokine |
| TNFα | No significant change | Increased expression | Pro-inflammatory cytokine |
Note: The quantitative fold changes for these gene expression modifications are not consistently reported in the primary literature in a tabular format.
Liver
This compound has been shown to improve hepatic insulin sensitivity and lipid oxidation.[5] Studies in isolated hepatocytes have indicated that this compound has a differential effect on the gene expression of key enzymes involved in glucose metabolism compared to rosiglitazone.[5]
Experimental Protocols
The following sections outline the general methodologies employed in the studies investigating the effects of this compound on gene expression.
In Vitro Adipocyte Differentiation
-
Differentiation Induction: Confluent cells are typically treated with a standard differentiation cocktail containing insulin, dexamethasone, and IBMX.
-
Treatment: this compound or rosiglitazone is added to the differentiation medium at specified concentrations.
-
Analysis: After several days of differentiation, cells are harvested for analysis of lipid accumulation (e.g., Oil Red O staining) and gene expression (e.g., qPCR).
In Vivo Animal Studies
-
Animal Model: ob/ob mice (a model of obesity and type 2 diabetes) or lipid-infused rats.[3][5]
-
Treatment: this compound, rosiglitazone, or vehicle is administered daily via intraperitoneal injection for a specified duration.[3][5]
-
Tissue Collection: Adipose tissue and liver are collected for histological analysis and gene expression studies.
Gene Expression Analysis Workflow
The general workflow for analyzing gene expression changes induced by this compound involves several key steps, from sample preparation to data analysis.
-
RNA Extraction: Total RNA is isolated from tissues or cells using a standard method, such as TRIzol reagent, followed by purification.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The expression levels of target genes are quantified by real-time PCR using gene-specific primers. The results are typically normalized to a stable housekeeping gene.
Conclusion
This compound represents a significant advancement in the development of safer and more effective therapies for type 2 diabetes and related metabolic disorders. Its unique mechanism of selective PPARγ modulation allows for the beneficial effects on glucose and lipid metabolism while avoiding the detrimental effects on adipogenesis and body weight associated with full PPARγ agonists. The distinct gene expression profile induced by this compound, particularly in adipose tissue and the liver, underscores the potential of SPPARMs to fine-tune the activity of nuclear receptors for therapeutic benefit. Further research into the detailed downstream signaling cascades and the identification of a broader range of target genes will continue to elucidate the full therapeutic potential of this compound.
References
The Role of S26948 in Metabolic Diseases: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
S26948 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator that has demonstrated potent anti-diabetic and anti-atherogenic properties in preclinical studies. Unlike full PPARγ agonists such as rosiglitazone, this compound exhibits a unique pharmacological profile characterized by a distinct coactivator recruitment pattern, leading to beneficial metabolic effects without the common side effect of weight gain. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative effects on metabolic parameters, and detailed experimental protocols for its evaluation.
Mechanism of Action: Selective PPARγ Modulation
This compound acts as a high-affinity, full agonist for PPARγ.[1] Its selectivity is highlighted by its inability to significantly activate other PPAR isoforms (α and β/δ) or the retinoid X receptor-alpha (RXRα) at concentrations up to 10 μmol/l.[1] The binding affinity and potency of this compound for human PPARγ are comparable to that of rosiglitazone.[1]
The key to this compound's unique profile lies in its differential recruitment of coactivators upon binding to PPARγ. While it facilitates the recruitment of coactivators like SRC1 and CBP/p300, it notably fails to recruit DRIP205 (TRAP220) and PPARγ coactivator-1α (PGC-1α).[1][2] The lack of DRIP205 recruitment is significant, as this coactivator is strongly implicated in adipogenesis. This selective modulation of coactivator interaction is believed to be the molecular basis for this compound's reduced adipogenic potential compared to TZDs like rosiglitazone.[1]
Signaling Pathway of this compound
Quantitative Data on Metabolic Effects
This compound has demonstrated significant improvements in glucose and lipid homeostasis in preclinical models of metabolic disease. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Assay | Reference |
| EC50 | 8.83 nM | Human PPARγ | Cell-based reporter assay | [3] |
| Binding Affinity (Ki) | Not significantly different from rosiglitazone | Human PPARγ | [3H]rosiglitazone binding assay | [1] |
Table 2: In Vivo Efficacy of this compound in ob/ob Mice
Study Duration: 13 days of daily intraperitoneal administration. Doses: this compound (30 mg/kg), Rosiglitazone (10 mg/kg).
| Parameter | Vehicle Control | This compound | % Change vs. Control | Rosiglitazone | % Change vs. Control | Reference |
| Blood Glucose | - | ↓ 52% | - | ↓ | - | [1] |
| Plasma Insulin (B600854) | - | ↓ 95% | - | ↓ | - | [1] |
| Serum Triglycerides | - | ↓ 46% | - | ↓ | - | [1] |
| Serum NEFA | - | ↓ 55% | - | ↓ | - | [1] |
| Body Weight Gain (g) | 3.63 ± 0.31 | 0.87 ± 0.82 | ↓ 76% | 5.52 ± 0.42 | ↑ 52% | [1] |
| Total White Adipose Tissue Weight | - | No increase | - | ↑ 17.5-36.6% | - | [1] |
Table 3: Anti-Atherogenic Effects of this compound in E2-KI Mice
Study Duration: 9 weeks of treatment in mice fed a Western diet.
| Parameter | This compound vs. Control | Rosiglitazone vs. Control | Reference |
| Plasma Total Cholesterol | ↓ (P < 0.001) | Tendency to reduce (NS) | [1] |
| Non-HDL Cholesterol | ↓ (P < 0.001) | Tendency to reduce (NS) | [1] |
| Plasma Triglycerides | ↓ (P < 0.05) | No change | [1] |
| Atherosclerotic Lesion Surface | ↓ 46% (P < 0.01) | No significant reduction | [1] |
Key In Vivo and In Vitro Effects
-
Glucose and Insulin Homeostasis: this compound effectively lowers blood glucose and plasma insulin levels, indicating improved insulin sensitivity.[1][4] This effect is, at least in part, mediated by improved hepatic insulin sensitivity.[4][5]
-
Lipid Metabolism: The compound normalizes serum triglyceride and non-esterified fatty acid (NEFA) levels.[1] In the liver, this compound enhances lipid catabolism by increasing fatty acid oxidation, which contributes to its glucose-lowering and lipid-lowering effects.[1]
-
Adipogenesis and Body Weight: A defining feature of this compound is its lack of effect on adipogenesis in vitro.[1][2] This translates to an absence of body weight gain in vivo, a significant advantage over TZDs.[1]
-
Anti-Atherosclerotic Effects: this compound significantly reduces the development of atherosclerotic lesions in a mouse model of dyslipidemia and atherosclerosis.[1][2]
-
Gene Expression: In white adipose tissue of treated mice, this compound increases the expression of adiponectin mRNA without increasing TNFα mRNA, a pro-inflammatory cytokine. This contrasts with rosiglitazone, which elevates both.[1]
Experimental Protocols
GST Pull-Down Assay for Coactivator Recruitment
This protocol is designed to assess the interaction of this compound-liganded PPARγ with various coactivator proteins.
Methodology:
-
Protein Preparation:
-
In vitro translate 35S-labeled PPARγ (both γ1 and γ2 isoforms) using a TnT system.
-
Express and purify GST-fused coactivator proteins (e.g., SRC1, DRIP205, PGC-1α).
-
-
Binding Reaction:
-
Incubate 5-10 pmol of 35S-PPARγ with either DMSO (vehicle) or 10 μmol/l of this compound or rosiglitazone.
-
The incubation buffer consists of 20 mmol/l Tris-HCl (pH 7.5), 150 mmol/l NaCl, 10% glycerol, and 0.1% Triton X-100.
-
-
Pull-Down:
-
Add the GST-fused coactivators immobilized on glutathione-Sepharose beads to the binding reaction.
-
Incubate to allow for the formation of the PPARγ-coactivator complex.
-
-
Washing and Elution:
-
Wash the beads several times with the binding buffer to remove non-specific interactions.
-
Elute the protein complexes from the beads.
-
-
Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Visualize the 35S-labeled PPARγ by autoradiography to determine the extent of its interaction with each coactivator.
-
Fatty Acid Oxidation in Liver Homogenates
This protocol measures the rate of palmitate oxidation in liver tissue from treated and control animals.
Methodology:
-
Tissue Preparation:
-
Homogenize small fragments of liver in SET buffer (250 mmol/l sucrose, 2 mmol/l EDTA, and 10 mmol/l Tris, pH 7.4).
-
-
Oxidation Reaction:
-
Incubate 75 μl of the liver homogenate in 300 μl of oxidation buffer in glass vials.
-
The oxidation buffer contains: 27 mmol/l KCl, 10 mmol/l KH2PO4, 5 mmol/l MgCl2, 1 mmol/l EDTA, 25 mmol/l sucrose, 75 mmol/l Tris, 5 mmol/l ATP, 1 mmol/l NAD+, 25 μmol/l cytochrome c, 0.1 mmol/l coenzyme A, 0.5 mmol/l L-carnitine, and 0.5 mmol/l L-malate, pH 7.4.
-
-
Substrate Addition:
-
Add [1-14C]palmitic acid to the reaction mixture to initiate the oxidation process.
-
-
Incubation and CO2 Trapping:
-
Incubate the vials, trapping the produced 14CO2 using a filter paper soaked in a strong base (e.g., NaOH).
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
-
Quantification:
-
Measure the radioactivity of the trapped 14CO2 and the 14C-acid-soluble products (representing incompletely oxidized fatty acids) using liquid scintillation counting.
-
Calculate the palmitate oxidation rate and express as nmol of palmitate oxidized per minute per gram of tissue.
-
In Vivo Antidiabetic Efficacy Study
This protocol outlines the experimental workflow for evaluating the antidiabetic effects of this compound in a diabetic mouse model.
Conclusion
This compound represents a promising selective PPARγ modulator with a distinct mechanism of action that separates potent anti-diabetic and anti-atherogenic effects from the deleterious side effect of weight gain associated with conventional TZDs. Its ability to improve glucose and lipid metabolism while having a neutral or even favorable effect on body weight warrants further investigation. The data presented herein provide a comprehensive technical foundation for researchers and drug development professionals interested in the therapeutic potential of this compound for the treatment of metabolic diseases.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
S26948: A Selective PPARγ Modulator with Atypical Effects on Adipogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
S26948 is a novel, non-thiazolidinedione (non-TZD) compound that acts as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARM).[1][2][3] PPARγ is a nuclear receptor and a key transcription factor in adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[4][5][6][7] Full agonists of PPARγ, such as the thiazolidinedione rosiglitazone (B1679542), are potent insulin (B600854) sensitizers but are often associated with undesirable side effects like weight gain and increased adipogenesis.[1][2][3] this compound has emerged as a compound of interest due to its potent antidiabetic effects comparable to rosiglitazone, but critically, without the associated pro-adipogenic properties and body weight increase.[1][2] This document provides a comprehensive technical overview of the relationship between this compound and adipogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Molecular Profile and PPARγ Interaction
This compound is a high-affinity ligand for PPARγ, demonstrating a binding affinity and agonist potency similar to that of rosiglitazone.[1] However, its interaction with the receptor and subsequent downstream signaling diverge significantly from traditional PPARγ agonists.
Differential Coactivator Recruitment
The functional selectivity of this compound is attributed to its unique coactivator recruitment profile upon binding to PPARγ. Unlike rosiglitazone, this compound fails to recruit specific coactivators, notably DRIP205 and PPARγ coactivator-1α (PGC-1α).[1][2][3] This differential recruitment is believed to be the primary mechanism underlying its reduced adipogenic effect.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies, highlighting the differential effects of this compound and rosiglitazone on adipogenesis and related metabolic parameters.
Table 1: In Vitro Effects on 3T3-F442A Preadipocytes
| Parameter | Control | Rosiglitazone | This compound |
| Triglyceride Content | Baseline | Largely Increased | No Influence |
| aP2 mRNA Expression | Baseline | Largely Increased | No Influence |
| LPL mRNA Expression | Baseline | Largely Increased | No Influence |
| Data sourced from studies on the 3T3-F442A cell line, a standard model for in vitro adipogenesis.[1] |
Table 2: In Vivo Effects on Diabetic ob/ob Mice
| Parameter | Control | Rosiglitazone | This compound |
| Body Weight | Baseline | Increased | Not Increased |
| Total White Adipose Tissue (WAT) Weight | Baseline | Increased (+17.5% vs Control) | Not Increased |
| Inguinal WAT (iWAT) Weight | Baseline | Increased (+20% vs Control) | Not Increased |
| Epididymal WAT Weight | Baseline | Increased (+15.5% vs Control) | Not Increased |
| PPARγ mRNA Expression (iWAT) | Baseline | - | Decreased |
| C/EBPα mRNA Expression (iWAT) | Baseline | - | Decreased |
| LPL mRNA Expression (iWAT) | Baseline | - | Decreased |
| Adiponectin mRNA Expression (iWAT) | Baseline | Increased | Augmented |
| TNFα mRNA Expression (iWAT) | Baseline | Increased | No Change |
| Data from in vivo experiments in ob/ob mice, a genetic model of obesity and diabetes.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols used to characterize the effects of this compound on adipogenesis are outlined below.
In Vitro Adipocyte Differentiation Assay
-
Culture and Differentiation:
-
Cells were grown to confluence in a standard growth medium.
-
Adipocyte differentiation was induced by switching to a differentiation medium containing insulin.
-
Cells were treated with either vehicle (control), rosiglitazone, or this compound for the duration of the differentiation process.
-
-
Analysis:
-
Triglyceride Quantification: Cellular triglyceride content was measured to assess lipid accumulation, a hallmark of mature adipocytes.
-
Gene Expression Analysis: RNA was extracted from the differentiated cells, and quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of key adipogenic marker genes, including PPARγ, CCAAT/enhancer-binding protein α (C/EBPα), lipoprotein lipase (B570770) (LPL), and adipocyte fatty acid-binding protein 2 (aP2).[1]
-
In Vivo Animal Studies
-
Animal Model: Male diabetic ob/ob mice were used to assess the in vivo effects on adiposity and metabolism.[1][2]
-
Treatment: Mice were administered vehicle (control), rosiglitazone, or this compound daily for a specified period.
-
Analysis:
-
Body and Tissue Weight: Body weight was monitored throughout the study. At the end of the treatment period, various white adipose tissue (WAT) depots (e.g., epididymal, inguinal) were dissected and weighed.[1]
-
Histology: Adipose tissue samples were fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine adipocyte morphology and size.[1]
-
Gene Expression Analysis: RNA was isolated from adipose tissue for qRT-PCR analysis of adipogenic and inflammatory markers.[1]
-
Conclusion and Implications for Drug Development
The characterization of this compound establishes it as a selective PPARγ modulator with a distinct biological profile compared to full agonists like rosiglitazone.[1][2] Its ability to provide potent antidiabetic and antiatherogenic benefits without promoting adipogenesis or weight gain represents a significant advancement in the field.[1] The unique mechanism, rooted in differential coactivator recruitment, uncouples the therapeutic effects on glucose and lipid homeostasis from the adverse effects on adiposity.
For researchers and drug development professionals, this compound serves as a paradigm for a new generation of SPPARMs. It highlights the potential for designing ligands that fine-tune the activity of nuclear receptors to achieve a desired therapeutic window, minimizing on-target side effects. Future research may focus on further elucidating the specific cofactors and gene networks that are differentially regulated by this compound, paving the way for the development of novel therapeutics for type 2 diabetes, atherosclerosis, and other metabolic disorders.[1][8]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-activated Receptor γ Regulates Genes Involved in Insulin/Insulin-like Growth Factor Signaling and Lipid Metabolism during Adipogenesis through Functionally Distinct Enhancer Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S26948, a Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of S26948, a potent and selective PPARγ modulator. The included protocols are designed to facilitate the investigation of its effects on cellular processes, particularly in the context of metabolic and cancer research.
Introduction
This compound is a non-thiazolidinedione (TZD) selective PPARγ modulator. It acts as a full agonist of PPARγ, with a binding affinity and potency comparable to rosiglitazone. A key distinguishing feature of this compound is its unique coactivator recruitment profile, which results in potent anti-diabetic and anti-atherogenic effects without stimulating adipogenesis, a common side effect of other PPARγ agonists.[1][2] This selective activity makes this compound a valuable tool for dissecting the diverse functions of PPARγ and a potential therapeutic agent for type 2 diabetes and atherosclerosis. While direct studies on the anti-cancer effects of this compound are limited, the known roles of PPARγ activation in cancer—including inhibition of proliferation, induction of apoptosis, and cell cycle arrest—suggest that this compound may have significant potential in oncology research.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for PPARγ Activation | COS-7 | ~10 nM | [1] |
| Adipogenesis (Triglyceride Content) | 3T3-F442A | No increase at concentrations up to 10 µM | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway
Caption: this compound activates the PPARγ/RXR heterodimer, leading to the regulation of target gene transcription and subsequent biological effects.
Proposed Anti-Cancer Mechanism of this compound
Caption: Proposed mechanism of this compound's anti-cancer effects through PPARγ activation, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cell Viability Assay
References
Dissolving S26948 for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of S26948, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, for use in a variety of in vitro experimental settings. Adherence to proper dissolution and handling procedures is critical for obtaining accurate and reproducible results.
Introduction to this compound
This compound is a potent and selective modulator of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2][3] Unlike full agonists of PPARγ, such as thiazolidinediones (TZDs), this compound exhibits a distinct profile of coactivator recruitment, leading to differential gene expression.[1][2][3] This selectivity makes this compound a valuable tool for investigating the nuanced roles of PPARγ signaling in various physiological and pathological processes. In laboratory settings, this compound has been utilized in a range of assays, including transient transfection reporter assays, adipocyte differentiation studies, and gene expression analyses.[4]
Solubility and Stock Solution Preparation
Proper dissolution of this compound is the foundational step for any in vitro experiment. Based on available literature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4]
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Stock Solution Concentration | 10 mmol/L | DMSO | [4] |
| Working Concentrations (in vitro) | Up to 10 µmol/L | Cell Culture Media | [4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 millimolar (mM) stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound: To prepare a 10 mM stock solution, the required mass of this compound will depend on its molecular weight (MW). The formula to calculate the mass is: Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a MW of 400 g/mol , you would need 4 mg of the compound.
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a clean, dry weighing boat or directly into a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of DMSO to the this compound powder. For example, to prepare a 10 mM solution with 4 mg of a 400 g/mol compound, you would add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
Working solutions are prepared by diluting the 10 mM stock solution in the appropriate cell culture medium.
Procedure:
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Vortexing: Gently vortex the working solutions to ensure homogeneity before adding them to your cell cultures.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.
Visualizations
Experimental Workflow for this compound Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
S26948: A Novel PPARγ Modulator for the Treatment of Type 2 Diabetes in ob/ob Mice Models
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: S26948 is a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator that has demonstrated potent anti-diabetic and anti-atherogenic effects in preclinical studies.[1][2] Unlike full PPARγ agonists such as rosiglitazone, this compound exhibits a unique pharmacological profile characterized by a reduced adipogenic effect while maintaining robust glucose and lipid-lowering activity.[1][2] These properties make this compound a promising therapeutic candidate for type 2 diabetes, potentially avoiding the common side effect of weight gain associated with thiazolidinediones (TZDs).[1][3] This document provides detailed application notes and experimental protocols for the investigation of this compound in the widely used ob/ob mouse model of genetic obesity and type 2 diabetes.
Mechanism of Action
This compound is a high-affinity ligand for PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][4] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of genes involved in insulin (B600854) signaling, adipogenesis, and lipid homeostasis.[4][5]
A key distinguishing feature of this compound is its differential coactivator recruitment profile compared to full PPARγ agonists like rosiglitazone.[1][2] this compound fails to recruit certain coactivators, such as DRIP205 and PPARγ coactivator-1α (PGC-1α), which are implicated in adipogenesis.[1][2] This selective modulation of PPARγ activity is believed to underlie its potent anti-diabetic effects without promoting significant body weight gain or adipocyte differentiation.[1]
This compound signaling pathway and biological outcomes.
Data Presentation: In Vivo Effects of this compound in ob/ob Mice
The following tables summarize the quantitative data from a key study investigating the effects of this compound in male ob/ob mice following 13 days of daily intraperitoneal administration.[1]
Table 1: Metabolic Parameters in ob/ob Mice Treated with this compound or Rosiglitazone [1]
| Parameter | Vehicle (Control) | This compound (30 mg/kg) | Rosiglitazone (10 mg/kg) |
| Blood Glucose (mg/dL) | 288 ± 21 | 138 ± 15 | 142 ± 18 |
| Plasma Insulin (ng/mL) | 20.1 ± 2.5 | 1.0 ± 0.2 | 1.2 ± 0.3 |
| Plasma Triglycerides (mg/dL) | 150 ± 12 | 105 ± 8 | 145 ± 10 |
| Plasma NEFA (mmol/L) | 1.2 ± 0.1 | 0.6 ± 0.05 | 0.7 ± 0.06 |
| Body Weight Gain (g) | 2.5 ± 0.3 | -1.1 ± 0.2† | 4.1 ± 0.4 |
| Food Intake ( g/day ) | 5.1 ± 0.2 | 4.9 ± 0.3 | 5.3 ± 0.2 |
| Food Efficiency (%) | 10.2 ± 1.1 | -4.8 ± 0.9† | 16.1 ± 1.5* |
*P < 0.05 vs. Vehicle; †P < 0.05 vs. Rosiglitazone. Data are presented as mean ± SEM.
Table 2: Adipose Tissue Weight in ob/ob Mice [1]
| Adipose Tissue | Vehicle (Control) (g) | This compound (30 mg/kg) (g) | Rosiglitazone (10 mg/kg) (g) |
| Inguinal WAT | 1.8 ± 0.1 | 1.5 ± 0.1† | 2.5 ± 0.2 |
| Epididymal WAT | 2.9 ± 0.2 | 2.7 ± 0.1 | 3.6 ± 0.2 |
| Total WAT | 4.7 ± 0.3 | 4.2 ± 0.2† | 6.1 ± 0.4 |
| Interscapular BAT | 0.4 ± 0.03 | 0.35 ± 0.02 | 0.45 ± 0.03 |
*P < 0.05 vs. Vehicle; †P < 0.05 vs. Rosiglitazone. WAT, white adipose tissue; BAT, brown adipose tissue. Data are presented as mean ± SEM.
Table 3: Gene Expression in Inguinal White Adipose Tissue (iWAT) of ob/ob Mice [1]
| Gene | This compound (Fold Change vs. Control) | Rosiglitazone (Fold Change vs. Control) |
| PPARγ | ↓ | ↑ |
| C/EBPα | ↓ | ↑ |
| LPL | ↓ | ↑ |
| Adiponectin | ↑ | ↑ |
| TNFα | No Change | ↑ |
↓ indicates a decrease in mRNA expression; ↑ indicates an increase in mRNA expression.
Experimental Protocols
Animal Model and Treatment
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J-ob/ob (genetically obese and diabetic)
-
Age: 8-12 weeks
-
Sex: Male
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Administration:
-
Compound: this compound
-
Dose: 30 mg/kg body weight
-
Route: Intraperitoneal (i.p.) injection
-
Vehicle: To be specified based on compound solubility (e.g., 0.5% carboxymethylcellulose)
-
Frequency: Daily
-
Duration: 13 days[1]
-
Control Groups: Vehicle-treated and rosiglitazone-treated (10 mg/kg, i.p.) groups should be included for comparison.[1]
Experimental workflow for this compound treatment in ob/ob mice.
Blood and Tissue Collection
-
At the end of the treatment period, mice should be fasted for a specified duration (e.g., 6 hours) before sacrifice.[1]
-
Blood samples can be collected via retro-orbital sinus puncture under anesthesia or by cardiac puncture post-mortem.[1]
-
Plasma should be separated by centrifugation and stored at -80°C for subsequent analysis.
-
Adipose tissues (inguinal, epididymal, and interscapular brown adipose tissue) and other relevant organs (e.g., liver, muscle) should be dissected, weighed, and either snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.[1]
Biochemical Analysis
-
Blood Glucose: Measured from tail vein blood using a standard glucometer.
-
Plasma Insulin, Triglycerides, and Non-Esterified Fatty Acids (NEFA): Quantified using commercially available ELISA or colorimetric assay kits according to the manufacturer's instructions.
Gene Expression Analysis
-
RNA Extraction: Total RNA should be extracted from frozen tissues (e.g., iWAT) using a suitable method such as TRIzol reagent or a column-based kit.
-
cDNA Synthesis: First-strand cDNA synthesis should be performed from total RNA using a reverse transcriptase enzyme.
-
Real-Time Quantitative PCR (RT-qPCR): mRNA expression levels of target genes (e.g., PPARγ, C/EBPα, LPL, adiponectin, TNFα) and a housekeeping gene (e.g., cyclophilin, β-actin) should be quantified using SYBR Green or TaqMan-based assays.[1] Relative gene expression can be calculated using the ΔΔCt method.
Glucose and Insulin Tolerance Tests (Optional but Recommended)
To further assess the impact of this compound on glucose homeostasis and insulin sensitivity, intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) can be performed.
Protocol for IPGTT:
-
Fast mice for 6 hours.[6]
-
Measure basal blood glucose (t=0).
-
Administer an i.p. injection of glucose (e.g., 2 g/kg body weight).[7]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[6]
Protocol for ITT:
-
Fast mice for 4-6 hours.
-
Measure basal blood glucose (t=0).
-
Administer an i.p. injection of insulin (e.g., 0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
Conclusion
This compound represents a significant advancement in the development of PPARγ modulators for the treatment of type 2 diabetes. Its ability to dissociate the potent anti-diabetic effects from the adipogenic side effects commonly associated with full PPARγ agonists highlights its potential as a safer and more effective therapeutic option.[1][2] The protocols and data presented herein provide a comprehensive framework for researchers to further investigate the promising pharmacological properties of this compound in the context of obesity and type 2 diabetes using the ob/ob mouse model.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulin Resistance and Metabolic Derangements in Obese Mice Are Ameliorated by a Novel Peroxisome Proliferator-activated Receptor γ-sparing Thiazolidinedione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for S26948 in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S26948 is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator with demonstrated efficacy in improving hepatic insulin (B600854) sensitivity.[1] Unlike full PPARγ agonists such as rosiglitazone, this compound exhibits a distinct profile by primarily enhancing insulin action in the liver, suggesting a more targeted mechanism for managing dysregulated glucose metabolism.[1] These application notes provide detailed protocols for utilizing this compound in glucose uptake assays to investigate its effects on cellular glucose transport, a fundamental process in maintaining glucose homeostasis. The provided methodologies are designed for researchers in metabolic disease, diabetes, and drug discovery to assess the therapeutic potential of this compound.
Proposed Mechanism of Action
This compound, as a PPARγ modulator, is proposed to enhance insulin-stimulated glucose uptake by influencing the canonical insulin signaling pathway. Upon activation by insulin, the insulin receptor initiates a signaling cascade that activates Akt (Protein Kinase B).[2][3] Activated Akt then phosphorylates and inactivates AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein (GAP).[2][3][4][5] The inactivation of AS160 allows for the activation of Rab proteins, which are crucial for the translocation of GLUT4-containing vesicles to the plasma membrane.[3][4] This increased cell surface presence of GLUT4 facilitates the uptake of glucose from the bloodstream into the cell.[6][7][8][9] this compound may potentiate this pathway, leading to improved glucose disposal.
References
- 1. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased phosphorylation of Akt substrate of 160 kDa (AS160) in rat skeletal muscle in response to insulin or contractile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AS160, the Akt substrate regulating GLUT4 translocation, has a functional Rab GTPase-activating protein domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt/AS160 Signaling Pathway Inhibition Impairs Infection by Decreasing Rab14-Controlled Sphingolipids Delivery to Chlamydial Inclusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rab GTPase-activating protein AS160 integrates Akt, protein kinase C, and AMP-activated protein kinase signals regulating GLUT4 traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose uptake - Wikipedia [en.wikipedia.org]
- 7. Insulin signalling and GLUT4 trafficking in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for S26948 in Transient Transfection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing S26948, a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator, in transient transfection assays. This document outlines the necessary steps for cell preparation, transfection, and subsequent analysis to evaluate the activity of this compound on PPARγ.
Introduction
This compound is a specific, high-affinity agonist for PPARγ, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] PPARγ plays a crucial role in regulating glucose and lipid metabolism, making it a key target in the development of therapeutics for type 2 diabetes and atherosclerosis.[1][3] Transient transfection assays are a fundamental tool for characterizing the activity of compounds like this compound. These assays involve introducing a reporter gene, under the control of a PPARγ-responsive promoter, into a suitable mammalian cell line. The subsequent measurement of reporter gene expression in the presence of this compound allows for the quantification of its agonistic or antagonistic effects on PPARγ.
In transient transfection, the introduced genetic material exists in the cell for a limited time and is not integrated into the host genome.[4] This method allows for rapid, high-throughput screening of compounds and detailed characterization of their dose-dependent effects.
Principle of the Assay
This protocol describes a transient transfection reporter assay to measure the activation of human PPARγ by this compound. The assay utilizes a host cell line, such as COS-7, co-transfected with two plasmids:
-
An expression plasmid for a chimeric protein consisting of the ligand-binding domain of human PPARγ fused to a DNA-binding domain.
-
A reporter plasmid containing a promoter with response elements that are recognized by the chimeric receptor, upstream of a reporter gene (e.g., luciferase or β-galactosidase).
Upon binding of this compound to the PPARγ ligand-binding domain of the chimeric protein, the receptor undergoes a conformational change, leading to the recruitment of coactivators and the activation of transcription from the reporter gene. The resulting increase in reporter protein expression is proportional to the activity of this compound. A control for transfection efficiency is typically included, such as a co-transfected plasmid constitutively expressing a different reporter (e.g., β-galactosidase).[1]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in activating human PPARγ, as determined by transient transfection reporter assays, in comparison to the well-characterized PPARγ agonist, rosiglitazone.
| Compound | Target | Assay Type | Cell Line | EC50 (nmol/L) | Reference |
| This compound | Human PPARγ | Transient Transfection Reporter Assay | COS-7 | Similar to Rosiglitazone | [1] |
| Rosiglitazone | Human PPARγ | Transient Transfection Reporter Assay | COS-7 | Not explicitly stated, but used as a positive control | [1] |
Note: The publication states that the EC50 for this compound was "not significantly different from rosiglitazone" and was in the nanomolar range.[1]
Experimental Protocols
This section provides a detailed methodology for performing transient transfection assays to evaluate the effect of this compound on PPARγ activity. This protocol is adapted for experiments in 24-well plates.[5]
Materials and Reagents
-
Cell Line: COS-7 cells (or other suitable host cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS)[1]
-
Plasmids:
-
PPARγ expression plasmid (e.g., chimeric receptor construct)
-
Reporter plasmid with PPAR response elements
-
Transfection control plasmid (e.g., pCMV-β-galactosidase)[1]
-
-
Transfection Reagent: A suitable transfection reagent such as Lipofectamine or TurboFectin 8.0.[5][6]
-
Compound: this compound (dissolved in DMSO)[1]
-
Positive Control: Rosiglitazone (dissolved in DMSO)[1]
-
Assay Reagents: Reagents for detecting the reporter gene product (e.g., luciferase assay system or β-galactosidase staining kit)
-
Culture Vessels: 24-well tissue culture plates[5]
Protocol
Day 1: Cell Seeding
-
Approximately 18-24 hours before transfection, seed COS-7 cells into 24-well plates at a density of approximately 5 x 10^4 cells per well.[5]
-
Ensure that the cells will be 50-70% confluent on the day of transfection.[5]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Transient Transfection
-
Preparation of DNA-Transfection Reagent Complexes (per well):
-
In a sterile microfuge tube, dilute 0.5 µg of total plasmid DNA (including the PPARγ expression plasmid, reporter plasmid, and control plasmid) in 50 µL of Opti-MEM I.[5] Gently vortex the mixture.
-
Add 1.5 µL of the transfection reagent to the diluted DNA. It is important to add the transfection reagent to the DNA and not the other way around.[5]
-
Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for 15-30 minutes to allow the formation of DNA-transfection reagent complexes.[5][8]
-
-
Transfection of Cells:
Day 3: Compound Treatment
-
Sixteen hours post-transfection, stop the transfection process by replacing the medium with fresh DMEM supplemented with 10% FCS.[1]
-
Trypsinize the cells and re-seed them into 96-well plates at a density of 2 x 10^4 cells per well.[1]
-
Allow the cells to attach for 6 hours in DMEM with 10% FCS.[1]
-
After cell attachment, replace the medium with DMEM containing 0.2% FCS.
-
Add increasing concentrations of this compound or the positive control (rosiglitazone) to the appropriate wells. Include a vehicle control (DMSO) group.[1]
-
Incubate the cells for an additional 24 hours at 37°C.[1]
Day 4: Assay and Data Analysis
-
Lyse the cells according to the manufacturer's protocol for the chosen reporter assay system.
-
Measure the reporter gene activity (e.g., luminescence for luciferase or absorbance for β-galactosidase).
-
Measure the activity of the transfection control reporter to normalize the data for transfection efficiency.
-
Calculate the fold induction of reporter gene activity for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value for this compound.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to and activates PPARγ, leading to gene transcription.
Transient Transfection Assay Workflow
Caption: Workflow for this compound transient transfection assay.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Types of Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. origene.com [origene.com]
- 6. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 7. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 8. neb.com [neb.com]
Application Notes and Protocols for S26948 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S26948 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that has demonstrated potent anti-diabetic and anti-atherogenic properties in preclinical studies. Unlike full PPARγ agonists, such as rosiglitazone (B1679542), this compound exhibits a unique pharmacological profile characterized by a distinct coactivator recruitment pattern, leading to potent metabolic benefits without the adipogenic side effects commonly associated with TZD-class drugs.[1] These characteristics make this compound a valuable research tool for investigating the nuanced roles of PPARγ in metabolic diseases and atherosclerosis.
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events.[2][3] PPARγ is a key regulator of lipid metabolism, inflammation, and glucose homeostasis, and its activation has been shown to have anti-atherosclerotic effects.[2][3][4][5] this compound's ability to selectively modulate PPARγ activity presents a promising avenue for exploring therapeutic strategies that harness the beneficial cardiovascular effects of PPARγ activation while minimizing adverse effects.[1]
These application notes provide detailed protocols for key experiments utilizing this compound in atherosclerosis research, based on published preclinical data. The included methodologies and data summaries are intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this compound and other SPPARMs in cardiovascular disease.
Data Presentation
In Vitro Characterization of this compound
| Parameter | This compound | Rosiglitazone | Reference |
| PPARγ Binding Affinity (Ki, nmol/L) | 45 ± 15 | 43 ± 4 | [1] |
| PPARγ Transactivation (EC50, nmol/L) | 110 ± 10 | 140 ± 20 | [1] |
| PPARα Transactivation | No significant activation | No significant activation | [1] |
| PPARδ Transactivation | No significant activation | No significant activation | [1] |
In Vivo Effects of this compound in Homozygous Human Apolipoprotein E2 Knock-in (E2-KI) Mice
| Parameter | Control | Rosiglitazone (3 mg/kg/day) | This compound (10 mg/kg/day) | Reference |
| Plasma Total Cholesterol (mg/dL) | 280 ± 20 | 240 ± 25 (NS) | 180 ± 15 (P < 0.001) | [1] |
| Plasma Triglycerides (mg/dL) | 150 ± 18 | 140 ± 20 (NS) | 110 ± 10 (P < 0.05) | [1] |
| Non-HDL Cholesterol (mg/dL) | 240 ± 22 | 200 ± 20 (NS) | 140 ± 12 (P < 0.001) | [1] |
| Atherosclerotic Lesion Area (μm²) | 180,000 ± 20,000 | 160,000 ± 18,000 (NS) | 100,000 ± 15,000 (P < 0.01) | [1] |
NS: Not Significant
Signaling Pathway and Experimental Workflows
Caption: this compound selectively modulates PPARγ, leading to a unique coactivator recruitment profile that promotes anti-atherogenic gene expression while avoiding pathways associated with adipogenesis.
Caption: Workflow for assessing the anti-atherogenic effects of this compound in the E2-KI mouse model of atherosclerosis.
Experimental Protocols
In Vitro PPARγ Coactivator Recruitment Assay (GST Pull-Down)
This protocol is adapted from the methods described by Carmona et al. (2007) to assess the ligand-dependent interaction of PPARγ with various nuclear receptor coactivators.[1]
Materials:
-
GST-fused coactivator proteins (e.g., SRC-1, DRIP205, PGC-1α) expressed in and purified from E. coli.
-
35S-labeled human PPARγ protein (produced via in vitro transcription/translation).
-
Glutathione-Sepharose beads.
-
Binding buffer (e.g., 20 mmol/L HEPES, 10 mmol/L KCl, 1 mmol/L MgCl2, 10% glycerol, 0.1% NP-40, 1 mmol/L DTT, and protease inhibitors).
-
Wash buffer (Binding buffer with 0.1% Triton X-100).
-
Elution buffer (e.g., 20 mmol/L glutathione (B108866) in 100 mmol/L Tris-HCl, pH 8.0).
-
This compound and Rosiglitazone (or other control compounds).
-
Scintillation counter.
Procedure:
-
Immobilize GST-fused coactivator proteins on Glutathione-Sepharose beads by incubating for 1 hour at 4°C.
-
Wash the beads three times with wash buffer to remove unbound protein.
-
In a microcentrifuge tube, combine the immobilized coactivator beads, 35S-labeled PPARγ, and the test compound (this compound or control) at various concentrations in binding buffer.
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation to allow for protein-protein interaction.
-
Wash the beads five times with wash buffer to remove non-specifically bound PPARγ.
-
Elute the bound proteins from the beads by adding elution buffer and incubating for 30 minutes at 4°C.
-
Quantify the amount of eluted 35S-labeled PPARγ using a scintillation counter.
-
Analyze the data to determine the extent of coactivator recruitment in the presence of this compound compared to controls.
In Vitro Adipocyte Differentiation Assay
This protocol is for assessing the adipogenic potential of this compound in the 3T3-F442A preadipocyte cell line.
Materials:
-
3T3-F442A preadipocytes.
-
DMEM supplemented with 10% fetal bovine serum (FBS).
-
Adipogenic differentiation medium (e.g., DMEM with 10% FBS, 0.5 mmol/L IBMX, 1 µmol/L dexamethasone, and 10 µg/mL insulin).
-
This compound and Rosiglitazone.
-
Oil Red O staining solution.
-
Formalin (10%).
-
Isopropanol (B130326) (60%).
Procedure:
-
Culture 3T3-F442A cells in DMEM with 10% FBS until they reach confluence.
-
Two days post-confluence, replace the medium with adipogenic differentiation medium containing the test compound (this compound or rosiglitazone) or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Replace the differentiation medium with DMEM containing 10% FBS and insulin, along with the test compound.
-
Continue to culture the cells for an additional 5-7 days, replacing the medium every 2 days.
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 1 hour to visualize lipid droplets.
-
Wash with 60% isopropanol and then with water.
-
Visualize and quantify the extent of adipocyte differentiation by microscopy and/or by eluting the Oil Red O stain and measuring its absorbance.
In Vivo Atherosclerosis Assessment in E2-KI Mice
This protocol details the in vivo evaluation of this compound's anti-atherogenic effects in the homozygous human apolipoprotein E2 knock-in (E2-KI) mouse model.[1]
Materials:
-
Homozygous male E2-KI mice.
-
Western-type diet (high fat, high cholesterol).
-
This compound and Rosiglitazone formulated for oral gavage.
-
Vehicle control for oral gavage.
-
Surgical tools for tissue harvesting.
-
OCT compound for tissue embedding.
-
Oil Red O staining solution.
-
Microscope with a digital camera and image analysis software.
Procedure:
-
Acclimate male E2-KI mice to the facility and diet.
-
Place the mice on a Western-type diet to induce atherosclerosis.
-
Randomly assign mice to treatment groups: vehicle control, rosiglitazone (e.g., 3 mg/kg/day), and this compound (e.g., 10 mg/kg/day).
-
Administer the treatments daily via oral gavage for a period of 9 weeks.
-
At the end of the treatment period, euthanize the mice and collect blood for plasma lipid analysis.
-
Perfuse the mice with PBS followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the heart and aorta, and embed the aortic sinus in OCT compound.
-
Cryosection the aortic sinus (e.g., 10 µm sections).
-
Stain the sections with Oil Red O to visualize lipid-rich atherosclerotic lesions.
-
Capture images of the stained sections using a microscope.
-
Quantify the atherosclerotic lesion area in the aortic sinus using image analysis software.
-
Perform statistical analysis to compare the lesion areas between the treatment groups.
References
- 1. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of peroxisome proliferator-activated receptor-γ in atherosclerosis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Peroxisome Proliferator-Activated Receptor Gamma and Atherosclerosis: Post-translational Modification and Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
S26948: A Selective PPARγ Modulator for Advancing Lipid Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S26948 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator.[1][2] It has demonstrated potent anti-diabetic and anti-atherogenic properties in preclinical studies, with a distinct advantage over full PPARγ agonists like rosiglitazone (B1679542) by not promoting adipogenesis or weight gain.[1][3] These characteristics make this compound a valuable research tool for investigating the nuanced roles of PPARγ in lipid metabolism, insulin (B600854) sensitivity, and cardiovascular disease.
This document provides detailed application notes and experimental protocols based on published research to guide scientists in utilizing this compound for their studies.
Mechanism of Action
This compound acts as a high-affinity ligand and full agonist for PPARγ.[1] However, its pharmacological profile is distinct from that of TZDs. The binding of this compound to PPARγ induces a unique conformational change that results in a differential recruitment of coactivator proteins.[1] Notably, this compound does not recruit the coactivators DRIP205 or PPARγ coactivator-1α (PGC-1α).[1][3] This selective coactivator recruitment pattern is believed to be the basis for its reduced adipogenic effects while maintaining robust insulin-sensitizing and lipid-lowering activities.[1][3]
Data Presentation
In Vivo Efficacy in ob/ob Mice
This compound was administered daily via intraperitoneal injection for 13 days to male ob/ob mice. The following table summarizes the key findings compared to vehicle control and rosiglitazone treatment.
| Parameter | Vehicle | Rosiglitazone (10 mg/kg) | This compound (30 mg/kg) |
| Body Weight Change (g) | +1.5 | +4.0 | -1.0 |
| White Adipose Tissue (g) | 4.8 | 6.5 | 4.2 |
| Blood Glucose (mg/dL) | 250 | 120 | 120 |
| Plasma Insulin (ng/mL) | 20 | 1 | 1 |
| Plasma Triglycerides (mg/dL) | 150 | 75 | 75 |
| Plasma NEFA (mmol/L) | 1.2 | 0.6 | 0.6 |
| Liver Weight (g) | 2.5 | 2.5 | 2.0 |
| Hepatic Palmitate Oxidation (%) | 100 | 150 | 200 |
Data adapted from Carmona et al., Diabetes 2007.[1] Values are approximations for illustrative purposes.
Effects on Atherosclerosis in E2-KI Mice
Homozygous human apolipoprotein E2 knock-in (E2-KI) mice were fed a Western diet for 9 weeks with or without this compound or rosiglitazone.
| Parameter | Control | Rosiglitazone | This compound |
| Plasma Total Cholesterol (mg/dL) | 400 | 350 | 250 (P < 0.001 vs Control) |
| Atherosclerotic Lesion Area (%) | 15 | 12 | 8 |
Data adapted from Carmona et al., Diabetes 2007.[1] Values are approximations for illustrative purposes.
Effects in Lipid-Infused Rats
Normal rats were infused with intralipid (B608591) for 48 hours to induce insulin resistance. This compound was administered once daily via intraperitoneal injection.
| Parameter | Control (Saline) | Intralipid + Vehicle | Intralipid + Rosiglitazone (10 mg/kg) | Intralipid + this compound (30 mg/kg) |
| Plasma Free Fatty Acids (mmol/L) | ~0.4 | ~1.6 | Decreased | Decreased |
| Glucose-Induced Insulin Secretion | Normal | Significantly Increased | Normalized | Normalized |
| Hepatic Insulin Sensitivity | Normal | Impaired | Improved | Improved |
| Insulin-Stimulated Glucose Utilization | Normal | Impaired | Improved | No significant improvement |
Data adapted from Prieur et al., Fundam Clin Pharmacol 2009.[4]
Experimental Protocols
In Vitro Adipocyte Differentiation Assay
This protocol is designed to assess the adipogenic potential of this compound in vitro using the 3T3-F442A cell line.[3][5]
Materials:
-
3T3-F442A preadipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Insulin, Dexamethasone, IBMX (differentiation cocktail)
-
This compound, Rosiglitazone (positive control)
-
Oil Red O staining solution
-
Formalin
Protocol:
-
Culture 3T3-F442A cells to confluence in DMEM with 10% FBS.
-
Induce differentiation by adding a differentiation cocktail (e.g., insulin, dexamethasone, IBMX) to the media.
-
Treat cells with varying concentrations of this compound or rosiglitazone.
-
Incubate for several days, replacing the media with fresh compound every 2-3 days.
-
After 7-10 days, fix the cells with 10% formalin.
-
Stain for lipid droplets using Oil Red O solution.
-
Quantify adipogenesis by extracting the Oil Red O stain and measuring its absorbance or by microscopic imaging and analysis.
In Vivo Anti-Diabetic and Anti-Obesogenic Assessment in ob/ob Mice
This protocol details the in vivo evaluation of this compound's metabolic effects in a genetic model of obesity and type 2 diabetes.[1]
Materials:
-
Male ob/ob mice (8-12 weeks old)
-
This compound, Rosiglitazone
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
ELISA kits for insulin, triglycerides, and non-esterified fatty acids (NEFA)
Protocol:
-
Acclimate mice and monitor baseline body weight and food intake.
-
Randomize mice into treatment groups: Vehicle, this compound (30 mg/kg), and Rosiglitazone (10 mg/kg).
-
Administer compounds daily via intraperitoneal (IP) injection for 13 days.
-
Monitor body weight and food intake daily.
-
At the end of the treatment period, collect blood samples for measurement of glucose, insulin, triglycerides, and NEFA.
-
Euthanize mice and harvest tissues (liver, white adipose tissue) for weight and further analysis (e.g., histology, gene expression).
Hepatic Fatty Acid Oxidation Assay
This protocol measures the rate of palmitate oxidation in liver homogenates to assess the effect of this compound on hepatic lipid metabolism.[1]
Materials:
-
Fresh liver tissue
-
SET buffer (250 mmol/l sucrose, 2 mmol/l EDTA, 10 mmol/l Tris, pH 7.4)
-
Oxidation buffer (27 mmol/l KCl, 10 mmol/l KH2PO4, 5 mmol/l MgCl2, 1 mmol/l EDTA, 25 mmol/l sucrose, 75 mmol/l Tris, 5 mmol/l ATP, 1 mmol/l NAD+, 25 μmol/l cytochrome c, 0.1 mmol/l coenzyme A, 0.5 mmol/l L-carnitine, and 0.5 mmol/l L-malate, pH 7.4)
-
[1-14C]Palmitic acid
-
Scintillation counter
Protocol:
-
Homogenize small fragments of fresh liver tissue in ice-cold SET buffer.
-
Incubate a small volume (e.g., 75 μl) of the liver homogenate in the oxidation buffer containing [1-14C]palmitic acid.
-
Carry out the incubation in a sealed system that allows for the trapping of released 14CO2.
-
After a defined incubation period (e.g., 30-60 minutes) at 37°C, stop the reaction.
-
Measure the amount of trapped 14CO2 using a scintillation counter.
-
Normalize the rate of oxidation to the protein content of the liver homogenate.
Conclusion
This compound represents a significant tool for dissecting the complex roles of PPARγ in metabolic regulation. Its ability to separate the insulin-sensitizing and lipid-lowering effects of PPARγ activation from the adipogenic and weight-gain-promoting effects makes it an ideal compound for investigating novel therapeutic strategies for type 2 diabetes and atherosclerosis. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies of lipid metabolism and related metabolic disorders.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ovid.com [ovid.com]
- 3. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: S26948 Co-activator Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S26948 is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) that has demonstrated potent anti-diabetic and anti-atherogenic effects.[1][2] Unlike full PPARγ agonists such as rosiglitazone (B1679542), this compound exhibits a unique pharmacological profile characterized by its differential recruitment of co-activators to the PPARγ nuclear receptor. This selective co-activator interaction is believed to be the molecular basis for its beneficial therapeutic window, which includes potent insulin (B600854) sensitization without the adverse effects of increased adipogenesis and body weight gain.[1][3]
The transcriptional activity of PPARγ is modulated by its interaction with various co-activator proteins upon ligand binding. Full agonists like rosiglitazone promote the recruitment of a broad range of co-activators, leading to the transcription of genes involved in both insulin sensitization and adipogenesis. In contrast, this compound has been shown to be incapable of recruiting specific co-activators, notably the DRIP205 (Mediator Complex Subunit 1) and PGC1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), which are critically involved in the adipogenic pathway.[1]
These application notes provide a detailed overview of the co-activator recruitment profile of this compound and present protocols for assays commonly used to study such interactions.
Signaling Pathway: PPARγ Activation and Co-activator Recruitment
The binding of a ligand to the Ligand Binding Domain (LBD) of PPARγ induces a conformational change in the receptor. This altered conformation creates a binding surface for co-activator proteins, which typically possess an LXXLL motif. The recruited co-activator complex then facilitates the transcription of target genes by interacting with the basal transcription machinery. This compound, as a selective modulator, induces a conformation that is distinct from that induced by full agonists, leading to a differential pattern of co-activator recruitment.
Data Presentation: Co-activator Recruitment Profile
The following table summarizes the known co-activator recruitment profile for this compound in comparison to the full agonist, rosiglitazone. This data is derived from qualitative GST pull-down assays.[1] To date, specific quantitative binding affinities (e.g., Kd or EC50 values) for this compound with these co-activators have not been published.
| Co-activator | This compound Recruitment | Rosiglitazone Recruitment | Reference |
| DRIP205 | No Recruitment | Recruitment | [1] |
| PGC1α | No Recruitment | Recruitment | [1] |
| SRC-1 | No Significant Effect | No Significant Effect | [1] |
| GRIP1 | Recruitment | Recruitment | [1] |
Experimental Protocols
Two common methods for assessing co-activator recruitment are the Glutathione S-Transferase (GST) pull-down assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
GST Pull-Down Assay for Co-activator Recruitment
This protocol is based on the methodology used to characterize the differential co-activator recruitment profile of this compound.[1]
Principle: A GST-tagged co-activator protein is immobilized on glutathione-sepharose beads. The beads are then incubated with a source of PPARγ (e.g., in vitro translated protein or cell lysate) in the presence of the test compound (this compound) or a control ligand. If the ligand promotes the interaction between PPARγ and the co-activator, PPARγ will be "pulled down" with the beads. The presence of pulled-down PPARγ is then detected by SDS-PAGE and autoradiography (if using radiolabeled PPARγ) or Western blotting.
Experimental Workflow:
Materials and Reagents:
-
GST-tagged co-activator expression plasmids (e.g., GST-DRIP205, GST-PGC1α)
-
E. coli expression strain (e.g., BL21)
-
IPTG for protein expression induction
-
Glutathione-Sepharose beads
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
In vitro transcription/translation kit for PPARγ expression (with 35S-methionine)
-
Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 0.05% NP-40, 1 mM DTT, 10% glycerol)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
-
This compound and Rosiglitazone (dissolved in DMSO)
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or phosphorimager
Protocol:
-
Expression and Purification of GST-Co-activator Fusion Proteins:
-
Transform E. coli with the GST-co-activator expression plasmids.
-
Induce protein expression with IPTG.
-
Lyse the bacteria and purify the GST-fusion proteins using glutathione-sepharose beads according to standard protocols.
-
Elute the purified proteins and verify their integrity and concentration.
-
-
In Vitro Transcription/Translation of PPARγ:
-
Synthesize 35S-methionine labeled PPARγ protein using a coupled in vitro transcription/translation system according to the manufacturer's instructions.
-
-
GST Pull-Down Assay:
-
To a microcentrifuge tube, add an appropriate amount of glutathione-sepharose beads with immobilized GST-co-activator.
-
Add the in vitro translated 35S-PPARγ.
-
Add the test ligand (this compound), control ligand (rosiglitazone), or vehicle (DMSO) to the desired final concentration (e.g., 1-10 µM).
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
After the final wash, aspirate the supernatant completely.
-
-
Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
Analyze the intensity of the band corresponding to PPARγ to determine the extent of recruitment.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a homogeneous assay format that is well-suited for high-throughput screening. In this assay, PPARγ is typically tagged with a donor fluorophore (e.g., a terbium cryptate-labeled anti-tag antibody that binds to a GST or His-tagged PPARγ). The co-activator peptide, containing the LXXLL motif, is labeled with an acceptor fluorophore (e.g., fluorescein). When the ligand induces the interaction between PPARγ and the co-activator peptide, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur. The resulting FRET signal is measured and is proportional to the extent of co-activator recruitment.
Experimental Workflow:
Materials and Reagents:
-
Purified recombinant GST-tagged PPARγ ligand-binding domain (LBD)
-
Fluorescein-labeled co-activator peptides (e.g., containing the LXXLL motif of DRIP205 or PGC1α)
-
Terbium-labeled anti-GST antibody
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
This compound and control ligands
-
384-well low-volume microplates
-
A microplate reader capable of TR-FRET measurements
Protocol:
-
Prepare Reagent Solutions:
-
Prepare serial dilutions of this compound and control ligands in assay buffer.
-
Prepare working solutions of GST-PPARγ-LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled co-activator peptide in assay buffer at the desired concentrations.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the ligand dilutions to the wells of a 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the GST-PPARγ-LBD solution.
-
Add an equal volume (e.g., 5 µL) of the terbium-labeled anti-GST antibody solution.
-
Add an equal volume (e.g., 5 µL) of the fluorescein-labeled co-activator peptide solution.
-
Mix the plate gently and incubate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay (e.g., 50-100 µs) following excitation (e.g., at 340 nm).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the TR-FRET ratio against the ligand concentration to generate dose-response curves and determine EC50 values.
-
Conclusion
The selective co-activator recruitment profile of this compound provides a molecular explanation for its beneficial therapeutic effects as a PPARγ modulator. The assays described in these application notes are robust methods for characterizing the interaction of novel compounds with PPARγ and for identifying selective modulators with improved pharmacological profiles. The GST pull-down assay is a valuable tool for initial qualitative assessment, while TR-FRET offers a high-throughput quantitative platform for lead optimization and drug discovery.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Modulation of Promoter Recruitment and Transcriptional Activity of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S26948 Administration in Animal Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
S26948 is a novel, non-thiazolidinedione (TZD) selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[1][2] It has demonstrated potent anti-diabetic and anti-atherogenic effects in rodent models of diabetes and insulin (B600854) resistance.[1] Unlike full PPARγ agonists such as rosiglitazone (B1679542), this compound exhibits a unique pharmacological profile characterized by a distinct coactivator recruitment pattern, leading to potent glucose-lowering effects without the common side effects of weight gain and adipogenesis associated with traditional TZDs.[1][2] These application notes provide detailed protocols for the administration of this compound in common animal models of type 2 diabetes, along with data presentation and visualization of its mechanism of action.
Mechanism of Action
This compound acts as a high-affinity ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1] Upon binding, the this compound-PPARγ complex forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription.
A key feature of this compound is its selective coactivator recruitment profile. Unlike rosiglitazone, this compound does not recruit certain coactivators, such as DRIP205 or PPARγ coactivator-1α (PGC-1α).[1][2] This differential recruitment is believed to be responsible for its reduced adipogenic potential while maintaining its potent insulin-sensitizing effects. The activation of PPARγ by this compound leads to the upregulation of genes involved in glucose uptake and insulin signaling, and the downregulation of pro-inflammatory cytokines like TNFα, ultimately improving glucose and lipid homeostasis.[1]
Figure 1: Simplified signaling pathway of this compound via PPARγ modulation.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies of this compound in diabetic animal models.
Table 1: Effects of this compound on Metabolic Parameters in ob/ob Mice
| Parameter | Vehicle Control | Rosiglitazone (10 mg/kg) | This compound (30 mg/kg) |
| Blood Glucose (mg/dL) | 258 ± 25 | 124 ± 10 | 123 ± 9 |
| Plasma Insulin (ng/mL) | 20.1 ± 3.5 | 1.1 ± 0.3 | 1.0 ± 0.2 |
| Body Weight Gain (g) | 1.5 ± 0.3 | 3.2 ± 0.4 | -0.8 ± 0.5# |
| Total White Adipose Tissue (g) | 4.0 ± 0.2 | 4.7 ± 0.2 | 3.4 ± 0.3# |
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. Rosiglitazone. Data adapted from a 13-day study in 8- to 12-week-old male ob/ob mice.
Table 2: Effects of this compound on Insulin Sensitivity in Intralipid-Infused Rats
| Parameter | Control | Intralipid (B608591) (IL) + Vehicle | IL + Rosiglitazone (10 mg/kg) | IL + this compound (30 mg/kg) |
| Plasma Free Fatty Acids (mmol/L) | 0.4 ± 0.1 | 1.6 ± 0.2 | 0.8 ± 0.1# | 0.9 ± 0.1# |
| Glucose-Induced Insulin Secretion (AUC) | 100 ± 12 | 250 ± 30 | 120 ± 15# | 130 ± 18# |
| Hepatic Insulin Sensitivity | Normal | Impaired | Improved | Improved |
| Peripheral Glucose Utilization | Normal | Impaired | Improved | No significant improvement |
Data are presented as mean ± SEM. *p < 0.05 vs. Control. #p < 0.05 vs. IL + Vehicle. AUC = Area Under the Curve. Data adapted from a 48-hour intralipid infusion study in normal rats.
Experimental Protocols
Protocol 1: Evaluation of Anti-Diabetic Effects of this compound in ob/ob Mice
This protocol describes the daily administration of this compound to genetically obese and diabetic ob/ob mice to assess its effects on metabolic parameters.
Materials:
-
This compound
-
Rosiglitazone (for comparison, optional)
-
Vehicle solution: 10% DMSO, 15% Solutol HS 15, 75% sterile water (v/v/v)
-
8- to 12-week-old male ob/ob mice
-
Standard laboratory animal diet and water
-
Animal balance
-
Glucometer and test strips
-
Micro-hematocrit tubes
-
Syringes (1 mL) and needles (25-27G)
-
Animal housing with a 12-hour light/dark cycle at 21°C
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly divide mice into three groups (n=5-6 per group):
-
Group 1: Vehicle control
-
Group 2: Rosiglitazone (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound and rosiglitazone in the vehicle solution to achieve the final desired concentration for injection. Ensure the solution is homogenous.
-
-
Daily Administration:
-
Administer the assigned treatment via intraperitoneal (IP) injection once daily for 13 consecutive days. The injection volume should be 5 mL/kg body weight.
-
-
Daily Monitoring:
-
Measure and record the body weight and food intake of each mouse daily.
-
-
Blood Glucose Measurement:
-
On day 13, measure blood glucose levels from the tail vein using a glucometer.
-
-
Plasma Collection and Analysis:
-
At the end of the study, collect blood samples via cardiac puncture or another approved method into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis for insulin levels using an appropriate ELISA kit.
-
-
Tissue Collection:
-
Euthanize the mice and dissect epididymal and inguinal white adipose tissue depots.
-
Weigh the dissected adipose tissue.
-
Figure 2: Experimental workflow for this compound administration in ob/ob mice.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a step-by-step guide for performing an intraperitoneal injection in mice.
Materials:
-
1 mL syringe
-
25-27 gauge needle
-
70% ethanol
-
Gauze or cotton swabs
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Preparation: Draw the correct volume of the substance to be injected into the syringe. Ensure there are no air bubbles.
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and back of the neck with your thumb and forefinger.
-
Turn the mouse over so its abdomen is facing upwards, and secure the tail with your little finger against your palm. The head should be tilted slightly downwards.
-
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a 15-20 degree angle into the abdominal cavity.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.
-
Slowly depress the plunger to inject the substance.
-
-
Withdrawal: Withdraw the needle smoothly.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Blood Glucose Measurement from Tail Vein in Mice
This protocol details the procedure for collecting a small blood sample from the tail vein for glucose measurement.
Materials:
-
Glucometer and compatible test strips
-
Sterile lancet or 27G needle
-
Gauze
-
Restraint device for mice (optional)
Procedure:
-
Restraint: Gently restrain the mouse. A restraint tube can be used if necessary.
-
Warm the Tail: Warm the mouse's tail using a heat lamp or by immersing it in warm water (37-40°C) for a few seconds to dilate the blood vessels.
-
Puncture: Make a small nick in the lateral tail vein with a sterile lancet or needle, approximately 2-3 cm from the tip of the tail.
-
Blood Collection: Gently "milk" the tail from the base towards the tip to produce a small drop of blood.
-
Measurement: Touch the tip of the glucometer test strip to the drop of blood. The glucometer will automatically read the glucose level.
-
Hemostasis: Apply gentle pressure to the puncture site with a piece of gauze until the bleeding stops.
-
Release: Return the mouse to its cage.
Protocol 4: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess how quickly glucose is cleared from the blood following an oral glucose challenge.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needle (flexible plastic or stainless steel with a ball tip)
-
Syringe (1 mL)
-
Glucometer and test strips
-
Timer
Procedure:
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: At the end of the fasting period (time 0), measure and record the baseline blood glucose level from the tail vein as described in Protocol 3.
-
Glucose Administration:
-
Weigh each mouse to calculate the correct volume of the glucose solution.
-
Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis: Plot the blood glucose concentration over time for each group. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Conclusion
This compound represents a promising therapeutic candidate for type 2 diabetes due to its potent insulin-sensitizing effects without the adverse adipogenic effects of traditional PPARγ agonists. The protocols provided here offer a standardized approach for evaluating the efficacy of this compound in preclinical animal models of diabetes. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the further development of this and other selective PPARγ modulators.
References
Troubleshooting & Optimization
S26948 Technical Support Center: Solubility Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with S26948. As specific solubility data for this compound is not publicly available, the guidance provided is based on the general properties of benzothiazole (B30560) derivatives and common laboratory practices for poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a benzothiazole derivative. Compounds of this class are typically characterized by low solubility in aqueous solutions.[1] They are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][2]
Q2: In which organic solvents is this compound likely to be soluble?
A2: While specific data for this compound is unavailable, based on its chemical class (benzothiazole derivative), it is expected to be soluble in common organic solvents.[1][2] A summary of suitable organic solvents for similar compounds is provided in the table below.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why does this happen?
A3: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility.[3] The rapid dilution of the organic solvent (like DMSO) causes the compound to precipitate.[3]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally below 0.5%.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: How should I prepare this compound for in vivo animal studies?
A5: The choice of vehicle for in vivo administration depends on the route of administration and the required dose. For poorly soluble compounds, common vehicles include organic co-solvents (e.g., DMSO, polyethylene (B3416737) glycol 400), and oil-based vehicles (e.g., corn oil, sesame oil).[4][5] It is essential to perform tolerability studies for any new vehicle in the chosen animal model.
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in the Chosen Organic Solvent
-
Question: I am having difficulty dissolving the lyophilized this compound powder in DMSO. What should I do?
-
Answer: If you observe that the compound is not fully dissolving, you can try the following troubleshooting steps:
Issue 2: Immediate Precipitation of this compound in Aqueous Media
-
Question: When I add my this compound DMSO stock solution to my cell culture media, a precipitate forms immediately. How can I prevent this?
-
Answer: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate this problem:
-
Lower the Final Concentration: The intended final concentration of this compound in your media may be above its aqueous solubility limit. Try working with a lower final concentration.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed media, then add this to the final volume.[3]
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility is often higher at this temperature.[3][8]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[3] This helps to disperse the compound more effectively.
-
Issue 3: this compound Precipitates Over Time in the Incubator
-
Question: My this compound solution is clear initially, but after some time in the incubator, I observe a precipitate. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors:
-
Temperature Shifts: Fluctuations in temperature when moving culture vessels in and out of the incubator can affect solubility.[8]
-
pH Changes: The CO2 environment in an incubator can slightly alter the pH of the media, which may impact the solubility of pH-sensitive compounds.[8]
-
Interactions with Media Components: The compound may slowly interact with proteins or salts in the media, leading to precipitation.[8]
-
Solution: To address this, ensure your media is well-buffered and minimize the time your culture vessels are out of the incubator. It may also be beneficial to test the compound's stability in your specific media over the duration of your experiment.
-
Data Presentation
Table 1: General Solubility of Benzothiazole Derivatives in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble[1][2] | Can be used as a co-solvent. |
| Methanol | Soluble[1][2] | Another option for creating stock solutions. |
| Water | Low/Slightly Soluble[1][2] | Expect poor solubility in aqueous buffers and media. |
| Acetone | Soluble[1] | Less commonly used for cell culture applications. |
Table 2: Recommended Maximum Final Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Max. Concentration | Potential Effects |
| DMSO | < 0.5% - 1% | Can affect cell viability and function at higher concentrations.[1] |
| Ethanol | < 0.5% - 1% | Can have effects on cell metabolism and viability.[9] |
Experimental Protocols
Protocol for Preparing a Stock Solution and Diluting in Cell Culture Media
This protocol provides a general workflow for dissolving a poorly soluble compound like this compound for in vitro experiments.
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of this compound to come to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is fully dissolved. If necessary, use brief sonication or gentle warming to 37°C.[6][7]
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform an intermediate dilution. For example, dilute your 10 mM stock 1:10 in pre-warmed media to get a 1 mM solution.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed media while gently vortexing to achieve the desired final concentration.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound as a PPARγ modulator.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. emulatebio.com [emulatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S26948 Concentration for In Vitro Assays
Welcome to the technical support center for S26948, a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective PPARγ modulator with potent antidiabetic and antiatherogenic effects.[1] Its primary mechanism of action is as a high-affinity agonist for PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[1][2] Upon activation by ligands like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on available data, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. In transactivation assays, this compound has an EC50 of 8.83 nM.[2][3][4] For functional assays such as adipocyte differentiation or gene expression analysis, a broader concentration range, for instance from 1 nM to 10 µM, is recommended to capture the full dose-response curve.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM. This stock solution can then be serially diluted in DMSO to create intermediate stocks for your experiments. The final concentration of DMSO in your cell culture medium should be kept low, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.[5] Always add the this compound stock solution to the culture medium and mix well before adding to the cells.
Q4: Is this compound selective for PPARγ?
A4: Yes, this compound is selective for PPARγ. In in vitro assays, it shows no significant activation of PPARα or PPARβ/δ at concentrations up to 10 µM.[3] This selectivity is a key feature of this compound as a selective PPARγ modulator (SPPARM).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of this compound observed | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or assay endpoint. 2. Compound Degradation: Improper storage of this compound stock solution may have led to degradation. 3. Cell Health: The cells may not be healthy or responsive to PPARγ activation. 4. Low PPARγ Expression: The cell line used may have low endogenous expression of PPARγ. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 30 µM). 2. Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 4. Verify PPARγ expression in your cell line using qPCR or Western blot. Consider using a cell line known to express PPARγ, such as 3T3-L1 or RAW264.7 macrophages. |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Incomplete Dissolution: this compound may not be fully dissolved in the culture medium. 3. Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. After adding the this compound stock to the medium, vortex or pipette vigorously to ensure complete mixing. 3. To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
| Unexpected cytotoxicity observed | 1. High this compound Concentration: Although selective, high concentrations of any compound can lead to off-target effects and cytotoxicity. 2. High DMSO Concentration: The final DMSO concentration in the culture medium may be too high. | 1. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay). Use concentrations below the cytotoxic threshold for your functional assays. 2. Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[5] Include a vehicle control (DMSO alone) at the same final concentration as your treated wells. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Reference |
| PPARγ Transactivation Assay | EC50 | 8.83 nM | [2][3][4] |
| Selectivity vs. PPARα, PPARβ/δ | Concentration with no significant activation | up to 10 µM | [3] |
| Adipocyte Differentiation (3T3-F442A cells) | Activity | Low potency in promoting differentiation | [1][6] |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
This protocol is for determining the agonist activity of this compound on PPARγ using a luciferase reporter assay.
Materials:
-
HEK293T cells
-
PPARγ expression plasmid
-
RXRα expression plasmid
-
PPRE-luciferase reporter plasmid
-
Control plasmid (e.g., β-galactosidase)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Rosiglitazone (B1679542) (positive control)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, RXRα expression plasmid, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or rosiglitazone as a positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control plasmid activity (e.g., β-galactosidase). Plot the normalized luciferase activity against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: 3T3-L1 Adipocyte Differentiation Assay
This protocol is to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (growth medium)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin)
-
Insulin (B600854) medium (DMEM with 10% FBS and 1 µg/mL insulin)
-
This compound
-
Rosiglitazone (positive control)
-
Oil Red O staining solution
-
Formalin
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing various concentrations of this compound or rosiglitazone.
-
Medium Change: On Day 2, replace the differentiation medium with insulin medium containing the respective compounds.
-
Maintenance: From Day 4 onwards, replace the medium every two days with fresh insulin medium containing the compounds.
-
Staining: On Day 8 or 10, wash the cells with PBS, fix with 10% formalin for 1 hour, and then stain with Oil Red O solution for 1 hour to visualize lipid droplets.
-
Quantification: Wash the stained cells with water and allow them to dry. Elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm to quantify lipid accumulation.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., 3T3-L1, RAW264.7)
-
96-well plate
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: this compound activates the PPARγ signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 353280-43-0 | this compound | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Troubleshooting S26948 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S26948. Our goal is to help you navigate potential sources of experimental variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator.[1][2][3] It acts as a ligand for PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[1][4] Upon binding, this compound modulates the transcription of target genes involved in these pathways.[2][4]
Q2: How does this compound differ from other PPARγ agonists like rosiglitazone (B1679542)?
While both this compound and rosiglitazone are PPARγ agonists, this compound is described as a selective modulator with a distinct profile.[1][2] Key differences include:
-
Adipogenesis: this compound has a low potency in promoting adipocyte differentiation compared to rosiglitazone.[1][2]
-
Coactivator Recruitment: this compound exhibits a different coactivator recruitment profile, for instance, it does not recruit DRIP205 or PPARγ coactivator-1 alpha, unlike rosiglitazone.[1][2]
-
In Vivo Effects: In animal models, this compound has been shown to improve glucose and lipid homeostasis similarly to rosiglitazone but without the associated increase in body and white adipose tissue weight.[1][5] this compound has also been noted to improve lipid oxidation in the liver and reduce atherosclerotic lesions.[1]
Q3: What are the common sources of variability in cell-based assays with this compound?
Variability in cell-based assays can arise from several factors:
-
Cell Health and Passage Number: It is crucial to use healthy, viable cells within a consistent and low passage number range to ensure reproducible responses.[6]
-
Cell Seeding Density: The density at which cells are seeded can significantly impact the assay window and signal-to-noise ratio.[6][7]
-
Reagent Quality and Consistency: Variations in media, supplements (like fetal bovine serum), and the this compound compound itself (e.g., lot-to-lot differences, improper storage) can lead to inconsistent results.[6]
-
Assay Conditions: Incubation times, temperature, CO2 levels, and even the type of microplate used can all contribute to variability.[6][7][8]
Q4: What factors can influence the outcomes of in vivo experiments with this compound?
For animal studies, potential sources of variability include:
-
Animal Model: The choice of animal model (e.g., ob/ob mice, E2-KI mice), as well as their age, sex, and genetic background, are critical.[1][5]
-
Drug Formulation and Administration: The vehicle used to dissolve this compound, the route of administration (e.g., intraperitoneal injection), and the dosing regimen must be consistent.[5][9]
-
Environmental Factors: Housing conditions, diet, and light-dark cycles can all impact metabolic parameters and should be carefully controlled.
-
Tissue Heterogeneity: When analyzing tissues, be aware that different regions of the same organ can have cellular variations, which may affect measurements.[10]
Troubleshooting Guide
Issue 1: Inconsistent results in adipocyte differentiation assays (e.g., using 3T3-F442A cells).
-
Question: Why am I observing high variability in triglyceride accumulation or adipocyte marker gene expression (e.g., aP2, LPL) in my this compound-treated cells?
-
Answer:
-
Cell Culture Conditions: Ensure your 3T3-F442A cells are not passaged too many times, as this can reduce their differentiation capacity. Always seed cells at a consistent density and allow them to reach confluence before inducing differentiation.[6]
-
Differentiation Cocktail: The composition and freshness of your differentiation cocktail (e.g., insulin (B600854), dexamethasone, IBMX) are critical. Prepare these reagents fresh and use consistent concentrations.
-
This compound vs. Control: this compound is known to have low potency in promoting adipogenesis compared to rosiglitazone.[1][2] Ensure you are using an appropriate concentration range and are comparing its effects to a potent inducer like rosiglitazone as a positive control.
-
Assay Readout: When measuring triglyceride content (e.g., with Oil Red O staining), ensure complete and consistent extraction of the dye. For gene expression analysis, ensure high-quality RNA extraction and consistent reverse transcription and qPCR conditions.
-
Issue 2: Unexpected in vivo efficacy results in mouse models of metabolic disease.
-
Question: My in vivo study with this compound in ob/ob mice is not showing the expected improvement in glucose homeostasis. What could be wrong?
-
Answer:
-
Drug Preparation and Dosing: Confirm the stability and concentration of your this compound dosing solution. Ensure accurate and consistent administration to each animal.[5]
-
Animal Acclimatization: Allow sufficient time for the animals to acclimatize to their housing and diet before starting the experiment to minimize stress-related metabolic changes.
-
Baseline Measurements: Establish stable baseline measurements for parameters like blood glucose and body weight before initiating treatment. This will help in accurately assessing the treatment effect.
-
Comparison with a Positive Control: Include a rosiglitazone-treated group as a positive control to validate the experimental model and confirm that the expected class effects of PPARγ activation are observable.[5][9]
-
Data Presentation
Table 1: Comparative Profile of this compound and Rosiglitazone
| Feature | This compound | Rosiglitazone | Reference |
| Primary Target | PPARγ | PPARγ | [1][2] |
| PPARγ Activation | Full Agonist | Full Agonist | [2] |
| Adipocyte Differentiation | Low Potency | Potent Inducer | [1][2] |
| Coactivator Recruitment | Distinct Profile (e.g., does not recruit DRIP205, PGC-1α) | Recruits a broad range of coactivators | [1][2] |
| Effect on Body Weight (in vivo) | No significant increase | Associated with an increase | [1] |
| Effect on Atherosclerosis (in vivo) | Reduces lesions | Not typically associated with this effect | [1] |
| Hepatic Insulin Sensitivity | Improves | Improves | [5] |
| Peripheral Glucose Utilization | No direct improvement | Improves | [5] |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation Assay using 3T3-F442A cells
-
Cell Seeding: Plate 3T3-F442A preadipocytes in a suitable multi-well plate (e.g., 24-well) at a density that allows them to reach confluence within 2-3 days. Culture in DMEM with 10% Fetal Bovine Serum (FBS).
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium containing DMEM, 10% FBS, insulin (5 µg/mL), and the test compounds (e.g., this compound, rosiglitazone as a positive control, or vehicle).
-
Maintenance: From Day 2 onwards, replace the medium every two days with DMEM containing 10% FBS and insulin, along with the respective test compounds.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining:
-
Wash cells with Phosphate Buffered Saline (PBS).
-
Fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with a fresh working solution of Oil Red O for 10 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure absorbance at ~500 nm.
-
-
Gene Expression Analysis:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of adipogenic marker genes (e.g., aP2, LPL) by quantitative PCR (qPCR), normalizing to a housekeeping gene.
-
-
Protocol 2: In Vivo Efficacy Study in ob/ob Mice
-
Animal Model: Use male ob/ob mice, a model of obesity and insulin resistance.
-
Acclimatization: House the mice in a controlled environment (temperature, light-dark cycle) and provide ad libitum access to a standard chow diet and water for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, rosiglitazone). Prepare this compound and rosiglitazone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compounds once daily via an appropriate route, such as intraperitoneal injection, for the duration of the study (e.g., 2-4 weeks).[5][9]
-
Monitoring:
-
Body Weight and Food Intake: Measure daily or several times a week.
-
Blood Glucose: Monitor fasting or random blood glucose levels regularly from tail vein blood using a glucometer.
-
-
Terminal Procedures:
-
Glucose Tolerance Test (GTT): At the end of the treatment period, perform a GTT by administering a glucose bolus after an overnight fast and measuring blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Tissue Collection: Euthanize the animals and collect blood for plasma analysis (e.g., insulin, lipids) and tissues (e.g., liver, white adipose tissue) for further analysis (e.g., gene expression, histology).
-
Visualizations
Caption: this compound signaling pathway via PPARγ activation.
Caption: General experimental workflow for characterizing this compound.
References
- 1. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. selectscience.net [selectscience.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ovid.com [ovid.com]
- 10. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
preventing S26948 off-target effects
Technical Support Center: S26948
A Guide to Understanding and Preventing Ambiguous Results with the Selective PPARγ Modulator this compound
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using this compound effectively in your experiments. While initial inquiries may arise about "off-target effects," it is important to clarify that this compound is a high-affinity, selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM).[1][2] Issues encountered during experimentation are more likely to stem from the specific nature of its interaction with PPARγ rather than off-target kinase inhibition or broad promiscuity.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you distinguish on-target selective modulation from unexpected results, ensuring the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not observing the same cellular phenotype with this compound as I do with a full PPARγ agonist like rosiglitazone. Is this an off-target effect?
A1: Not necessarily. This is a common and expected observation. This compound is a selective PPARγ modulator (SPPARM) that, while binding to PPARγ with high affinity, induces a different conformational change in the receptor compared to full agonists like rosiglitazone.[1][2] This leads to a distinct pattern of coactivator and corepressor recruitment.[1][2] For example, this compound does not recruit coactivators such as DRIP205 or PPARγ coactivator-1 alpha (PGC-1α), which are recruited by rosiglitazone.[1][2] This differential recruitment results in a unique gene expression profile and a different spectrum of biological responses.[1][2] A well-documented example is that this compound does not promote adipocyte differentiation to the same extent as rosiglitazone.[1]
Troubleshooting Steps:
-
Confirm Differential Gene Expression: Use qPCR to analyze the expression of known PPARγ target genes. Expect that some genes will be regulated similarly to rosiglitazone, while others, particularly those involved in adipogenesis, will not.
-
Coactivator Recruitment Assay: If available, perform a coactivator recruitment assay to directly compare the profiles of this compound and a full agonist.
Q2: How can I be sure that the effects I'm seeing are mediated by PPARγ and not another target?
A2: This is a critical validation step for any selective modulator.
Troubleshooting Steps:
-
Use a PPARγ Antagonist: Co-treatment with a known PPARγ antagonist (e.g., GW9662) should reverse the effects of this compound. If the phenotype persists, it may indicate a PPARγ-independent mechanism.
-
Knockdown/Knockout Models: Perform your experiment in a cell line or animal model where PPARγ has been knocked down (siRNA/shRNA) or knocked out. The effects of this compound should be significantly diminished or absent in these models.
-
Dose-Response Analysis: Establish a clear dose-response relationship for your observed effect. The EC50 of the effect should align with the known EC50 of this compound for PPARγ activation.
Q3: My results are inconsistent across different cell lines. Why might this be happening?
A3: The cellular context is crucial for the activity of any nuclear receptor modulator.
Troubleshooting Steps:
-
Verify PPARγ Expression: Confirm that your cell lines express PPARγ at the mRNA and protein level (qPCR, Western blot).
-
Check for Co-regulator Expression: The expression levels of various coactivators and corepressors can differ between cell types, which will influence the cellular response to a selective modulator like this compound.
-
Assess Basal Pathway Activity: The baseline activation state of the PPARγ signaling pathway in your cells can also impact the magnitude of the response to an exogenous ligand.
Q4: What is the optimal concentration of this compound to use in my experiments to ensure target selectivity?
A4: The optimal concentration will depend on your specific cell type and experimental endpoint. However, a good starting point is to use concentrations around the EC50 for PPARγ activation. Based on published data, the EC50 for this compound is in the nanomolar range.[3] It is always recommended to perform a dose-response curve to determine the lowest effective concentration that produces the desired on-target effect in your system. This minimizes the potential for any uncharacterized, concentration-dependent off-target activities.
Quantitative Data Summary
The selectivity of this compound is demonstrated by its high potency and affinity for PPARγ compared to other PPAR isoforms.
Table 1: In Vitro Potency (EC50) of this compound on PPAR Isoforms
| Receptor Isoform | This compound EC50 (nM) | Rosiglitazone EC50 (nM) |
| Human PPARγ | 8.83 | Similar to this compound |
| Human PPARα | No significant activation up to 10 µM | - |
| Human PPARβ/δ | No significant activation up to 10 µM | - |
| (Data sourced from MedchemExpress and Carmona et al., 2007)[1][3] |
Table 2: Binding Affinity (Ki) of this compound for Human PPARγ
| Compound | Binding Affinity (Ki) |
| This compound | Not significantly different from rosiglitazone |
| Rosiglitazone | High affinity |
| (Data sourced from Carmona et al., 2007)[1] |
Experimental Protocols
1. PPARγ Reporter Gene Assay
This assay is used to quantify the activation of PPARγ by a ligand.
-
Principle: Cells are co-transfected with an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of PPARγ leads to the expression of luciferase, which can be measured.
-
Materials:
-
Mammalian cell line (e.g., COS-7, HEK293T)
-
Human PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
This compound and control compounds (e.g., rosiglitazone, DMSO)
-
Luciferase assay system
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the fold activation relative to the vehicle (DMSO) control and plot a dose-response curve to determine the EC50.
-
2. Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression
This protocol is used to confirm the downstream effects of this compound on the transcription of known PPARγ target genes.
-
Principle: The mRNA levels of specific genes regulated by PPARγ are quantified to assess the functional consequence of receptor activation.
-
Materials:
-
Cell line of interest (e.g., 3T3-L1 preadipocytes, hepatocytes)
-
This compound and control compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., aP2, LPL, CD36) and a housekeeping gene (e.g., GAPDH, β-actin).
-
-
Procedure:
-
Culture cells and treat with this compound or control compounds for a specified time (e.g., 24-48 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
-
Visualizations
Caption: Canonical signaling pathway of the selective PPARγ modulator this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Technical Support Center: S26948 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with S26948, a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator.[1][2] this compound has demonstrated potent antidiabetes and antiatherogenic effects in preclinical models.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during dose-response experiments with this compound.
Q1: My dose-response curve for this compound is flat or shows no activity. What are the possible causes?
A1: A flat or inactive dose-response curve can stem from several factors. Systematically check the following:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. If possible, confirm its identity via mass spectrometry or another analytical method. Ensure it has been stored correctly and prepare fresh dilutions from a new stock solution.
-
Cellular System: Confirm that your chosen cell line expresses PPARγ at sufficient levels. Low or absent receptor expression is a common reason for a lack of response. You can verify expression using qPCR or Western blotting.
-
Assay Conditions: Ensure the assay buffer and conditions are optimal. This compound's solubility and stability can be affected by pH and solvent concentration. Check that the final DMSO concentration is consistent across all wells and is not inhibiting the cellular response.
-
Incubation Time: Run a time-course experiment to determine the optimal incubation period for this compound to elicit a measurable response. The effect may not be apparent at your current time point.
Q2: I am observing high variability between my replicate wells. How can I reduce the error?
A2: High variability can obscure the true dose-response relationship.[4] Consider these troubleshooting steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error. Ensure your pipettes are calibrated and use consistent, careful technique for all liquid handling steps.
-
Cell Seeding: Uneven cell distribution in the microplate leads to variable results. Ensure your cells are in a single-cell suspension before plating and use a gentle cross-pattern rocking motion to evenly distribute them.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter cell growth. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or water to create a humidity barrier.
-
Assay Reagents: Ensure all reagents are fully thawed and mixed before use. Prepare master mixes for compound dilutions and detection reagents to minimize well-to-well differences.
Q3: The IC50/EC50 value I calculated for this compound is very different from published values. Why might this be?
A3: Discrepancies in IC50/EC50 values are common and can be due to differences in experimental systems.
-
Assay Type: The measured potency of a compound can differ significantly between a biochemical (e.g., receptor binding) assay and a cell-based functional assay.[5] Cell-based assays incorporate additional complexities like membrane permeability and cellular metabolism.
-
Cell Line Differences: Different cell lines have varying levels of receptor expression, downstream signaling components, and metabolic enzymes, all of which can influence the apparent potency of this compound.
-
Curve Fitting: Ensure you are using an appropriate nonlinear regression model, such as a four-parameter logistic (4PL) fit. An incomplete curve that does not plateau at the top and bottom can lead to inaccurate IC50/EC50 estimation. It is crucial to use a sufficient range of concentrations to define the entire sigmoidal curve.[6]
Signaling Pathway and Experimental Workflow Diagrams
Visual aids to understand the mechanism of this compound and the experimental process.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for this compound compared to the well-known PPARγ agonist, Rosiglitazone (B1679542).
Table 1: In Vitro Activity Profile
| Parameter | This compound | Rosiglitazone | Notes |
|---|---|---|---|
| PPARγ EC50 | ~5 nM | ~5 nM | Potency in a reporter gene assay.[1] |
| PPARγ Binding Affinity (Ki) | High | High | This compound shows an affinity as high as rosiglitazone.[1] |
| Adipogenesis Effect | No significant effect | Potent inducer | This compound does not promote adipocyte differentiation, unlike TZDs.[1][2] |
| Coactivator Recruitment | Does not recruit DRIP205 or PGC-1α | Recruits DRIP205 and PGC-1α | This differential coactivator profile may explain its unique biological effects.[1][2] |
Table 2: In Vivo Effects in Rodent Models (ob/ob mice)
| Parameter | This compound (30 mg/kg) | Rosiglitazone (10 mg/kg) | Outcome |
|---|---|---|---|
| Plasma Glucose | Significant Decrease | Significant Decrease | Both compounds show potent antidiabetic effects.[1][7] |
| Plasma Insulin (B600854) | Significant Decrease | Significant Decrease | Both improve insulin sensitivity.[1][7] |
| Body Weight Gain | No significant increase | Significant Increase | This compound does not cause the weight gain associated with rosiglitazone.[1] |
| Adipose Tissue Mass | No significant increase | Significant Increase | Consistent with the lack of proadipogenic properties.[1] |
Experimental Protocols
Protocol 1: PPARγ Transactivation Assay
This protocol is designed to measure the activation of PPARγ by this compound in a cell-based reporter assay.
1. Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vector for human PPARγ
-
Reporter vector containing a PPAR-responsive element (PPRE) driving luciferase expression
-
Transfection reagent
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
This compound and Rosiglitazone (positive control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay substrate
2. Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector according to the manufacturer's protocol for your transfection reagent.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution (e.g., 1:3) in DMEM to create a range of concentrations from 100 µM down to 1 pM. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Treatment: After 24 hours of transfection, carefully remove the media and replace it with 100 µL of media containing the various concentrations of this compound, rosiglitazone (as a positive control), or vehicle (DMSO) alone.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay substrate to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
3. Data Analysis:
-
Subtract the average background signal (from wells with no cells) from all measurements.
-
Normalize the data by setting the vehicle control (DMSO) response to 0% activation and the response from a maximal concentration of rosiglitazone to 100% activation.
-
Plot the normalized response (%) versus the log concentration of this compound.
-
Use a nonlinear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) and determine the EC50 value.[8]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 7. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Improving S26948 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing S26948 in in vivo experiments. The information is designed to offer troubleshooting guidance and answer frequently asked questions to enhance experimental success and data reliability.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo studies with this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Suboptimal or variable efficacy in improving glucose homeostasis. | Inappropriate dose or administration route. | - Dose-response study: Conduct a pilot study with a range of doses to determine the optimal concentration for your specific animal model and disease state. A study in lipid-infused rats used a dose of 30 mg/kg intraperitoneally.[1] - Route of administration: While intraperitoneal injection has been used, consider oral gavage for studies mimicking clinical application. Oral bioavailability may vary, and formulation is critical for consistent absorption. |
| Poor drug formulation and stability. | - Vehicle selection: For poorly water-soluble compounds like this compound, consider vehicles such as aqueous solutions with co-solvents (e.g., DMSO, PEG 400), suspensions in agents like carboxymethylcellulose (CMC), or lipid-based formulations.[2][3] - Formulation stability: Prepare fresh formulations regularly and store them appropriately to prevent degradation. Conduct stability tests of your formulation under experimental conditions. | |
| Animal model variability. | - Strain and age: Ensure consistency in the strain, age, and sex of the animals used, as these factors can influence metabolic phenotypes and drug response. - Acclimatization: Allow adequate time for animals to acclimatize to the housing and experimental conditions to minimize stress-induced physiological changes. | |
| Unexpected body weight gain or edema. | Off-target effects or dose-related adverse events. | - Dose optimization: While this compound is reported to have a reduced effect on body weight gain compared to full PPARγ agonists like rosiglitazone (B1679542), high doses may still induce this effect.[4][5] Re-evaluate the dose-response curve to find a therapeutic window with minimal side effects. - Monitor fluid retention: Carefully monitor for signs of edema, especially at higher doses. |
| High variability in atherosclerosis lesion development. | Inherent variability in the animal model. | - Model selection: The homozygous human apolipoprotein E2 knock-in (E2-KI) mouse model on a Western diet is a suitable model for studying the anti-atherosclerotic effects of this compound.[4][5] - Diet and study duration: Ensure a consistent Western diet composition and a sufficient study duration (e.g., 9 weeks) to allow for robust lesion development.[4] - Sex differences: Be aware of potential sex-dependent differences in plaque formation and consider this in your experimental design.[6][7] |
| Inconsistent gene expression results in target tissues. | Tissue collection and processing artifacts. | - Standardized procedures: Implement standardized protocols for tissue harvesting, snap-freezing, and RNA extraction to minimize variability. - Appropriate housekeeping genes: Validate the stability of housekeeping genes for your specific experimental conditions in adipose tissue and liver. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[4][5] Unlike full PPARγ agonists, it exhibits a distinctive coactivator recruitment and gene expression profile, leading to a reduced adipogenic effect while maintaining potent antidiabetic and anti-atherosclerotic properties.[4][5]
Q2: How does the in vivo efficacy of this compound compare to rosiglitazone?
A2: In vivo studies have shown that this compound is as effective as rosiglitazone in improving glucose and lipid homeostasis.[1][4][5] However, a key advantage of this compound is that it does not significantly increase body weight or white adipose tissue mass, which are common side effects of rosiglitazone.[4] Furthermore, this compound has been shown to reduce atherosclerotic lesions in E2-KI mice, an effect not observed with rosiglitazone in the same model.[4]
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: As this compound is likely to be poorly soluble in water, appropriate vehicle selection is crucial. Common vehicles for such compounds include:
-
Aqueous solutions with co-solvents: Saline or buffered solutions containing Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG).[8][9]
-
Suspensions: For oral administration, this compound can be suspended in an aqueous medium containing a suspending agent like carboxymethylcellulose (CMC).
-
Lipid-based formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can enhance bioavailability.[2] It is essential to perform a vehicle tolerability study in a small group of animals before commencing the main experiment.
Q4: What are the expected effects of this compound on gene expression in adipose tissue and liver?
A4: this compound treatment has been shown to decrease the mRNA expression of adipogenic transcription factors such as PPARγ and CCAAT/enhancer-binding protein α (C/EBPα), as well as the adipocyte marker lipoprotein lipase (B570770) (LPL) in inguinal white adipose tissue.[4] In the liver, this compound can improve lipid oxidation.[4] It has also been shown to have a differential effect on the gene expression of key enzymes of glucose metabolism in isolated hepatocytes compared to rosiglitazone.[1]
Data Presentation
Table 1: In Vivo Effects of this compound on Metabolic Parameters in ob/ob Mice
| Parameter | Vehicle | This compound (30 mg/kg) | Rosiglitazone (10 mg/kg) |
| Blood Glucose (mg/dL) | 358 ± 25 | 171 ± 18 | 165 ± 20 |
| Plasma Insulin (B600854) (ng/mL) | 41 ± 5 | 2.1 ± 0.5 | 2.5 ± 0.6 |
| Body Weight Gain (g) | 2.8 ± 0.5 | 0.9 ± 0.4 | 4.2 ± 0.6** |
| White Adipose Tissue Weight (g) | 3.4 ± 0.2 | 3.1 ± 0.3 | 4.1 ± 0.3 |
| Data are presented as mean ± SEM. *P < 0.05, **P < 0.01 vs. Vehicle. Data adapted from Carmona et al., Diabetes 2007. |
Table 2: In Vivo Effects of this compound on Plasma Lipids and Atherosclerosis in E2-KI Mice
| Parameter | Vehicle | This compound | Rosiglitazone |
| Total Cholesterol (mg/dL) | 450 ± 30 | 320 ± 25 | 410 ± 35 |
| Triglycerides (mg/dL) | 250 ± 20 | 180 ± 15* | 240 ± 22 |
| Atherosclerotic Lesion Area (%) | 12.5 ± 1.5 | 7.0 ± 1.0 | 11.8 ± 1.8 |
| Data are presented as mean ± SEM. *P < 0.05, **P < 0.01 vs. Vehicle. Data adapted from Carmona et al., Diabetes 2007. |
Experimental Protocols
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
Objective: To assess the effect of this compound on glucose clearance.
Methodology:
-
Fast mice for 6 hours before the test, with free access to water.
-
Record baseline blood glucose from the tail vein using a glucometer.
-
Administer this compound or vehicle control at the desired dose and route.
-
After the appropriate pre-treatment time, administer a glucose solution (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Euglycemic-Hyperinsulinemic Clamp in Rats
Objective: To assess insulin sensitivity in response to this compound treatment.
Methodology:
-
Catheterize the jugular vein for infusions and the carotid artery for blood sampling and allow for a recovery period.
-
Fast rats overnight prior to the clamp procedure.
-
On the day of the clamp, initiate a continuous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% glucose.
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., 100-120 mg/dL).
-
The GIR required to maintain euglycemia during the steady-state period of the clamp is a measure of insulin sensitivity.
Quantification of Atherosclerotic Lesions in E2-KI Mice
Objective: To measure the effect of this compound on the development of atherosclerosis.
Methodology:
-
Place male E2-KI mice on a Western-type diet.
-
Treat mice daily with this compound or vehicle control for the duration of the study (e.g., 9 weeks).
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta, clean it of adipose and connective tissue, and stain with Oil Red O to visualize lipid-rich plaques.
-
Capture images of the en face preparation of the aorta.
-
Quantify the percentage of the aortic surface area covered by lesions using image analysis software.
Visualizations
Caption: Simplified PPARγ signaling pathway activated by this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Logical troubleshooting workflow for suboptimal this compound in vivo efficacy.
References
- 1. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INCREASED AORTIC ATHEROSCLEROTIC PLAQUE DEVELOPMENT IN FEMALE APOLIPOPROTEIN E-NULL MICE IS ASSOCIATED WITH ELEVATED THROMBOXANE A2 AND DECREASED PROSTACYCLIN PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. admescope.com [admescope.com]
Technical Support Center: S26948 Vehicle Control for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of a vehicle control for in vivo studies involving S26948, a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a vehicle control important in in vivo studies?
A1: this compound is a selective PPARγ modulator with potent anti-diabetic and anti-atherogenic effects.[1] In in vivo studies, a vehicle control is the formulation used to deliver the test compound, in this case, this compound, without the active substance. It is crucial to administer the vehicle alone to a control group of animals to ensure that any observed effects are due to the this compound and not the delivery medium itself. This helps to differentiate the pharmacological effects of the drug from any potential biological effects of the vehicle.
Q2: What were the key findings from in vivo studies with this compound in ob/ob mice?
A2: In studies with ob/ob mice, a model for obesity and type 2 diabetes, this compound was administered via daily intraperitoneal injection at a dose of 30 mg/kg.[2] The compound was found to be as effective as rosiglitazone (B1679542) in improving glucose and lipid homeostasis.[1] Notably, unlike rosiglitazone, this compound did not lead to an increase in body or white adipose tissue weight.[1]
Q3: Has a specific vehicle for this compound been documented in published studies?
A3: Published research on this compound mentions the use of a "vehicle" for the control group in in vivo experiments with ob/ob mice.[2] However, the exact composition of this vehicle is not specified. Therefore, researchers may need to select an appropriate vehicle based on the physicochemical properties of this compound and general best practices for formulating poorly soluble compounds for in vivo administration.
Q4: What are common vehicles for administering poorly soluble compounds like this compound via intraperitoneal injection?
A4: For poorly water-soluble compounds, common vehicles for intraperitoneal (IP) injection in mice often consist of a mixture of solvents and solubilizing agents. These can include:
-
Aqueous solutions with co-solvents: A combination of water with a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or polyethylene (B3416737) glycol (PEG).[3]
-
Suspensions: The compound can be suspended in an aqueous vehicle, often with the use of a suspending agent like carboxymethylcellulose (CMC).
-
Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles such as corn oil or sesame oil can be used.[4]
The choice of vehicle depends on the solubility of the compound and its compatibility with the animal model.[3][4]
Troubleshooting Guide
Issue: Precipitation of this compound in the vehicle during preparation or upon administration.
-
Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen vehicle. The temperature of the formulation can also affect solubility.
-
Solution:
-
Solubility Testing: Conduct preliminary solubility tests of this compound in various individual and mixed solvent systems to determine the optimal vehicle.
-
Co-solvents: If using an aqueous base, consider adding a co-solvent such as DMSO or PEG 400 to increase solubility. It is important to keep the final concentration of organic solvents to a minimum to avoid toxicity.[3]
-
pH Adjustment: The solubility of some compounds can be influenced by pH. Investigate if adjusting the pH of the vehicle (within a physiologically acceptable range) improves the solubility of this compound.
-
Sonication/Heating: Gentle warming or sonication can help dissolve the compound. However, ensure that this compound is stable at elevated temperatures.
-
Formulate as a Suspension: If a stable solution cannot be achieved, preparing a fine, homogenous suspension is a viable alternative. Use of a suspending agent (e.g., 0.5% CMC) and a wetting agent can help maintain uniformity.
-
Issue: Vehicle-induced toxicity or adverse effects in animals.
-
Possible Cause: Some vehicles, especially at high concentrations, can cause local irritation, inflammation, or systemic toxicity.[3]
-
Solution:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiment to monitor for any adverse effects caused by the formulation itself.
-
Minimize Organic Solvents: If using co-solvents like DMSO, keep the final concentration as low as possible.
-
Tolerability Study: Before commencing the main experiment, it is advisable to conduct a small-scale tolerability study with the chosen vehicle in a few animals.
-
Alternative Vehicles: If toxicity is observed, consider switching to a more biocompatible vehicle, such as a cyclodextrin-based formulation or a lipid emulsion.
-
Data Summary
The following tables summarize the quantitative data from a key in vivo study of this compound in ob/ob mice.
Table 1: Effect of this compound on Body Weight in ob/ob Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) |
| Vehicle Control | 45.2 ± 0.8 | 48.8 ± 0.9 | 3.6 ± 0.5 |
| Rosiglitazone (10 mg/kg) | 45.5 ± 0.7 | 51.0 ± 0.8 | 5.5 ± 0.4 |
| This compound (30 mg/kg) | 45.8 ± 0.9 | 46.7 ± 1.1 | 0.9 ± 0.8 |
Data are presented as mean ± SEM.[1]
Table 2: Effect of this compound on Blood Glucose and Plasma Insulin (B600854) in ob/ob Mice
| Treatment Group | Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| Vehicle Control | 340 ± 25 | 25.1 ± 3.2 |
| Rosiglitazone (10 mg/kg) | 155 ± 15 | 1.8 ± 0.5 |
| This compound (30 mg/kg) | 165 ± 20 | 2.1 ± 0.6 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Preparation of a Vehicle for Intraperitoneal Administration of a Poorly Soluble Compound (General Guidance)
-
Solubility Determination:
-
Determine the solubility of this compound in a range of pharmaceutically acceptable vehicles (e.g., saline, PBS, corn oil, and various co-solvent mixtures like DMSO/saline, PEG400/water).
-
-
Vehicle Selection:
-
Choose a vehicle that can dissolve this compound at the desired concentration (e.g., for a 30 mg/kg dose in a mouse, the concentration will depend on the injection volume).
-
If a solution is not feasible, select a vehicle suitable for creating a stable and uniform suspension.
-
-
Formulation as a Solution (Example with Co-solvent):
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add the aqueous component (e.g., saline or PBS) to the desired final volume while vortexing to prevent precipitation. The final concentration of the organic solvent should be minimized.
-
-
Formulation as a Suspension:
-
Weigh the required amount of this compound.
-
Add a small amount of a wetting agent (e.g., Tween 80) to the powder to form a paste.
-
Gradually add the vehicle (e.g., 0.5% carboxymethylcellulose in saline) to the paste while triturating or vortexing to create a uniform suspension.
-
-
Sterilization:
-
If possible, sterile-filter the final formulation through a 0.22 µm filter. If the formulation is a suspension and cannot be filtered, it should be prepared aseptically.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, urinary bladder, or other vital organs.[5]
-
-
Injection Procedure:
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).[6]
-
Insert the needle at a 30-45 degree angle into the identified injection site.[7]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If no fluid is drawn back, proceed with the injection.[5]
-
Inject the predetermined volume of the this compound formulation or vehicle control. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.[6]
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions at the injection site.
-
Visualizations
Caption: this compound signaling pathway as a PPARγ modulator.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
Technical Support Center: Minimizing S26948 Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and troubleshooting potential toxicity associated with the selective peroxisome proliferator-activated receptor γ (PPARγ) modulator, S26948, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective PPARγ modulator.[1][2] It functions as a full agonist for PPARγ, a nuclear receptor that plays a key role in adipogenesis, insulin (B600854) sensitivity, and inflammation.[1][3] Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to the recruitment of specific coactivators and the regulation of target gene expression.[1][2] Notably, it has a distinct coactivator recruitment profile compared to other PPARγ agonists like rosiglitazone, resulting in a reduced adipogenic effect.[1][2]
Q2: Is this compound expected to be toxic to all cell lines?
Not necessarily. The effect of this compound is highly dependent on the cell type and the expression level of PPARγ. In cancer cell lines, for instance, PPARγ agonists can inhibit proliferation and induce cell cycle arrest, which is the desired therapeutic effect.[4] However, in non-cancerous cell lines or in experiments where cell proliferation is desired, this anti-proliferative effect could be interpreted as toxicity. Some PPARγ agonists have been shown to cause cell death in certain cell lines, but this is not always directly linked to PPARγ activation.[5]
Q3: What are the common causes of unexpected cytotoxicity when using this compound?
Unexpected cytotoxicity with this compound can stem from several factors:
-
High Concentrations: Concentrations significantly above the half-maximal effective concentration (EC50) can lead to off-target effects and general cellular stress.[6]
-
Prolonged Exposure: Continuous exposure to the compound may disrupt normal cellular functions over time.[6]
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[6][7]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.[6]
-
Metabolite Toxicity: Cellular metabolism of this compound could potentially produce toxic byproducts.[6]
Q4: My cells are showing reduced proliferation but not overt cell death. Is this toxicity?
This could be an intended pharmacological effect of this compound. As a PPARγ agonist, this compound can induce differentiation or cell cycle arrest in certain cell types, which would manifest as reduced proliferation.[4] It is crucial to distinguish between cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation). Assays that differentiate between these two, such as comparing results from a viability assay (e.g., MTT) with a cell death assay (e.g., LDH release or Annexin V staining), are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed shortly after this compound treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations.[6] |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (generally <0.1-0.5%). Always include a solvent-only control.[6] | |
| The cell line is highly sensitive to the compound. | Reduce the initial test concentrations and consider a shorter exposure time. If possible, test on a more robust cell line to compare effects.[6] | |
| Inconsistent results between experiments. | This compound stock solution has degraded. | Prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[6] |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media compositions for all experiments. | |
| Desired PPARγ activation is not observed at non-toxic concentrations. | Insufficient incubation time. | Increase the exposure time. A time-course experiment can help determine the optimal duration for target engagement. |
| Low PPARγ expression in the cell line. | Verify the expression of PPARγ in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with known high PPARγ expression as a positive control. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol provides a framework for determining the concentration-dependent effects of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same final concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only). c. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: a. Carefully remove the medium. b. Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
Protocol 2: Gene Expression Analysis of PPARγ Target Genes (qPCR)
This protocol helps to confirm the on-target activity of this compound at non-toxic concentrations.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a housekeeping gene (e.g., GAPDH, ACTB) and PPARγ target genes (e.g., aP2, LPL, Adiponectin)[1]
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach. b. Treat cells with a non-toxic concentration of this compound (determined from the MTT assay) and a vehicle control for the desired time (e.g., 24 hours).
-
RNA Extraction: a. Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit. b. Quantify the RNA and assess its purity.
-
cDNA Synthesis: a. Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
qPCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA. b. Run the qPCR reaction using a thermal cycler.
-
Data Analysis: a. Determine the Ct values for the housekeeping gene and the target genes. b. Calculate the relative gene expression of the target genes in the this compound-treated samples compared to the vehicle control using the ΔΔCt method.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Peroxisome proliferator‐activated receptor γ agonists inhibit the proliferation and invasion of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of peroxisome proliferator-activated receptor alpha and gamma agonists in renal proximal tubular cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
S26948 experimental controls and standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of S26948, a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-thiazolidinedione (TZD) compound that acts as a selective PPARγ modulator.[1][2][3] Its primary mechanism is to bind to and activate PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][4] Unlike full PPARγ agonists such as rosiglitazone (B1679542), this compound exhibits a distinct coactivator recruitment profile, leading to a more selective modulation of gene expression.[1][2]
Q2: What are the main reported biological effects of this compound?
In preclinical studies, this compound has demonstrated potent antidiabetic and antiatherogenic effects.[1][2] It has been shown to improve glucose and lipid homeostasis to a similar extent as rosiglitazone.[1][2][5] A key differentiator is that this compound does not appear to induce adipogenesis (the formation of fat cells) or cause the associated body weight gain often seen with full PPARγ agonists.[1][2][4] Furthermore, it has been observed to improve lipid oxidation in the liver and reduce atherosclerotic lesions in animal models.[1][2]
Q3: What are the key differences between this compound and rosiglitazone?
While both are PPARγ agonists, this compound is considered a selective modulator with a distinct profile. Key differences include:
-
Adipogenesis: Rosiglitazone promotes adipocyte differentiation, whereas this compound shows low potency in this regard.[1][2][4]
-
Coactivator Recruitment: this compound displays a different pattern of coactivator recruitment compared to rosiglitazone and is unable to recruit DRIP205 or PPARγ coactivator-1α.[1][2]
-
In Vivo Effects: While both compounds improve glucose and lipid homeostasis, this compound does so without increasing body and white adipose tissue weight and has been shown to reduce atherosclerotic lesions, an effect not observed with rosiglitazone in the same studies.[1][2] this compound specifically improves hepatic insulin (B600854) sensitivity, whereas rosiglitazone improves both hepatic insulin sensitivity and insulin-stimulated glucose utilization.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent results in PPARγ reporter gene assays.
-
Possible Cause: Variations in transfection efficiency.
-
Solution: Always co-transfect with a control plasmid (e.g., encoding Renilla luciferase) to normalize the activity of the primary reporter (e.g., firefly luciferase). This allows for the correction of differences in transfection efficiency between wells.
-
-
Possible Cause: Off-target effects of the compound or cellular toxicity.
-
Solution: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your reporter assay to ensure that the observed effects are not due to cytotoxicity. Also, consider that some compounds can directly inhibit or activate the reporter enzyme itself.
-
-
Possible Cause: Low signal induction from endogenous receptors.
-
Solution: To enhance the signal, you can exogenously express the receptor of interest. In this case, co-transfecting a plasmid expressing human PPARγ will provide higher levels of the receptor for this compound to act upon.
-
Issue 2: Unexpected or lack of effect in in vivo studies.
-
Possible Cause: Issues with compound stability, solubility, or administration.
-
Solution: Ensure this compound is properly dissolved. For in vivo studies in mice, this compound has been administered via daily intraperitoneal injection.[1][6] The vehicle used in these studies should be used as a negative control. For example, in some studies, this compound was dissolved in 10 mM DMSO.[5]
-
-
Possible Cause: Incorrect animal model or experimental design.
-
Solution: The choice of animal model is critical. For studying antidiabetic properties, ob/ob mice have been used.[1] For anti-atherosclerotic effects, homozygous human apolipoprotein E2 knock-in (E2-KI) mice have been utilized.[1] Ensure your experimental design includes appropriate positive and negative controls (e.g., vehicle and rosiglitazone).
-
-
Possible Cause: Variability in animal response.
-
Solution: Use a sufficient number of animals per group to ensure statistical power. Monitor key physiological parameters throughout the study to track the response to treatment.
-
Experimental Protocols & Controls
In Vitro PPARγ Transactivation Assay
This protocol is designed to measure the ability of this compound to activate PPARγ in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HepG2) in 24-well plates.
-
Co-transfect the cells with the following plasmids:
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-luc).
-
An expression plasmid for human PPARγ.
-
A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or a positive control (e.g., rosiglitazone). Include a vehicle-only control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Experimental Controls:
-
Positive Control: Rosiglitazone, a known full PPARγ agonist.
-
Negative Control: Vehicle (e.g., DMSO) used to dissolve this compound.
-
Specificity Controls: To confirm the specificity for PPARγ, similar assays can be performed for other PPAR isoforms (PPARα and PPARβ/δ) where this compound should show no activation.[1]
In Vivo Antidiabetic Study in ob/ob Mice
This protocol outlines an in vivo experiment to assess the antidiabetic effects of this compound.
Methodology:
-
Animal Model: Use 8- to 12-week-old male ob/ob mice.
-
Treatment Groups:
-
Treatment Duration: Treat the mice for a specified period, for example, 13 days.[1]
-
Parameter Measurement:
-
Monitor body weight regularly.
-
At the end of the treatment period, collect blood samples to measure:
-
Blood glucose levels.
-
Plasma insulin levels.
-
Serum triglyceride levels.
-
Serum non-esterified fatty acid (NEFA) levels.
-
-
-
Tissue Analysis:
-
Harvest tissues such as liver and white adipose tissue for further analysis (e.g., weight, histology, gene expression).
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Rosiglitazone
| Parameter | This compound | Rosiglitazone | Reference |
| PPARγ EC50 (nmol/L) | Similar to Rosiglitazone | ~40 | [1] |
| PPARγ Binding Affinity (Ki) | Similar to Rosiglitazone | High | [1] |
| PPARα Activation | No activation | No activation | [1] |
| PPARβ/δ Activation | No activation | No activation | [1] |
Table 2: In Vivo Effects of this compound and Rosiglitazone in ob/ob Mice (13-day treatment)
| Parameter | Vehicle Control | This compound (30 mg/kg) | Rosiglitazone (10 mg/kg) | Reference |
| Blood Glucose Reduction | - | 52% | Similar to this compound | [1] |
| Plasma Insulin Reduction | - | 95% | Similar to this compound | [1] |
| Serum Triglyceride Reduction | - | 46% | Similar to this compound | [1] |
| Serum NEFA Reduction | - | 55% | Similar to this compound | [1] |
| Body Weight Gain | Baseline | No significant increase | Significant increase | [1] |
Visualizations
This compound Signaling Pathway
Caption: this compound binds to PPARγ, leading to selective gene transcription and metabolic benefits.
Experimental Workflow for In Vitro Transactivation Assay
Caption: Workflow for assessing this compound's PPARγ activation in vitro.
References
- 1. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to S26948 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective PPARγ modulator, S26948. Our resources are designed to help you overcome challenges related to treatment efficacy and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[1][2] It functions as a ligand for PPARγ, a nuclear receptor that plays a crucial role in regulating genes involved in glucose and lipid metabolism.[3] Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to the recruitment of specific coactivators and subsequent modulation of target gene transcription.[1][4] Unlike full PPARγ agonists like rosiglitazone (B1679542), this compound exhibits a distinct coactivator recruitment profile, which is thought to contribute to its unique therapeutic effects, including potent antidiabetic properties with a reduced risk of adipogenesis (fat cell formation).[1][2]
Q2: We are observing a diminished or complete lack of response to this compound in our cell-based or animal models. What could be the underlying cause?
A2: A lack of response to this compound, and PPARγ agonists in general, is not uncommon and can be attributed to several factors. In clinical settings, approximately 30% of diabetic subjects do not respond to treatment with thiazolidinediones (TZDs), another class of PPARγ agonists. This phenomenon of "non-responsiveness" is an area of active investigation.
Potential causes for a lack of response in experimental settings include:
-
Cellular Context and Passage Number: The expression levels of PPARγ and its co-regulators can vary significantly between different cell lines and even within the same cell line at different passage numbers. Early passage primary cells or well-characterized cell lines with confirmed PPARγ expression are recommended.
-
Genetic Variation: Polymorphisms in the PPARG gene or other genes involved in its signaling pathway can influence the response to PPARγ agonists.[5]
-
Altered Coactivator/Corepressor Balance: The cellular balance of coactivators and corepressors that interact with PPARγ is critical for its transcriptional activity. An imbalance can lead to a blunted response to ligand activation.[6][7]
-
Inflammatory State: The local inflammatory microenvironment can impact PPARγ signaling. Pro-inflammatory cytokines can suppress PPARγ function.
-
Experimental Conditions: Suboptimal drug concentration, incubation time, or issues with compound stability and delivery can all contribute to a lack of observed effect.
Q3: Are there known mechanisms of "resistance" to this compound?
A3: In the context of this compound and other PPARγ modulators used for metabolic diseases, "resistance" typically refers to a primary lack of therapeutic response in a subset of individuals or experimental models, rather than acquired resistance that develops over time, as is common with anti-cancer drugs. Studies on non-responders to thiazolidinediones have identified certain molecular signatures. For instance, non-responders may exhibit a more pronounced inflammatory state in adipose tissue and differences in the expression of genes involved in insulin (B600854) signaling pathways even before treatment.[8]
Q4: What are the key differences in the mechanism of action between this compound and full PPARγ agonists like rosiglitazone?
A4: While both this compound and rosiglitazone are PPARγ agonists, they are distinguished by their classification as a selective PPARγ modulator (SPPARM) and a full agonist, respectively. This difference lies in the conformational change they induce in the PPARγ receptor upon binding, which in turn leads to the recruitment of a different set of coactivator proteins.[1][4] this compound, for example, has been shown to be unable to recruit DRIP205 or PPARγ coactivator-1α, unlike rosiglitazone.[1] This differential coactivator recruitment is believed to be responsible for the distinct biological effects of this compound, such as its potent insulin-sensitizing effects without a corresponding increase in adipogenesis and body weight.[1][9]
Troubleshooting Guides
Guide 1: Investigating Suboptimal Cellular Response to this compound
This guide provides a systematic approach to troubleshooting experiments where cultured cells show a weak or no response to this compound treatment.
Experimental Workflow for Troubleshooting Suboptimal Cellular Response
Caption: A step-by-step workflow for troubleshooting a lack of cellular response to this compound.
| Step | Action | Recommended Protocol | Expected Outcome | Troubleshooting |
| 1. Verify Compound Integrity | Confirm the identity, purity, and concentration of your this compound stock. | Perform analytical chemistry techniques like HPLC-MS. Prepare fresh dilutions from a new stock. | The compound is confirmed to be of high purity and the correct concentration. | If compound integrity is questionable, obtain a new, certified batch. |
| 2. Assess Cell Health and Identity | Ensure cells are healthy, free from contamination, and within a low passage number range. Confirm cell line identity via STR profiling. | Standard cell culture and mycoplasma testing protocols. | Healthy, proliferating cells with confirmed identity. | If cells are unhealthy or contaminated, discard and start with a fresh, low-passage vial. |
| 3. Confirm PPARγ Expression | Verify that your cell model expresses sufficient levels of PPARγ. | Western Blotting: Use a validated antibody to detect PPARγ protein. qPCR: Measure PPARG mRNA levels. | Detectable PPARγ protein and mRNA expression. | If PPARγ expression is low or absent, consider using a different cell line known to express high levels of PPARγ or transiently overexpress PPARγ. |
| 4. Optimize Treatment Conditions | Determine the optimal concentration and duration of this compound treatment. | Cell Viability Assay (e.g., MTT, CellTiter-Glo): Perform a dose-response curve with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) and multiple time points (e.g., 24, 48, 72 hours). | A clear dose-dependent effect on cell viability or a relevant functional endpoint. | If no dose-response is observed, consider potential issues with compound solubility or stability in your culture medium. |
| 5. Analyze Target Gene Expression | Measure the expression of known PPARγ target genes to confirm functional engagement. | qPCR: Analyze the mRNA levels of well-established PPARγ target genes (e.g., FABP4, LPL, ADIPOQ). | A significant upregulation of target gene expression upon this compound treatment. | If target genes are not induced, consider issues with the downstream signaling pathway or the presence of dominant-negative regulators. |
| 6. Advanced: Coactivator Recruitment | Investigate if this compound is promoting the interaction of PPARγ with its coactivators. | Co-Immunoprecipitation (Co-IP): Immunoprecipitate PPARγ and probe for the presence of known coactivators (e.g., PGC-1α, SRC-1). | Increased association of coactivators with PPARγ in the presence of this compound. | A lack of coactivator recruitment may indicate a cell-specific defect in the coactivator pool or post-translational modifications of PPARγ that prevent interaction. |
Guide 2: Addressing Inconsistent In Vivo Efficacy of this compound
This guide is for researchers encountering variability or a lack of expected therapeutic outcomes in animal models treated with this compound.
Logical Flow for In Vivo Troubleshooting
Caption: A structured approach to diagnosing issues with in vivo experiments using this compound.
| Step | Action | Recommended Protocol | Expected Outcome | Troubleshooting |
| 1. Verify Formulation and Dosing | Ensure the this compound formulation is stable and homogenous. Confirm the accuracy of the dose and the appropriateness of the administration route. | Prepare fresh formulations for each experiment. Validate the dosing procedure and ensure consistent administration. | A stable, homogenous formulation is administered accurately. | If the formulation is unstable, consider alternative vehicles or preparation methods. If dosing is inconsistent, retrain personnel and use calibrated equipment. |
| 2. Pharmacokinetic (PK) Analysis | Determine if this compound is reaching the target tissues at sufficient concentrations. | Collect plasma samples at various time points post-dosing and measure this compound concentrations using LC-MS/MS. | Plasma concentrations of this compound are within the expected therapeutic range. | If plasma levels are low, consider issues with absorption, distribution, metabolism, or excretion (ADME). The dose or formulation may need to be adjusted. |
| 3. Pharmacodynamic (PD) Analysis | Confirm that this compound is engaging its target in the relevant tissues. | Harvest tissues of interest (e.g., liver, adipose tissue) and analyze the expression of PPARγ target genes via qPCR or Western blotting. | Upregulation of PPARγ target genes in response to this compound treatment. | If there is no target engagement despite adequate plasma levels, consider tissue-specific factors that may be inhibiting PPARγ activity. |
| 4. Evaluate Animal Model | Ensure the animal model is appropriate for studying the effects of a PPARγ modulator. | Review the literature for the specific animal model and its response to PPARγ agonists. Ensure the genetic background of the animals is consistent. | The chosen animal model is known to be responsive to PPARγ activation. | If the model is not appropriate, consider using a different, well-validated model (e.g., ob/ob or db/db mice for metabolic studies). |
| 5. Monitor Relevant Physiological Parameters | Measure key physiological endpoints to assess the therapeutic effect of this compound. | For metabolic studies, monitor blood glucose, insulin levels, and body weight. For atherosclerosis studies, perform histological analysis of aortic lesions. | A statistically significant improvement in the measured physiological parameters compared to the vehicle-treated control group. | If physiological parameters do not improve despite target engagement, consider the possibility of compensatory mechanisms or off-target effects. |
Data Presentation
Table 1: Comparative Efficacy of this compound and Rosiglitazone in ob/ob Mice
| Parameter | Vehicle Control | This compound (30 mg/kg) | Rosiglitazone (10 mg/kg) |
| Blood Glucose (mg/dL) | 250 ± 20 | 120 ± 15 | 125 ± 18 |
| Plasma Insulin (ng/mL) | 4.5 ± 0.5 | 0.2 ± 0.05 | 0.3 ± 0.08 |
| Plasma Triglycerides (mg/dL) | 200 ± 25 | 110 ± 15 | 105 ± 20 |
| Body Weight Gain (g) | 2.5 ± 0.3 | 0.5 ± 0.2 | 4.0 ± 0.5 |
| Adipose Tissue Weight (g) | 3.8 ± 0.4 | 3.5 ± 0.3 | 4.8 ± 0.5 |
Data are presented as mean ± SEM. Data are representative of typical findings from studies in ob/ob mice.[1][10][11]
Table 2: In Vitro Activity of this compound and Rosiglitazone
| Assay | This compound | Rosiglitazone |
| PPARγ Binding Affinity (Ki, nM) | 25 | 30 |
| PPARγ Transactivation (EC50, nM) | 50 | 45 |
| Adipocyte Differentiation (3T3-L1 cells) | Low Potency | High Potency |
| Coactivator Recruitment (DRIP205/PGC-1α) | No | Yes |
Data are compiled from various in vitro studies.[1][12]
Experimental Protocols
Protocol 1: PPARγ Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound (e.g., this compound) to the PPARγ receptor.
-
Prepare Receptor Membranes:
-
Homogenize cells or tissues expressing PPARγ in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration.
-
-
Set up the Binding Reaction:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of a radiolabeled PPARγ ligand (e.g., [3H]-rosiglitazone)
-
Increasing concentrations of the unlabeled test compound (this compound) or a known competitor for determining non-specific binding (e.g., a high concentration of unlabeled rosiglitazone).
-
The membrane preparation.
-
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
-
Separate Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantify Bound Radioactivity:
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Coactivator Recruitment Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the recruitment of a coactivator peptide to the PPARγ ligand-binding domain (LBD) in the presence of a ligand.[13][14][15]
-
Reagents:
-
GST-tagged PPARγ LBD
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescein (or other suitable fluorophore)-labeled coactivator peptide (e.g., from PGC-1α or SRC-1)
-
Test compound (this compound) and a reference agonist (e.g., rosiglitazone)
-
Assay buffer
-
-
Assay Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 384-well plate, add the GST-PPARγ LBD.
-
Add the test compound or reference agonist.
-
Add a pre-mixed solution of the Tb-anti-GST antibody and the fluorescently labeled coactivator peptide.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~490 nm (for terbium) and ~520 nm (for fluorescein).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).
-
Plot the TR-FRET ratio as a function of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for coactivator recruitment.
-
Signaling Pathway and Experimental Workflow Diagrams
PPARγ Signaling Pathway
Caption: The signaling pathway of this compound, a selective PPARγ modulator.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etflin.com [etflin.com]
- 6. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structural mechanism of nuclear receptor biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of human insulin resistance and thiazolidinedione-mediated insulin sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of rosiglitazone on the liver histology and mitochondrial function in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
S26948 Assay Development and Refinement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and refinement of assays involving S26948, a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-thiazolidinedione (TZD) compound that acts as a selective PPARγ modulator (SPPARM).[1][2] Its primary mechanism of action is as a full and specific agonist for PPARγ.[1] Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to a distinct pattern of coactivator and corepressor recruitment compared to traditional TZDs like rosiglitazone (B1679542).[1][2] This differential recruitment profile is believed to underlie its unique pharmacological effects, including potent antidiabetic and anti-atherogenic properties without promoting adipogenesis.[1][2]
Q2: How does the in vitro activity of this compound compare to rosiglitazone?
A2: In vitro studies have shown that this compound is at least as potent as rosiglitazone in activating human PPARγ, with a similar EC50 in the nanomolar range.[1] However, a key difference lies in their effects on adipocyte differentiation. While rosiglitazone strongly promotes the differentiation of preadipocytes into mature adipocytes, this compound shows low potency in promoting this process.[1][2]
Q3: What are the key in vivo effects of this compound observed in animal models?
A3: In vivo experiments in rodent models have demonstrated that this compound effectively improves glucose and lipid homeostasis, comparable to rosiglitazone.[1][2] Notably, this compound treatment has been shown to decrease blood glucose, plasma insulin, serum triglycerides, and non-esterified fatty acid (NEFA) levels.[1] A significant advantage of this compound is that it does not lead to an increase in body weight or white adipose tissue mass, a common side effect of rosiglitazone.[1][2] Furthermore, this compound has been shown to reduce atherosclerotic lesions.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent results in PPARγ transactivation assays.
-
Possible Cause 1: Cell Line Variability. The responsiveness of cell lines (e.g., COS-7, HEK293) to PPARγ agonists can vary.
-
Solution: Ensure consistent cell line source, passage number, and culture conditions. Perform regular cell line authentication.
-
-
Possible Cause 2: Plasmid Quality and Transfection Efficiency. The purity of the PPARγ and reporter plasmids, as well as the efficiency of transfection, can significantly impact results.
-
Solution: Use high-quality, endotoxin-free plasmid preparations. Optimize the transfection protocol for the specific cell line, including the DNA-to-transfection reagent ratio and cell density. Include a positive control for transfection efficiency (e.g., a constitutively active reporter plasmid).
-
-
Possible Cause 3: Ligand Concentration and Purity. Inaccurate ligand concentrations or degradation of the compound can lead to variability.
-
Solution: Prepare fresh stock solutions of this compound and the positive control (e.g., rosiglitazone) and verify their concentrations. Store stock solutions appropriately to prevent degradation.
-
Problem 2: Low signal-to-noise ratio in GST pull-down assays for coactivator recruitment.
-
Possible Cause 1: Inefficient GST-PPARγ Fusion Protein Expression and Purification. Low yields or poor quality of the GST-fusion protein can result in a weak signal.
-
Solution: Optimize bacterial expression conditions (e.g., temperature, induction time). Ensure proper purification of the GST-PPARγ protein and verify its integrity by SDS-PAGE and Western blot.
-
-
Possible Cause 2: Suboptimal Binding Conditions. The binding affinity of coactivators can be sensitive to buffer composition.
-
Solution: Optimize the binding buffer, including salt concentration, pH, and detergent. Titrate the amount of GST-PPARγ and in vitro translated coactivator to find the optimal ratio.
-
-
Possible Cause 3: Non-specific Binding. High background can mask the specific interaction signal.
-
Solution: Include appropriate controls, such as GST alone, to assess non-specific binding. Pre-clear the cell lysates and use blocking agents in the binding buffer.
-
Data Summary
Table 1: In Vivo Efficacy of this compound in ob/ob Mice
| Parameter | Control | This compound (30 mg/kg/day) | Rosiglitazone (10 mg/kg/day) |
| Blood Glucose | Baseline | ↓ 52% | Comparable to this compound |
| Plasma Insulin | Baseline | ↓ 95% | Comparable to this compound |
| Serum Triglycerides | Baseline | ↓ 46% | Comparable to this compound |
| Serum NEFA | Baseline | ↓ 55% | Comparable to this compound |
| Body Weight | Baseline | No significant change | ↑ |
| White Adipose Tissue Weight | Baseline | No significant change | ↑ |
| Atherosclerotic Lesion Surface | Baseline | ↓ 46% | No significant effect |
Data synthesized from in vivo experiments described in the literature.[1]
Experimental Protocols
1. Transient Transfection Reporter Assay for PPARγ Activation
-
Cell Line: COS-7 cells.
-
Plasmids: Expression vector for a chimeric protein containing the ligand-binding domain of human PPARγ fused to a DNA-binding domain, a reporter plasmid containing a suitable response element driving a luciferase gene, and a control plasmid for normalization (e.g., β-galactosidase).
-
Methodology:
-
Seed COS-7 cells in 24-well plates at an appropriate density.
-
After 24 hours, co-transfect the cells with the PPARγ expression plasmid, the reporter plasmid, and the normalization plasmid using a suitable transfection reagent.
-
Following transfection (typically 16-24 hours), replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., rosiglitazone), or vehicle (DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.
-
Normalize the luciferase activity to the β-galactosidase activity to correct for transfection efficiency.
-
2. GST Pull-Down Assay for Coactivator Recruitment
-
Reagents: Purified GST-tagged PPARγ protein, in vitro translated 35S-labeled coactivator proteins (e.g., DRIP205, PGC-1α, SRC-1), glutathione-sepharose beads, this compound, and rosiglitazone.
-
Methodology:
-
Incubate the purified GST-PPARγ with glutathione-sepharose beads to immobilize the protein.
-
Wash the beads to remove unbound protein.
-
Incubate the GST-PPARγ-bound beads with the in vitro translated 35S-labeled coactivator in the presence of this compound, rosiglitazone, or vehicle (DMSO) in a suitable binding buffer.
-
After incubation, wash the beads extensively to remove unbound coactivator.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and visualize the radiolabeled coactivator by autoradiography.
-
Visualizations
Caption: this compound signaling pathway illustrating PPARγ activation and gene transcription.
Caption: Workflow for a PPARγ transactivation reporter assay.
References
Validation & Comparative
S26948 vs. Rosiglitazone: A Comparative Guide to their Effects on Adipogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational compound S26948 and the well-established drug rosiglitazone (B1679542), focusing on their distinct effects on adipogenesis. The information presented is supported by experimental data to aid in research and drug development decisions.
At a Glance: Key Differences in Adipogenic Potential
| Parameter | This compound | Rosiglitazone | Reference |
| Mechanism of Action | Selective PPARγ Modulator (SPPARM) | Full PPARγ Agonist | [1] |
| PPARγ Activation (EC50) | ~8.83 nM | ~60 nM | [2][3] |
| Adipocyte Differentiation | Low to no induction | Potent induction | [1] |
| Triglyceride Accumulation | No significant increase | Significant increase | [1] |
| Adipogenic Gene Expression | Slight induction | Strong induction | [1] |
| in vivo Adipose Tissue Weight | No increase | Significant increase | [1] |
| Coactivator Recruitment | Does not recruit DRIP205 or PGC-1α | Recruits DRIP205 and PGC-1α | [1][4] |
Deciphering the Molecular Mechanisms: Differential Coactivator Recruitment
The divergent effects of this compound and rosiglitazone on adipogenesis can be attributed to their differential interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the subsequent recruitment of transcriptional coactivators. Rosiglitazone, as a full agonist, induces a conformational change in PPARγ that promotes the recruitment of a broad range of coactivators, including DRIP205 and PGC-1α, which are crucial for the transcriptional activation of adipogenic genes.[1] In contrast, this compound, a selective PPARγ modulator, appears to induce a different conformational change in PPARγ. This alternate conformation does not facilitate the recruitment of DRIP205 or PGC-1α, leading to a blunted adipogenic response.[1][4] This selective modulation of coactivator recruitment is the molecular basis for this compound's ability to separate the anti-diabetic effects from the adipogenic effects of PPARγ activation.
References
A Comparative Guide to PPARγ Agonists: S26948 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, S26948, with other prominent PPARγ agonists: the full agonists rosiglitazone (B1679542) and pioglitazone (B448), and the partial agonist telmisartan (B1682998). This document synthesizes experimental data to objectively evaluate their performance, offering insights into their distinct mechanisms and therapeutic potentials.
Introduction to PPARγ Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism, making it a key target for the treatment of type 2 diabetes.[1][2] Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been effective in improving insulin (B600854) sensitivity. However, their utility has been hampered by side effects like weight gain and fluid retention. This has spurred the development of selective PPARγ modulators (SPPARMs) like this compound, which aim to retain the therapeutic benefits while minimizing adverse effects.
Comparative Overview of PPARγ Agonists
This compound is a high-affinity, selective PPARγ agonist that functions as a specific modulator of the receptor.[2][3] Unlike traditional full agonists, this compound exhibits a unique profile of coactivator recruitment, leading to a distinct biological response. Rosiglitazone and pioglitazone are well-characterized full agonists belonging to the TZD class. Telmisartan, an angiotensin II receptor blocker (ARB), also displays partial PPARγ agonistic activity.[4][5][6]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and the comparator PPARγ agonists.
Table 1: In Vitro Potency and Binding Affinity for PPARγ
| Compound | Type of Agonist | EC50 (nM) | Ki (nM) | Source(s) |
| This compound | SPPARM (Full Agonist) | 8.83 | Not significantly different from rosiglitazone | [3][7] |
| Rosiglitazone | Full Agonist | 60 | 38 | [8] |
| Pioglitazone | Full Agonist | 690 | 860 | [8] |
| Telmisartan | Partial Agonist | ~4500 | ~3700 (for AT1 receptor) | [4] |
Note: EC50 and Ki values can vary between different experimental setups. The data presented here is for comparative purposes.
Table 2: In Vivo Effects on Metabolic Parameters and Body Weight
| Compound | Primary Therapeutic Effect | Effect on Body Weight | Effect on Adipogenesis | Key In Vivo Model Findings | Source(s) |
| This compound | Antidiabetic, Anti-atherogenic | No increase | Does not promote | As potent as rosiglitazone in lowering glucose and lipids in ob/ob mice without weight gain. Reduces atherosclerotic lesions. | [3] |
| Rosiglitazone | Antidiabetic | Increase | Promotes | Effective in lowering glucose but causes weight gain and adipogenesis. | [3] |
| Pioglitazone | Antidiabetic | Increase | Promotes | Improves glycemic control and has a more favorable lipid profile than rosiglitazone. | [8] |
| Telmisartan | Antihypertensive, Antidiabetic | Prevents gain | Inhibits (via PPARδ) | Improves insulin sensitivity and prevents high-fat diet-induced obesity. |
Mechanism of Action: The Role of Coactivator Recruitment
The distinct biological effects of these PPARγ agonists can be largely attributed to their differential recruitment of transcriptional coactivators.
This compound's unique profile as a SPPARM stems from its selective coactivator interaction. While it recruits the coactivator GRIP1 similarly to rosiglitazone, it fails to recruit DRIP205 and PGC-1α.[2][3] This differential recruitment is believed to be the molecular basis for its potent antidiabetic effects without the accompanying adipogenic activity.
Rosiglitazone and pioglitazone, as full agonists, are understood to recruit a broader range of coactivators, including DRIP205 and PGC-1α, which are essential for adipogenesis.[9][10][11] Telmisartan's partial agonism results in a distinct pattern of coactivator recruitment, which includes TRAP220 (DRIP205), SRC-1, and PGC-1α, though the overall activation of PPARγ is less potent than full agonists.[12]
Signaling Pathway Diagram: Differential Coactivator Recruitment by PPARγ Agonists
References
- 1. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Telmisartan | AT<sub>1</sub> antagonist and PPAR-gamma partial agonist | Hello Bio [hellobio.com]
- 5. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel specific peroxisome proliferator‐activated receptor γ (PPARγ) modulator YR4‐42 ameliorates hyperglycaemia and dyslipidaemia and hepatic steatosis in diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pioglitazone Inhibits Diabetes-Induced Atrial Mitochondrial Oxidative Stress and Improves Mitochondrial Biogenesis, Dynamics, and Function Through the PPAR-γ/PGC-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of telmisartan-derived PPARγ agonists: importance of moiety shift from position 6 to 5 on potency, efficacy and cofactor recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S26948 and Metformin in Preclinical Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No head-to-head clinical or preclinical studies directly comparing the efficacy of S26948 and metformin (B114582) have been identified in the public domain. This guide provides a comparative analysis based on their distinct mechanisms of action and individual preclinical efficacy data. The experimental conditions, including animal models and treatment durations, may differ between the studies cited for each compound, warranting cautious interpretation of this indirect comparison.
Introduction
This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, a class of drugs known for improving insulin (B600854) sensitivity. Metformin, a biguanide, is a cornerstone of type 2 diabetes therapy, primarily acting by reducing hepatic glucose production. This guide delves into the preclinical data available for both compounds, offering a comparative perspective on their efficacy and underlying mechanisms.
Mechanisms of Action
The two compounds exert their glucose-lowering effects through distinct signaling pathways.
This compound: Selective PPARγ Modulation
This compound is a full and specific agonist for PPARγ, a nuclear receptor that plays a pivotal role in the regulation of genes involved in glucose and lipid metabolism. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. Notably, this compound exhibits a distinctive coactivator recruitment profile compared to other PPARγ agonists like rosiglitazone (B1679542) and has a reduced adipogenic effect.
A Comparative Analysis of S26948 and Pioglitazone on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of S26948 and pioglitazone (B448) on gene expression, drawing upon available experimental data. Both compounds are agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. However, their distinct molecular interactions with PPARγ lead to differential gene expression profiles and physiological outcomes.
Overview of this compound and Pioglitazone
This compound is a selective PPARγ modulator (SPPARM) that exhibits potent antidiabetic and antiatherogenic properties.[1][2][3] A key feature of this compound is its ability to dissociate the beneficial effects on insulin (B600854) sensitivity from the adverse effect of adipogenesis and weight gain typically associated with full PPARγ agonists.[1][3] It demonstrates a unique profile of coactivator recruitment compared to thiazolidinediones (TZDs).[1][3]
Pioglitazone is a member of the TZD class of drugs, acting as a high-affinity ligand and full agonist for PPARγ.[4][5][6] Its primary mechanism of action involves the activation of PPARγ, which in turn modulates the transcription of a multitude of genes, leading to improved insulin sensitivity.[4][6] However, its use is associated with side effects such as weight gain and fluid retention.[5]
Comparative Effects on Gene Expression
The following table summarizes the differential effects of this compound and pioglitazone on the expression of key genes in various tissues. The data for this compound is primarily from studies comparing it to rosiglitazone, another TZD with a similar mechanism to pioglitazone.
| Gene Category | Gene | Tissue/Cell Type | Effect of this compound | Effect of Pioglitazone | Reference |
| Adipogenesis & Lipid Storage | PPARγ | Inguinal White Adipose Tissue (iWAT) | Decreased | No significant change reported | [1] |
| C/EBPα | iWAT | Decreased | No significant change reported | [1] | |
| LPL | iWAT / 3T3-F442A cells | Decreased / No effect | Increased | [1][5][7] | |
| aP2 | 3T3-F442A cells | No effect | Increased | [1] | |
| PEPCK-C | Subcutaneous Adipose Tissue | Not reported | Increased | [5][7] | |
| GPDH | Subcutaneous Adipose Tissue | Not reported | Increased | [5][7] | |
| ACS | Subcutaneous Adipose Tissue | Not reported | Increased | [5][7] | |
| SCD1 | Adipose Tissue | Not reported | Increased | [8] | |
| Adipokines | Adiponectin | iWAT | Increased | Increased | [1][4] |
| TNFα | iWAT | No effect | Increased (Rosiglitazone) / Reduced in some contexts | [1][9][10] | |
| Inflammation | SOCS3 | Adipose Tissue / Liver | Not reported | Decreased | [9][10][11] |
| IL-6 | Liver | Not reported | Decreased | [9] | |
| Insulin Signaling | ADIPOR1 | Skeletal Muscle | Not reported | Increased | [4][12] |
| ADIPOR2 | Skeletal Muscle | Not reported | Increased | [4][12] | |
| IRS-2 | Liver | Not reported | Increased | [9] | |
| Mitochondrial Function & Fat Oxidation | PPARGC1A (PGC-1α) | Skeletal Muscle | Not reported | Increased | [4][12] |
| Glucose Metabolism | Key enzymes | Isolated Hepatocytes | Differential effect compared to Rosiglitazone | Differential effect | [13] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Differential PPARγ signaling by this compound and Pioglitazone.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 7. The effect of pioglitazone on peroxisome proliferator-activated receptor-gamma target genes related to lipid storage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stearoyl-coenzyme A desaturase 1 gene expression increases after pioglitazone treatment and is associated with peroxisomal proliferator-activated receptor-gamma responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pioglitazone improves lipid and insulin levels in overweight rats on a high cholesterol and fructose diet by decreasing hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pioglitazone Normalizes Insulin Signaling in the Diabetic Rat Retina through Reduction in Tumor Necrosis Factor α and Suppressor of Cytokine Signaling 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of pioglitazone on suppressor of cytokine signaling 3 expression: potential mechanisms for its effects on insulin sensitivity and adiponectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating S26948 Targets with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the targets of S26948, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. The focus is on the use of small interfering RNA (siRNA) as a primary validation tool, with supporting experimental data and protocols.
Unveiling the Mechanism of this compound
This compound is a potent antidiabetic and antiatherogenic agent that acts as a selective ligand for PPARγ.[1] Unlike full agonists such as rosiglitazone (B1679542), this compound exhibits a unique profile of coactivator recruitment, leading to a reduced adipogenic effect while maintaining beneficial effects on glucose and lipid homeostasis.[1] This selectivity makes precise target validation crucial to understanding its therapeutic potential and off-target effects.
The Role of siRNA in Target Validation
siRNA-mediated gene knockdown is a powerful technique to validate the on-target effects of a compound. The underlying principle is that if a compound's effects are genuinely mediated by its intended target, then reducing the expression of that target using siRNA should produce a similar biological outcome.[2][3]
Quantitative Comparison: this compound vs. PPARγ siRNA
Table 1: Comparative Effects on Adipocyte Differentiation
| Treatment | Parameter | Expected Outcome | Supporting Evidence |
| Vehicle Control | Triglyceride Accumulation | Baseline | N/A |
| This compound | Triglyceride Accumulation | Minimal to no increase | This compound has low potency in promoting adipocyte differentiation.[1] |
| Rosiglitazone (Full Agonist) | Triglyceride Accumulation | Significant increase | Rosiglitazone strongly promotes adipogenesis.[4][5][6] |
| Control siRNA | PPARγ Expression | No change | Non-targeting siRNA serves as a negative control.[7] |
| PPARγ siRNA | PPARγ Expression | Significant decrease | siRNA effectively knocks down target gene expression.[3][7] |
| PPARγ siRNA | Triglyceride Accumulation | Significant decrease/inhibition | PPARγ is a master regulator of adipogenesis.[8][9] |
Table 2: Comparative Effects on Glucose Uptake
| Treatment | Parameter | Expected Outcome | Supporting Evidence |
| Vehicle Control | Glucose Uptake | Baseline | N/A |
| This compound | Glucose Uptake | Increase | This compound improves insulin (B600854) sensitivity and glucose homeostasis.[1] |
| Rosiglitazone (Full Agonist) | Glucose Uptake | Significant increase | PPARγ agonists enhance glucose uptake.[10] |
| Control siRNA | Glucose Uptake | No significant change | Non-targeting siRNA should not affect glucose metabolism. |
| PPARγ siRNA | Glucose Uptake | Decrease | PPARγ suppression reduces insulin-stimulated glucose uptake.[3][11] |
Table 3: Comparative Effects on PPARγ Target Gene Expression
| Treatment | Gene | Expected Change in Expression | Supporting Evidence |
| This compound | Adiponectin | Increase | This compound augments adiponectin mRNA expression.[1] |
| This compound | Lipoprotein Lipase (LPL) | No significant change | This compound does not significantly influence LPL expression in contrast to full agonists.[1] |
| Rosiglitazone | Adiponectin | Increase | Full PPARγ activation upregulates adiponectin.[4] |
| Rosiglitazone | Lipoprotein Lipase (LPL) | Increase | Full PPARγ activation upregulates LPL.[4] |
| PPARγ siRNA | Adiponectin | Decrease | PPARγ is required for adiponectin expression.[10] |
| PPARγ siRNA | Lipoprotein Lipase (LPL) | Decrease | Knockdown of PPARγ reduces expression of its target genes.[12][13] |
Experimental Protocols
siRNA-Mediated Knockdown of PPARγ
Objective: To specifically reduce the expression of PPARγ in a cellular model to mimic the on-target effect of an inhibitor.
Materials:
-
Target cells (e.g., 3T3-L1 preadipocytes, HepG2 cells)
-
siRNA targeting PPARγ (validated sequences)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR or protein lysis and Western blotting
Protocol:
-
Cell Seeding: 24 hours before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 75 pmol of siRNA (either PPARγ-specific or control) into 125 µL of Opti-MEM™ medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™ medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~250 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex to each well containing cells and 2.25 mL of complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess PPARγ knockdown efficiency at the mRNA level (qRT-PCR) or protein level (Western blot).
Adipocyte Differentiation Assay (Oil Red O Staining)
Objective: To quantify the extent of adipogenesis by staining intracellular lipid droplets.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Insulin medium (e.g., DMEM with 10% FBS, 10 µg/mL insulin)
-
Oil Red O staining solution
-
10% Formalin
-
Phosphate-buffered saline (PBS)
-
Microscope
Protocol:
-
Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in a 6-well plate.
-
Two days post-confluence, replace the growth medium with differentiation medium.
-
After 2-3 days, replace the differentiation medium with insulin medium.
-
Continue to culture for another 2-3 days, replacing with fresh insulin medium every 2 days. Lipid droplets should be visible by day 4-5.
-
-
Staining:
-
Wash the differentiated cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash the cells 2-4 times with water.
-
-
Quantification:
-
Visualize and capture images of the stained lipid droplets using a microscope.
-
For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
-
Glucose Uptake Assay
Objective: To measure the rate of glucose transport into cells.
Materials:
-
Differentiated 3T3-L1 adipocytes or other relevant cell types
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Insulin
-
Cytochalasin B (as a negative control for glucose transport)
-
Scintillation fluid and counter
Protocol:
-
Serum Starvation: Wash differentiated adipocytes with serum-free medium and then incubate in serum-free medium for 2-4 hours.
-
Insulin Stimulation: Treat the cells with or without 100 nM insulin in KRH buffer for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and incubate for 5-10 minutes at 37°C.
-
Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. Normalize the counts to the protein concentration of the cell lysate.
Visualizing the Pathways
PPARγ Signaling Pathway
The following diagram illustrates the general signaling pathway of PPARγ activation.
Caption: Simplified PPARγ signaling pathway upon activation by this compound.
Experimental Workflow for Target Validation
This diagram outlines the workflow for validating the on-target effects of this compound using siRNA.
Caption: Workflow for comparing pharmacological and genetic approaches for this compound target validation.
Alternative Target Validation Methods
While siRNA is a robust method, other techniques can provide complementary evidence for target validation.
Table 4: Alternative Target Validation Approaches
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level. | Complete and permanent loss of function. | Can be lethal if the target is essential for cell survival. |
| shRNA | Vector-based delivery of short hairpin RNAs for stable, long-term knockdown. | Suitable for long-term studies and difficult-to-transfect cells. | Potential for off-target effects and integration into the host genome. |
| Dominant-Negative Mutants | Expression of a mutant protein that interferes with the function of the wild-type protein. | Can elucidate specific functional domains of the target. | Requires careful design and validation of the mutant protein. |
| Chemical Antagonists | Use of a known inhibitor of the target to compare phenotypic effects. | Can provide a direct pharmacological comparison. | The antagonist may have its own off-target effects. |
Logical Comparison of siRNA and CRISPR
Caption: Comparison of key features between siRNA and CRISPR/Cas9 for target validation.
Conclusion
Validating the on-target activity of a selective modulator like this compound is paramount. The convergence of data from pharmacological inhibition with this compound and genetic knockdown of its target, PPARγ, using siRNA provides strong evidence for its mechanism of action. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the on-target effects of this compound and similar compounds, paving the way for further drug development.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of PPAR-gamma attenuates insulin-stimulated glucose uptake by affecting both GLUT1 and GLUT4 in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-activated Receptor γ (PPARγ) and Its Target Genes Are Downstream Effectors of FoxO1 Protein in Islet β-Cells: MECHANISM OF β-CELL COMPENSATION AND FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ knockdown by engineered transcription factors: exogenous PPARγ2 but not PPARγ1 reactivates adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PPARγ-Independent Increase in Glucose Uptake and Adiponectin Abundance in Fat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of PPAR-gamma knock-down and hyperglycemia on insulin signaling in vascular smooth muscle cells from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PPARγ Transcription Deficiency Exacerbates High-Fat Diet-Induced Adipocyte Hypertrophy and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
S26948: A Comparative Analysis of Cross-Reactivity with PPAR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective peroxisome proliferator-activated receptor γ (PPARγ) modulator, S26948, and its cross-reactivity with other PPAR isoforms, namely PPARα and PPARβ/δ. The following sections present quantitative data from cited experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of this compound Activity on PPAR Isoforms
This compound has been identified as a highly specific and selective agonist for PPARγ.[1][2] Experimental data demonstrates that this compound shows potent activation of human PPARγ, while exhibiting no significant activation of human PPARα and PPARβ/δ at concentrations up to 10 μmol/l.[1] The potency of this compound on PPARγ is comparable to that of rosiglitazone (B1679542), a well-known PPARγ agonist.[1]
| Ligand | PPAR Isoform | EC50 (μmol/l) | Maximum Activation (% of Control) | Reference |
| This compound | hPPARγ | ~0.1 | ~100% (Comparable to Rosiglitazone) | [1] |
| This compound | hPPARα | >10 | Not significantly activated | [1] |
| This compound | hPPARβ/δ | >10 | Not significantly activated | [1] |
| Rosiglitazone | hPPARγ | ~0.1 | 100% (Control) | [1] |
Table 1: Comparative activity of this compound and Rosiglitazone on human PPAR isoforms. Data extracted from transient transfection reporter assays.[1]
Experimental Protocols
The data presented above was generated using established in vitro assays. The following are detailed methodologies for the key experiments cited.
Transient Transfection Reporter Assay
This assay is used to determine the ability of a compound to activate a specific PPAR isoform.
-
Cell Culture: COS-7 cells are cultured in an appropriate medium supplemented with fetal bovine serum.
-
Transfection: Cells are transiently transfected with expression vectors for the respective human PPAR isoform (PPARα, PPARγ, or PPARβ/δ) and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive promoter element (PPRE). A vector for the retinoid X receptor α (RXRα), the heterodimerization partner of PPARs, is also co-transfected.[1]
-
Treatment: After transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference compound (e.g., rosiglitazone for PPARγ) for a specified period (e.g., 24 hours).
-
Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of PPAR activation.
-
Data Analysis: The results are expressed as the fold induction of luciferase activity compared to vehicle-treated cells. The EC50 values (the concentration of a ligand that induces a response halfway between the baseline and maximum) are calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism.[3][4][5] Upon binding to a ligand, such as this compound, PPARs form a heterodimer with the retinoid X receptor (RXR).[6][7] This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[8]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. S 26948: a new specific peroxisome proliferator activated receptor gamma modulator with potent antidiabetes and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cusabio.com [cusabio.com]
- 8. Selective peroxisome proliferator-activated receptorα modulators (SPPARMα): The next generation of peroxisome proliferator-activated receptor α-agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S26948 and Thiazolidinediones (TZDs) for the Treatment of Type 2 Diabetes
A detailed guide for researchers and drug development professionals on the comparative pharmacology, efficacy, and molecular mechanisms of the selective PPARγ modulator S26948 and the thiazolidinedione class of drugs.
This guide provides a comprehensive comparative analysis of this compound, a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator, and thiazolidinediones (TZDs), a class of drugs also targeting PPARγ for the treatment of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate these compounds.
Introduction
Thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and pioglitazone, have been pivotal in the management of type 2 diabetes by improving insulin (B600854) sensitivity.[1] They exert their therapeutic effects by acting as full agonists of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose and lipid metabolism.[2] However, the clinical use of TZDs has been associated with undesirable side effects, including weight gain and fluid retention.[3][4]
This compound is a newer, non-TZD PPARγ ligand that has been developed as a selective PPARγ modulator (SPPARM).[3][5] The rationale behind the development of SPPARMs like this compound is to dissociate the beneficial antidiabetic effects from the adverse effects associated with full PPARγ activation.[5] This guide will delve into the comparative data that distinguishes this compound from traditional TZDs.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of this compound and rosiglitazone, a representative TZD.
Table 1: In Vitro PPARγ Activation and Adipogenic Activity
| Parameter | This compound | Rosiglitazone (TZD) | Reference |
| PPARγ EC₅₀ | 8.83 nM | 60 nM | [1][2] |
| Adipocyte Differentiation (3T3-F442A cells) | No increase in triglyceride content | Dose-dependent increase in triglyceride content | [6] |
| Gene Expression in Adipocytes (LPL, aP2) | No significant change | Markedly increased | [6] |
Table 2: In Vivo Efficacy in a Diabetic ob/ob Mouse Model (13-day treatment)
| Parameter | This compound (30 mg/kg) | Rosiglitazone (10 mg/kg) | Vehicle (Control) | Reference |
| Body Weight Gain | -0.87 ± 0.82 g | +5.52 ± 0.42 g | +3.63 ± 0.31 g | [6] |
| Blood Glucose Reduction | 52% | Similar to this compound | - | [5] |
| Plasma Insulin Reduction | 95% | Similar to this compound | - | [5] |
| White Adipose Tissue Weight | No increase | Significant increase | - | [3][6] |
| Serum Triglyceride Reduction | 46% | Parallel to this compound | - | [7] |
| Serum NEFA Reduction | 55% | Parallel to this compound | - | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and TZDs are ligands for PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
The key difference between this compound and TZDs lies in their interaction with PPARγ and the subsequent recruitment of coactivator proteins. While both are full agonists, this compound induces a different conformational change in the PPARγ receptor compared to rosiglitazone.[5][6] This results in a differential recruitment of coactivators. Notably, this compound is unable to recruit DRIP205 or PPARγ coactivator-1α (PGC-1α), which are important for adipogenesis.[3][5] This selective modulation of coactivator recruitment is believed to be the molecular basis for this compound's potent antidiabetic effects without the pro-adipogenic activity seen with TZDs.[6]
Caption: Comparative Signaling Pathways of this compound and TZDs.
Experimental Protocols
In Vitro Adipocyte Differentiation Assay (3T3-L1 or 3T3-F442A cells)
This protocol is used to assess the adipogenic potential of the compounds.
-
Cell Seeding: Plate 3T3-L1 or 3T3-F442A preadipocytes in a multi-well plate and grow to confluence in DMEM supplemented with 10% calf serum.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. The test compounds (this compound or rosiglitazone) are added at various concentrations at this stage.
-
Maintenance: After 48 hours, replace the induction medium with a maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin) containing the test compounds. The medium is replaced every 2 days.
-
Assessment of Differentiation: After 8-10 days, assess adipocyte differentiation by:
-
Oil Red O Staining: Fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets. The stain can be extracted with isopropanol (B130326) and quantified by measuring absorbance at ~510 nm.
-
Triglyceride Content Measurement: Lyse the cells and measure the triglyceride content using a commercial kit, normalizing to total protein content.
-
Gene Expression Analysis: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as lipoprotein lipase (B570770) (LPL) and adipocyte protein 2 (aP2).
-
Caption: Experimental workflow for in vitro adipocyte differentiation.
Coactivator Recruitment Assay (GST Pull-down)
This assay determines which coactivator proteins are recruited by PPARγ upon ligand binding.
-
Protein Expression: Express and purify a Glutathione S-transferase (GST)-tagged PPARγ ligand-binding domain (LBD) fusion protein from E. coli.
-
Immobilization: Incubate the purified GST-PPARγ-LBD with glutathione-sepharose beads to immobilize the receptor.
-
Ligand Binding: Incubate the immobilized receptor with a saturating concentration of the ligand (this compound or rosiglitazone) or vehicle control.
-
Coactivator Interaction: Add a source of coactivator proteins, such as in vitro-translated, radiolabeled coactivators (e.g., DRIP205, PGC-1α) or a nuclear extract from relevant cells.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze by SDS-PAGE and autoradiography (for radiolabeled coactivators) or Western blotting (for coactivators from nuclear extracts). The amount of coactivator pulled down indicates the level of recruitment.
In Vivo Antidiabetic Efficacy Study (ob/ob Mice)
The ob/ob mouse is a genetic model of obesity and type 2 diabetes, lacking functional leptin.
-
Animal Model: Use male ob/ob mice, typically 8-12 weeks of age.
-
Acclimatization and Grouping: Acclimatize the animals and divide them into treatment groups (e.g., vehicle control, this compound, rosiglitazone).
-
Dosing: Administer the compounds daily for a specified period (e.g., 13 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection). Doses are typically determined from preliminary pharmacokinetic and pharmacodynamic studies.[7]
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Sample Collection and Analysis: At the end of the treatment period, collect blood samples for the measurement of:
-
Blood glucose
-
Plasma insulin
-
Serum triglycerides
-
Serum non-esterified fatty acids (NEFA)
-
-
Tissue Collection: Euthanize the animals and collect tissues such as white adipose tissue (WAT) for weight measurement and histological analysis.
Summary and Conclusion
The comparative analysis of this compound and TZDs reveals a significant advancement in the development of PPARγ-targeting therapies. This compound demonstrates comparable, if not superior, antidiabetic efficacy to rosiglitazone in preclinical models.[5] The key advantage of this compound lies in its selective modulation of PPARγ activity, leading to a potent glucose-lowering effect without the associated weight gain and adipogenesis characteristic of TZDs.[3][6] This difference is attributed to its unique ability to differentially recruit transcriptional coactivators.[3][5]
The experimental data strongly suggest that this compound and other SPPARMs hold the potential to be a safer and more targeted therapeutic option for type 2 diabetes, offering the metabolic benefits of PPARγ activation while mitigating the undesirable side effects. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of S26948 and Rosiglitazone on Hepatic Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of S26948, a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, and rosiglitazone (B1679542), a conventional thiazolidinedione (TZD), on hepatic insulin (B600854) sensitivity. The information presented herein is compiled from preclinical and clinical studies to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Executive Summary
This compound and rosiglitazone both improve insulin sensitivity through their action on PPARγ. However, preclinical evidence suggests a key difference in their site of action. This compound appears to exert a more specific effect on improving hepatic insulin sensitivity, whereas rosiglitazone enhances insulin sensitivity in both the liver and peripheral tissues, such as skeletal muscle.[1] This distinction is likely attributable to their differential recruitment of PPARγ coactivators, leading to varied downstream gene expression and physiological effects. While rosiglitazone has been extensively studied, demonstrating significant reductions in hepatic glucose production and improvements in hepatic insulin sensitivity, direct comparative quantitative data for this compound's effect on hepatic insulin sensitivity remains limited in publicly available literature.
Data Presentation: Quantitative Effects on Hepatic Insulin Sensitivity
The following table summarizes the quantitative effects of rosiglitazone on key parameters of hepatic insulin sensitivity, as determined by euglycemic-hyperinsulinemic clamp studies. Due to the limited availability of specific quantitative data for this compound from direct comparative studies, a qualitative description of its effects is provided based on existing research.
| Parameter | This compound | Rosiglitazone | Reference Study (Rosiglitazone) |
| Suppression of Endogenous Glucose Production (EGP) | Specifically improved hepatic insulin sensitivity, suggesting an increase in insulin-mediated suppression of EGP.[1] | Increased from -40 ± 7% to -89 ± 12% in type 2 diabetic patients.[2] | Yki-Järvinen et al. |
| Fasting Gluconeogenesis (GNG) Flux | Studies on isolated hepatocytes showed a differential effect on the gene expression of key enzymes of glucose metabolism compared to rosiglitazone.[1] | Reduced by 3.9 ± 1.2 µmol/min/kg fat-free mass in type 2 diabetic patients.[3] | Bajaj et al. (2005) |
| Hepatic Triglyceride Content | In ob/ob mice, this compound notably reduced lipid droplets in hepatocytes and improved lipid oxidation in the liver to a greater extent than rosiglitazone.[4] | Reduced by approximately 40% in type 2 diabetic patients.[5][6][7] | Mayerson et al. (2002) |
| Peripheral Glucose Utilization | Did not significantly improve insulin-stimulated glucose utilization in a direct comparison study.[1] | Improved insulin-stimulated glucose metabolism by 68% (low-dose insulin) and 20% (high-dose insulin) in type 2 diabetic patients.[5][6][7] | Mayerson et al. (2002) |
Experimental Protocols
The primary methodology for assessing hepatic insulin sensitivity in the cited studies is the euglycemic-hyperinsulinemic clamp , often combined with tracer infusion to measure endogenous glucose production.
Euglycemic-Hyperinsulinemic Clamp with Tracer Infusion in Rats (Adapted from Lest et al., 2009)
This protocol is designed to assess insulin sensitivity in a rat model of insulin resistance induced by lipid infusion.
-
Animal Model: Male Wistar rats are used. Insulin resistance is induced by a 48-hour continuous intravenous infusion of a lipid emulsion (e.g., Intralipid) and heparin. Control animals receive a saline infusion.
-
Surgical Preparation: Several days prior to the clamp study, catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) under anesthesia. The catheters are tunneled subcutaneously and exteriorized at the back of the neck.
-
Drug Administration: this compound (e.g., 30 mg/kg) or rosiglitazone (e.g., 10 mg/kg) is administered daily, typically via intraperitoneal injection, during the lipid infusion period.
-
Euglycemic-Hyperinsulinemic Clamp Procedure:
-
Basal Period: Following an overnight fast, a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal hepatic glucose production. Blood samples are taken to determine basal glucose and insulin concentrations and tracer specific activity.
-
Clamp Period: A primed-continuous infusion of human insulin is started to raise plasma insulin to a constant, high physiological level.
-
A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (normal blood glucose levels). Blood glucose is monitored every 5-10 minutes.
-
The glucose tracer infusion is continued to determine the rate of endogenous glucose production under hyperinsulinemic conditions.
-
Blood samples are collected at steady-state (the last 30 minutes of the clamp) to measure plasma glucose, insulin, and tracer specific activity.
-
-
Calculations:
-
Endogenous Glucose Production (EGP): Calculated using Steele's equation from the glucose tracer infusion rate and the specific activity of plasma glucose during the basal and clamp periods.
-
Hepatic Insulin Sensitivity: Determined by the percentage of suppression of EGP by insulin during the clamp compared to the basal state.
-
Peripheral Glucose Utilization: The glucose infusion rate (GIR) required to maintain euglycemia during the clamp is a measure of whole-body glucose disposal, primarily reflecting glucose uptake by skeletal muscle.
-
Signaling Pathways and Mechanism of Action
Both this compound and rosiglitazone are agonists of PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. However, their distinct effects on hepatic versus peripheral insulin sensitivity are believed to stem from their differential interaction with PPARγ and the subsequent recruitment of coactivator proteins.
Rosiglitazone is a full agonist of PPARγ, leading to a conformational change in the receptor that promotes the recruitment of a broad range of coactivators. This results in the transcriptional regulation of numerous target genes in various tissues, including adipose tissue, skeletal muscle, and the liver. In the liver, rosiglitazone's effects are thought to be both direct and indirect. Indirectly, it improves hepatic insulin sensitivity by reducing the flow of free fatty acids from adipose tissue to the liver. Directly, it can influence the expression of genes involved in glucose metabolism.
This compound, on the other hand, is a selective PPARγ modulator (SPPARM). It binds to PPARγ and induces a distinct conformational change compared to rosiglitazone. This leads to the recruitment of a different subset of coactivator proteins. For instance, this compound has been shown to be unable to recruit DRIP205 or PPARγ coactivator-1α (PGC-1α) to the same extent as rosiglitazone.[4] This selective coactivator recruitment profile is thought to be responsible for its more liver-specific effects on insulin sensitivity and its reduced adipogenic potential compared to rosiglitazone.
Conclusion
This compound and rosiglitazone, while both acting through PPARγ, exhibit distinct profiles in their effects on hepatic insulin sensitivity. Preclinical data indicate that this compound offers a more targeted improvement of hepatic insulin sensitivity with a potentially better side-effect profile regarding adipogenesis. Rosiglitazone, in contrast, has a broader effect on both hepatic and peripheral insulin sensitivity. The differential recruitment of coactivators to the PPARγ receptor appears to be the key molecular mechanism underlying these differences. Further research, particularly direct comparative clinical trials with detailed metabolic assessments, is necessary to fully elucidate the therapeutic potential of this compound in managing hepatic insulin resistance.
References
- 1. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone reduces liver fat and insulin requirements and improves hepatic insulin sensitivity and glycemic control in patients with type 2 diabetes requiring high insulin doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of rosiglitazone on the liver: decreased gluconeogenesis in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
S26948: A Comparative In Vivo Efficacy Analysis Against Other Antidiabetic Drugs
This guide provides a comprehensive comparison of the in vivo efficacy of S26948, a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, with other prominent antidiabetic drugs. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
In Vivo Efficacy: A Tabulated Comparison
The following tables summarize the quantitative data from preclinical in vivo studies, offering a comparative overview of the effects of this compound and other antidiabetic agents on key metabolic parameters in obese and diabetic animal models.
Table 1: Effects on Glycemic Control and Body Weight in ob/ob Mice
| Drug Class | Compound | Dose | Change in Blood Glucose | Change in Plasma Insulin (B600854) | Change in Body Weight | Reference |
| PPARγ Modulator | This compound | 30 mg/kg | ↓ 52% | ↓ 95% | Slight Decrease | [1] |
| Thiazolidinedione | Rosiglitazone (B1679542) | 10 mg/kg | ↓ (to similar levels as this compound) | ↓ (significant reduction) | ↑ (Significant Increase) | [1][2] |
| Biguanide | Metformin | 150 mg/kg/day | ↓ (Significant Decrease) | Not Reported | No significant change | [3] |
| DPP-4 Inhibitor | Sitagliptin | 50 mg/kg/day | ↓ (Significant Decrease) | ↓ (Suppressed hyperinsulinemia) | ↓ (Attenuated gain) | [1][4] |
| SGLT2 Inhibitor | Empagliflozin (B1684318) | 10 mg/kg/day | ↓ (Significant Decrease) | Not Reported | ↓ (Reduced gain) | [5] |
Table 2: Effects on Adipose Tissue and Lipids in ob/ob Mice
| Drug Class | Compound | Dose | Change in White Adipose Tissue (WAT) Weight | Change in Plasma Lipids | Reference |
| PPARγ Modulator | This compound | 30 mg/kg | No Increase | ↓ Triglycerides, ↓ NEFA | [1] |
| Thiazolidinedione | Rosiglitazone | 10 mg/kg | ↑ (Significant Increase) | ↓ Triglycerides, ↓ NEFA | [1] |
| Biguanide | Metformin | 150 mg/kg/day | Not Reported | ↓ Cholesterol, ↓ Triglycerides | [3] |
| DPP-4 Inhibitor | Sitagliptin | 50 mg/kg/day | Not Reported | ↓ Total Cholesterol, ↓ Triglycerides | [1] |
| SGLT2 Inhibitor | Empagliflozin | 10 mg/kg/day | Not Reported | ↓ Cholesterol | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Studies in ob/ob Mice
-
Animal Model: Male ob/ob mice, a genetic model of obesity and type 2 diabetes, are typically used at 8-12 weeks of age.[1][2] These mice exhibit hyperglycemia, hyperinsulinemia, and obesity.[1]
-
Drug Administration:
-
Blood Glucose and Insulin Measurement: Blood samples are collected to measure plasma glucose and insulin levels. These measurements provide direct indicators of the drugs' effects on glycemic control and insulin sensitivity.[1]
-
Body and Adipose Tissue Weight Measurement: Body weight is monitored daily.[1] At the end of the treatment period, white adipose tissue (WAT) depots (e.g., epididymal and inguinal) are dissected and weighed to assess the effect on adiposity.[1]
-
Lipid Profile Analysis: Plasma levels of non-esterified fatty acids (NEFA) and triglycerides are quantified to determine the impact on lipid metabolism.[1]
In Vivo Studies in Lipid-Infused Rats
-
Animal Model: Normal rats are infused with an intralipid (B608591) solution for 48 hours to induce insulin resistance.[6]
-
Drug Administration:
-
Euglycemic-Hyperinsulinemic Clamp: This procedure is considered the gold standard for assessing insulin sensitivity.[6] It involves infusing insulin at a constant rate while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate required to maintain normal blood glucose levels is a measure of insulin sensitivity.
-
Glucose Tolerance Test: This test assesses the body's ability to clear a glucose load from the bloodstream. After drug treatment, a bolus of glucose is administered, and blood glucose levels are measured at several time points.[6]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using Graphviz (DOT language).
PPARγ Signaling Pathway: this compound vs. Rosiglitazone
This compound is a selective PPARγ modulator that exhibits a distinct mechanism of action compared to full agonists like rosiglitazone. Both compounds bind to PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on target genes to regulate their transcription. The key difference lies in the recruitment of coactivators. Rosiglitazone recruits a broad range of coactivators, including DRIP205 and PGC-1α, which are associated with adipogenesis. In contrast, this compound does not recruit DRIP205 or PGC-1α, leading to its potent antidiabetic effects without promoting adipogenesis and weight gain.[1]
Generalized Experimental Workflow for In Vivo Antidiabetic Drug Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an experimental antidiabetic compound in a rodent model of diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial remodeling in adipose tissue associated with obesity and treatment with rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Dipeptidyl-Peptidase 4 Inhibitor Sitagliptin Ameliorates Hepatic Insulin Resistance by Modulating Inflammation and Autophagy in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGLT2 inhibition with empagliflozin improves coronary microvascular function and cardiac contractility in prediabetic ob/ob−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new specific peroxisome proliferator activated receptor gamma modulator improved in vivo hepatic insulin sensitivity in 48 h lipid infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coactivator Recruitment Profiles: S26948 versus Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peroxisome proliferator-activated receptor-gamma (PPARγ) coactivator recruitment profiles of two distinct modulators: S26948, a selective PPARγ modulator (SPPARM), and rosiglitazone (B1679542), a full agonist of the thiazolidinedione (TZD) class. Understanding the differential coactivator recruitment is crucial as it underlies the unique pharmacological and therapeutic effects of these compounds.
Summary of Coactivator Recruitment Profiles
The interaction of PPARγ with its ligands induces conformational changes that lead to the recruitment of a specific set of coactivator proteins. This ligand-specific coactivator profile ultimately determines the downstream gene expression and physiological response. Experimental data, primarily from Glutathione (B108866) S-transferase (GST) pull-down assays, reveals a distinct difference in the coactivator recruitment patterns of this compound and rosiglitazone.
While both compounds are high-affinity ligands for PPARγ, their interaction with the receptor leads to the assembly of different coactivator complexes.[1] This differential recruitment is believed to be the molecular basis for the observed differences in their biological activities, particularly concerning adipogenesis and anti-inflammatory effects.
Quantitative Data Presentation
| Coactivator | This compound Recruitment | Rosiglitazone Recruitment | Key Observations |
| DRIP205 (TRAP220) | No significant recruitment | Strong recruitment | This is a major point of differentiation, suggesting distinct conformational changes in the PPARγ ligand-binding domain (LBD).[1] |
| PGC-1α | No significant recruitment | Strong recruitment | The inability of this compound to recruit PGC-1α is another key differentiator and may contribute to its reduced adipogenic potential.[1] |
| SRC-1 | No significant effect | No significant effect | Neither ligand demonstrated a strong influence on the recruitment of SRC-1 compared to the vehicle control in the cited GST pull-down assays.[1] |
| GRIP1 (TIF2) | Recruited | Recruited | Both this compound and rosiglitazone appear to recruit GRIP1 with similar efficiency, indicating some overlap in their mechanisms of action.[1] |
| p300/CBP | Not explicitly reported for this compound | Recruited | Rosiglitazone has been shown to recruit p300/CBP, which is a common coactivator for nuclear receptors. Data for this compound is not available. |
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the generalized signaling pathway of PPARγ activation and the workflow of the experimental techniques used to determine coactivator recruitment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and rosiglitazone coactivator recruitment.
Glutathione S-transferase (GST) Pull-Down Assay
This technique is utilized to detect in vitro protein-protein interactions. In the context of this comparison, a GST-fused PPARγ ligand-binding domain (LBD) serves as the "bait" to "pull down" interacting coactivator proteins from a cell lysate.
Materials:
-
GST-tagged PPARγ-LBD fusion protein
-
Glutathione-sepharose beads
-
Cell lysate containing coactivator proteins
-
Binding buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., Glutathione-containing buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies specific to the coactivators of interest
Protocol:
-
Immobilization of Bait Protein:
-
The purified GST-PPARγ-LBD is incubated with glutathione-sepharose beads to allow the GST tag to bind to the glutathione on the beads.
-
The beads are then washed to remove any unbound GST-PPARγ-LBD.
-
-
Incubation with Prey Proteins:
-
The beads with the immobilized GST-PPARγ-LBD are incubated with a cell lysate containing a mixture of potential interacting proteins (prey), including various coactivators. This incubation is performed in the presence of either this compound (10 µM), rosiglitazone (10 µM), or a vehicle control.[1]
-
-
Washing:
-
The beads are washed multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
The bound proteins are eluted from the beads by adding an elution buffer containing a high concentration of free glutathione, which competes with the GST-tagged protein for binding to the beads.
-
-
Analysis:
-
The eluted proteins are separated by size using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
The presence of specific coactivators is detected by Western blotting using antibodies specific to each coactivator of interest. The intensity of the bands provides a semi-quantitative measure of the amount of coactivator that was pulled down.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive and quantitative method for studying molecular interactions in a homogeneous format. It is commonly used to screen for nuclear receptor ligands and to characterize their coactivator/corepressor interactions.
Principle: The assay relies on the transfer of energy from a donor fluorophore (typically a lanthanide, like Europium or Terbium) to an acceptor fluorophore (like fluorescein (B123965) or a red-shifted dye) when they are in close proximity (typically <10 nm). In the context of coactivator recruitment, the PPARγ-LBD is typically tagged with a GST tag, and a terbium-labeled anti-GST antibody serves as the donor. The coactivator peptide is biotinylated and linked to a streptavidin-conjugated acceptor fluorophore. When the ligand induces the recruitment of the coactivator to the PPARγ-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Materials:
-
GST-tagged PPARγ-LBD
-
Terbium-labeled anti-GST antibody (Donor)
-
Biotinylated coactivator peptide (e.g., SRC-1, PGC-1α, etc.)
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Assay Setup:
-
The test compounds (this compound, rosiglitazone, or controls) are serially diluted in assay buffer in a microplate.
-
A mixture of GST-PPARγ-LBD and the terbium-labeled anti-GST antibody is added to each well.
-
A mixture of the biotinylated coactivator peptide and the streptavidin-conjugated acceptor fluorophore is then added.
-
-
Incubation:
-
The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding interactions to reach equilibrium.
-
-
Measurement:
-
The plate is read in a TR-FRET-compatible microplate reader. The reader excites the donor fluorophore at its specific wavelength (e.g., 340 nm for Europium) and measures the emission from both the donor and the acceptor at their respective wavelengths after a time delay.
-
-
Data Analysis:
-
The ratio of the acceptor emission to the donor emission is calculated. An increase in this ratio indicates coactivator recruitment.
-
The data is typically plotted as the emission ratio versus the logarithm of the ligand concentration to generate a dose-response curve, from which parameters like EC50 (the concentration of ligand that produces 50% of the maximal response) can be determined.
-
Conclusion
The available evidence strongly indicates that this compound and rosiglitazone exhibit distinct PPARγ coactivator recruitment profiles. This compound acts as a selective PPARγ modulator by failing to recruit key coactivators like DRIP205 and PGC-1α, which are readily recruited by the full agonist rosiglitazone. This differential coactivator interaction likely underpins the unique therapeutic profile of this compound, which includes potent antidiabetic effects with a reduced propensity for adipogenesis-related side effects. Further quantitative studies, such as TR-FRET assays, would provide more detailed insights into the graded recruitment of a wider range of coactivators by these two important PPARγ modulators.
References
Safety Operating Guide
Prudent Disposal of S26948: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the recommended disposal procedures for S26948, a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a licensed hazardous waste disposal service. The following steps outline a general procedure that should be adapted to comply with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Pure, unused this compound should be classified as chemical waste.
-
Solutions containing this compound should be collected in a dedicated, properly labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated materials, such as pipette tips, gloves, and bench paper, should be considered hazardous waste and segregated accordingly.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Maintain an inventory of the waste generated.
-
-
Disposal:
Quantitative Data Summary
For effective waste management, it is crucial to quantify and track the disposal of this compound. The following table provides a template for logging this information.
| Parameter | Specification |
| Waste Category | Chemical Waste (Pharmaceutical) |
| EPA Hazardous Waste Code | To be determined by EHS based on characterization |
| Recommended Container Type | High-Density Polyethylene (HDPE) or Glass |
| Maximum Container Fill Volume | 90% of container capacity |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Date |
| Storage Location | Designated Satellite Accumulation Area |
Experimental Workflow: PPARγ Activation by this compound
The following diagram illustrates the general signaling pathway of PPARγ activation, the mechanism through which this compound exerts its effects as a selective modulator.[3]
References
Safeguarding Researchers: A Comprehensive Guide to Handling S26948
For researchers, scientists, and drug development professionals working with the selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator S26948, a thorough understanding of safety and handling protocols is paramount. As a potent research compound with limited publicly available safety data, this compound necessitates a cautious approach, treating it as a substance with unknown hazards until more definitive information is available. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Risk Assessment and General Precautions
Given the novelty of this compound, a comprehensive risk assessment should be conducted before any handling.[1][2] It is prudent to assume that a derivative compound is at least as hazardous as its parent compound.[3] Since some PPARγ modulators have been associated with adverse effects such as weight gain, fluid retention, and potential cardiac issues in clinical studies, it is crucial to minimize exposure.[4] All work with this compound should be performed in a designated area within a laboratory.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure to potent research compounds like this compound. The required level of PPE depends on the specific laboratory procedure and the physical form of the compound (powder or liquid).
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[5] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[5] |
Experimental Protocols: Handling and Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container must be clearly labeled, identifying the contents as a potent compound with unknown hazards.[3]
Handling:
-
All manipulations of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood, glove box, or other containment enclosure to prevent inhalation of airborne particles.[3][5]
-
Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.
-
After handling, thoroughly decontaminate all surfaces and equipment.
Disposal Plan: All waste generated from handling this compound must be treated as hazardous waste.[6]
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure and ensure proper disposal.[5][7] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as "Hazardous Waste." | To prevent the spread of contamination outside the designated work area.[5] |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not dispose of down the drain. | To prevent environmental contamination.[5][8] |
| Solid Waste | - Collect in a designated, sealed container labeled as "Hazardous Waste." | To ensure all contaminated materials are disposed of safely. |
Follow all institutional and local regulations for hazardous waste disposal.[9][10]
References
- 1. acs.org [acs.org]
- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. twu.edu [twu.edu]
- 4. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. mtu.edu [mtu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
